7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Description
BenchChem offers high-quality 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLXTGHMFUFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline: Technical Profile & Synthesis Guide
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline , a specialized scaffold used to modulate lipophilicity and hydrogen bonding in drug discovery.
Part 1: Executive Summary & Physicochemical Core
The 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline (7-CHF₂-THQ) scaffold represents a strategic fusion of the privileged tetrahydroquinoline core with the difluoromethyl group , a moiety increasingly utilized as a "lipophilic hydrogen bond donor." Unlike the trifluoromethyl group (
Physicochemical Profile
The introduction of the
| Property | 7-Methyl-THQ | 7-CHF₂-THQ | 7-CF₃-THQ | Impact of CHF₂ |
| LogP (Lipophilicity) | ~2.5 | ~2.8 | ~3.4 | Increases lipophilicity less drastically than |
| H-Bond Donor (C-H) | Non-donor | Weak Donor | Non-donor | Acts as a bioisostere for phenolic -OH. |
| pKa (Conj. Acid) | ~5.1 | ~3.5 (Est.) | ~2.5 | Inductive effect ( |
| Metabolic Stability | Low (Benzylic oxid.) | High | High | Blocks C7 metabolic soft spot. |
Key Mechanism: The "Blue-Shifting" Hydrogen Bond
The
Figure 1: Schematic of the lipophilic hydrogen bond interaction facilitated by the difluoromethyl group.
Part 2: Validated Synthesis Protocol
The most robust route to 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline avoids direct difluoromethylation of the electron-rich THQ (which can lead to N-alkylation side products) and instead utilizes a Deoxyfluorination-Reduction sequence starting from 7-bromoquinoline.
Workflow Diagram
Figure 2: Step-wise synthesis pathway from 7-bromoquinoline.
Detailed Methodology
Step 1: Formylation of 7-Bromoquinoline
This step installs the carbon handle required for the difluoromethyl group.
-
Reagents: 7-Bromoquinoline,
-Butyllithium ( -BuLi), Dimethylformamide (DMF), dry THF. -
Protocol:
-
Dissolve 7-bromoquinoline (1.0 eq) in anhydrous THF under Argon atmosphere. Cool to -78°C.
-
Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Critical: Maintain temperature below -70°C to prevent Wurtz coupling or lithium scrambling. Stir for 30 min. -
Add anhydrous DMF (1.5 eq) dropwise.
-
Allow to warm to 0°C over 2 hours. Quench with sat.
. -
Extract with EtOAc, wash with brine, dry over
.
-
-
Checkpoint: Product is 7-quinolinecarboxaldehyde . Confirm by ¹H NMR (distinct aldehyde singlet ~10 ppm).
Step 2: Deoxyfluorination (The Fluorine Install)
Conversion of the aldehyde to the gem-difluoro moiety.[1]
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), dry DCM.
-
Protocol:
-
Dissolve 7-quinolinecarboxaldehyde (1.0 eq) in anhydrous DCM in a plastic or Teflon vessel (glass can etch).
-
Cool to 0°C. Add DAST (2.2 eq) dropwise. Safety: DAST can be explosive at high temperatures; keep cold.
-
Stir at room temperature for 12–16 hours.
-
Quench carefully by pouring into sat.
(gas evolution!).
-
-
Checkpoint: Product is 7-(difluoromethyl)quinoline . ¹H NMR will show a triplet at
6.5–7.0 ppm ( Hz) characteristic of .
Step 3: Selective Reduction to THQ
Reduction of the pyridine ring without defluorinating the benzylic position.
-
Reagents:
(balloon), Pd/C (10%), Methanol, or in Acetic Acid. -
Protocol:
-
Dissolve 7-(difluoromethyl)quinoline in MeOH.
-
Add 10 wt% Pd/C catalyst.
-
Stir under
atmosphere (1 atm) at RT. Note: Monitor closely. Over-reduction is rare for quinolines under mild conditions, but high pressure/temp could risk hydrogenolysis of the C-F bonds. -
Filter through Celite to remove Pd. Concentrate.
-
-
Validation: The product 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline is a colorless to pale yellow oil.
-
MS (ESI): m/z ~184
. -
¹H NMR: Signals for THQ core (multiplets at ~1.9, 2.7, 3.3 ppm) plus the characteristic
triplet.
-
Part 3: Reactivity & Medicinal Chemistry Applications[2][3]
N-Alkylation & Functionalization
The secondary amine at position 1 is the primary handle for library generation.
-
Reactivity: The nitrogen is nucleophilic but less basic than unsubstituted THQ due to the electron-withdrawing effect of the C7-CHF₂ group (Hammett
). -
Protocol Adjustment: When performing reductive aminations or acylations, slightly more forcing conditions or stronger bases may be required compared to standard anilines.
Metabolic Stability
The C7 position in quinolines is a common site for oxidative metabolism (hydroxylation).
-
Blockade: Substitution with
blocks this metabolic soft spot. -
Advantage over
: Methyl groups are prone to benzylic oxidation ( ). The group is resistant to CYP450-mediated oxidation, extending half-life ( ).
Bioisosterism Case Study
In kinase inhibitors (e.g., targeting mTOR or PI3K), the THQ scaffold often binds in the hinge region.
-
Strategy: Replacing a phenolic 7-OH group with 7-CHF₂ can maintain the critical H-bond to the protein backbone while eliminating the Phase II conjugation liability (glucuronidation) associated with phenols.
References
-
Bioisosteric Properties of the Difluoromethyl Group
-
General Synthesis of Tetrahydroquinolines
- Title: "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions"
- Source: Molecules / PMC (2015)
-
URL:[Link]
-
Deoxyfluorin
- Title: "Difluoroalkane synthesis by fluorin
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Properties of Fluorin
- Title: "The F-Difluoromethyl Group: Challenges, Impact and Outlook"
- Source: Chemistry - A European Journal (via ResearchG
-
URL:[Link]
Sources
Technical Guide: Synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Part 1: Executive Summary & Strategic Rationale
The incorporation of a difluoromethyl (
This guide details the synthesis of 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline . While direct C-H difluoromethylation of heterocycles is possible, it often suffers from poor regioselectivity (favoring C2/C4) on the quinoline core. Therefore, this guide prioritizes a Lithium-Halogen Exchange strategy starting from the commercially available 7-bromo-1,2,3,4-tetrahydroquinoline. This route offers superior regiocontrol, scalability, and operational reliability compared to radical functionalization or de novo ring construction.
Key Synthetic Challenges
-
Regioselectivity: Ensuring the
group is installed exclusively at C7. -
Chemoselectivity: Preventing oxidation of the saturated ring during fluorination.
-
Safety: Managing the thermal instability of deoxyfluorination reagents (DAST/Deoxo-Fluor).
Part 2: Retrosynthetic Analysis
The most robust disconnection relies on the transformation of an aldehyde to the difluoromethyl group using nucleophilic fluorinating agents. The aldehyde is accessed via formylation of a lithiated intermediate, derived from the corresponding bromide.
Figure 1: Retrosynthetic logic prioritizing the protection-formylation-fluorination sequence.
Part 3: Detailed Experimental Protocol
Phase 1: N-Protection
Objective: Protect the secondary amine to prevent side reactions during lithiation and fluorination. The tert-butoxycarbonyl (Boc) group is selected for its stability to basic lithiation conditions and orthogonality to the fluoride treatment.
-
Reagents: 7-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv), (Boc)
O (1.1 equiv), TEA (1.5 equiv), DMAP (0.1 equiv). -
Solvent: Dichloromethane (DCM).
Protocol:
-
Dissolve 7-bromo-1,2,3,4-tetrahydroquinoline in DCM (0.5 M concentration).
-
Add Triethylamine (TEA) and DMAP. Cool to 0°C.
-
Add (Boc)
O solution dropwise. -
Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1N HCl, saturated NaHCO
, and brine. Dry over MgSO . -
Yield Expectation: >90% (White/Pale yellow solid).
Phase 2: Regioselective Formylation
Objective: Install the aldehyde handle at C7 via Lithium-Halogen Exchange.
-
Mechanism:
-Butyllithium performs a rapid exchange with the bromine atom. The resulting aryl lithium species attacks the electrophile (DMF). -
Reagents: N-Boc-7-bromo-THQ (1.0 equiv),
-BuLi (1.2 equiv, 2.5M in hexanes), DMF (1.5 equiv). -
Solvent: Anhydrous THF.
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere.
-
Dissolve N-Boc-7-bromo-THQ in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add
-BuLi dropwise over 20 minutes. Maintain internal temperature < -70°C.-
Critical Control Point: Stir for 30 minutes at -78°C. Do not warm up, or the Boc group may undergo "ortho-lithiation" migration or cleavage.
-
-
Quench: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour.
-
Warm to 0°C slowly and quench with saturated NH
Cl solution. -
Workup: Extract with EtOAc. The crude product (N-Boc-7-formyl-THQ) is usually pure enough for the next step, but can be purified via silica chromatography (Hex/EtOAc).
Phase 3: Deoxyfluorination (The Critical Step)
Objective: Convert the aldehyde to the difluoromethyl group.
-
Reagent Choice: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Deoxo-Fluor is thermally more stable and preferred for scale-up.
-
Reagents: N-Boc-7-formyl-THQ (1.0 equiv), DAST (2.0 equiv).
-
Solvent: Anhydrous DCM (Plastic/Teflonware preferred if available, though glass is acceptable for short durations).
Protocol:
-
Dissolve the aldehyde substrate in anhydrous DCM under Nitrogen in a polyethylene or Teflon vessel (to prevent etching/safety hazards from HF generation).
-
Cool to 0°C .
-
Add DAST dropwise. (Caution: Exothermic).
-
Allow to warm to RT and stir overnight (12-16h).
-
Safety Quench: Cool to 0°C. Slowly add saturated NaHCO
. Do not add water directly to the reaction mixture without buffering, as DAST hydrolysis generates HF violently. -
Purification: Flash column chromatography is essential here to remove fluorinated impurities.
Phase 4: Global Deprotection
Objective: Remove the Boc group to yield the final free amine.
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Protocol: Standard Boc removal (DCM/TFA 1:1 ratio) at 0°C
RT for 2 hours. Neutralize with NaOH to isolate the free base.
Part 4: Data Summary & Process Parameters
| Parameter | Phase 1 (Protection) | Phase 2 (Formylation) | Phase 3 (Fluorination) | Phase 4 (Deprotection) |
| Key Reagent | (Boc) | DAST / Deoxo-Fluor | TFA | |
| Temperature | 0°C | -78°C | 0°C | RT |
| Time | 4 h | 1.5 h | 12-16 h | 2 h |
| Critical Risk | Low | Moisture sensitivity | Thermal runaway / HF | pH control |
| Est.[1] Yield | 90-95% | 80-85% | 70-80% | 90-95% |
Part 5: Reaction Mechanism Visualization
The following diagram illustrates the mechanism of the critical deoxyfluorination step using DAST.
Figure 2: Mechanistic pathway of DAST-mediated deoxyfluorination involving a carbocationic intermediate.
Part 6: Troubleshooting & Optimization
Low Yield in Formylation (Step 2)
-
Cause: Incomplete lithiation or moisture contamination.
-
Solution: Ensure THF is distilled over Na/Benzophenone or from a solvent system. Titrate
-BuLi before use. Ensure the internal temperature stays below -70°C during addition to prevent Boc attack.
Elimination Byproducts in Fluorination (Step 3)
-
Cause: DAST can act as a base, causing elimination to a vinyl fluoride if
-protons are acidic (less likely here due to the aromatic nature, but relevant for impurities). -
Solution: Switch to Deoxo-Fluor or XtalFluor-E , which are milder. Use DCM as solvent; avoid THF in this step as it can polymerize with DAST.
Separation Issues
-
Insight: The N-Boc-7-difluoromethyl intermediate is lipophilic. If it co-elutes with the aldehyde, treat the crude mixture with NaBH
to reduce unreacted aldehyde to the alcohol, which is much more polar and easily separable.
References
-
General Deoxyfluorination Methodologies: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
-
Lithium-Halogen Exchange on N-Protected Heterocycles: Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306-312.
-
Selective Reduction of Quinolines (Alternative Route Context): Wang, Y., et al. (2013). Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines Catalyzed by Pd Nanoparticles Supported on Nitrogen-Doped Carbon. ACS Catalysis, 3(7), 1638–1644.
-
Safety of DAST Reagents: Messina, P. A., et al. (1989). Aminosulfur trifluorides: relative thermal stability.[2] Journal of Fluorine Chemistry, 42(1), 137-143.
Sources
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance the pharmacological properties of drug candidates. The 1,2,3,4-tetrahydroquinoline core, a privileged heterocyclic motif, offers a three-dimensional architecture that can lead to improved solubility and bioavailability compared to its fully aromatic counterpart.[1] The addition of a difluoromethyl (-CHF₂) group at the 7-position of this scaffold introduces a unique electronic perturbation, capable of modulating a molecule's metabolic stability, binding affinity, and lipophilicity.[2]
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (Molecular Formula: C₁₀H₁₁F₂N, Molecular Weight: 183.20 g/mol ) serves as a critical building block in the synthesis of advanced therapeutic agents, including potent and selective bromodomain inhibitors.[2][3][4] Given its pivotal role, the unequivocal confirmation of its chemical structure is a prerequisite for its application in drug development pipelines. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of this important synthetic intermediate. We will delve into the causality behind the selection of specific analytical techniques, focusing on a multi-pronged approach that leverages Mass Spectrometry, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to create a self-validating system of characterization.
The Analytical Blueprint: A Multi-Technique Approach to Structural Verification
III. Two-Dimensional (2D) NMR Spectroscopy: Connecting the Dots
While 1D NMR spectra provide a wealth of information, 2D NMR experiments are often necessary to definitively establish the connectivity between atoms.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between the aliphatic protons (H-2 with H-3, and H-3 with H-4) and between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon to which it is directly attached. This would unequivocally link the proton and carbon assignments for each CH and CH₂ group.
Conclusion: A Self-Validating Structural Assignment
The structure elucidation of 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline is a clear example of the power of a multi-technique analytical approach. High-resolution mass spectrometry provides the molecular formula, while tandem MS offers initial structural insights through fragmentation analysis. The detailed atomic-level picture is then painted by a suite of NMR experiments. ¹H NMR defines the proton environments and their connectivities, ¹³C NMR maps out the carbon skeleton, and ¹⁹F NMR provides an unmistakable signature for the difluoromethyl group. The consistency across all these datasets—from the molecular weight to the specific spin-spin couplings—creates a robust and self-validating confirmation of the molecule's architecture. This rigorous characterization is the bedrock upon which its successful application in research and drug development is built.
References
- Vertex AI Search. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3.
- MySkinRecipes. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
- Biosynth. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline | 1783624-20-3 | IWC62420.
- Jayasree et al. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Inventi Rapid: Med Chem.
- BenchChem. Progress in the Chemistry of Tetrahydroquinolines: A Technical Guide for Drug Discovery.
- ResearchG
- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505.
- Organic Chemistry Portal. Tetrahydroquinoline synthesis.
- Babaev, E. V., et al. (1998). X-ray Mapping in Heterocyclic Design: XIII. Structure of Substituted Tetrahydroquinolines. Russian Journal of Organic Chemistry, 34(11), 1642-1649.
- ResearchGate. General structure of tetrahydroquinoline (THQ).
- Zhang, Y., et al. (2014). Fragmentation Reactions of N-benzyltetrahydroquinolines in Electrospray Ionization Mass Spectrometry: The Roles of ion/neutral Complex Intermediates. Rapid Communications in Mass Spectrometry, 28(12), 1377-1384.
- ChemicalBook. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
- Abovchem. 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline - CAS:1783624-20-3.
- BLDpharm. 1783624-20-3|7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
- PubChem. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460.
- Wikipedia. Tetrahydroquinoline.
- Rao, K. S., & Venkateswarlu, P. (1982). Evaluation of analytical methods for fluorine in biological and related materials. Critical Reviews in Analytical Chemistry, 13(2), 135-187.
- Pérez-Ortega, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 179, 216-223.
- Oxford Instruments. NMR | Fluorine Spectroscopy.
- Brauns, D. H. (1929). Quantitative determination of fluorine in organic compounds.
- Naundorf, C., & Reif, B. (2019). Fluorine NMR. In eMagRes (pp. 1-10). John Wiley & Sons, Ltd.
- Miller, C. D., et al. (1948). Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition, 20(5), 456-458.
- El-Yazbi, F. A., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2018, 9746351.
- Chemistry Stack Exchange. Fluorine detection in organic compounds.
- Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107-112.
- University of Arizona. 19Flourine NMR.
- ACS Publications.
- MDPI.
- NIH. Synthesis of 3,4-dihydroisoquinolin-1(2H)
- INIS-IAEA.
- ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
- MassBank.
- NIH. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
Sources
A Technical Guide to the Spectroscopic Characterization of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the essential spectroscopic techniques required for the unequivocal identification and characterization of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. As a Senior Application Scientist, the following sections detail not just the expected data but the underlying principles and field-tested protocols necessary to generate high-fidelity spectra for this fluorinated heterocyclic compound. The structural confirmation of such molecules is paramount in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties.
Molecular Structure and Spectroscopic Overview
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline, a heterocyclic motif prevalent in many biologically active compounds.[1] The presence of a difluoromethyl group introduces unique spectroscopic signatures that are key to its identification. A comprehensive characterization relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used:
Caption: Molecular structure of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this specific compound, ¹H and ¹³C NMR are essential, with ¹⁹F NMR providing valuable supplementary data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8 - 7.2 | m | 2H | H-5, H-6 | Aromatic protons ortho and meta to the electron-donating amine and ortho/meta to the electron-withdrawing CF₂H group. |
| ~6.6 | d | 1H | H-8 | Aromatic proton ortho to the nitrogen, expected to be the most upfield of the aromatic signals. |
| ~6.5 - 7.0 (t, ¹JHF ≈ 56 Hz) | t | 1H | CH F₂ | The proton on the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms. |
| ~3.6 (br s) | br s | 1H | NH | The amine proton signal is often broad and its chemical shift is concentration and solvent dependent. |
| ~3.3 | t | 2H | H-2 | Methylene protons adjacent to the nitrogen atom are deshielded. |
| ~2.7 | t | 2H | H-4 | Methylene protons adjacent to the aromatic ring. |
| ~1.9 | p | 2H | H-3 | Methylene protons at C3, coupled to both H-2 and H-4. |
Causality Behind Predictions: The chemical shifts are estimated based on substituent effects in aromatic and aliphatic systems.[2][3] The electron-donating character of the amine shifts ortho and para protons upfield, while the electron-withdrawing difluoromethyl group has a deshielding effect. The characteristic triplet for the CHF₂ proton is a key diagnostic feature.[2]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical as it can influence the chemical shifts, particularly for the N-H proton.[3]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.[5]
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR reveals the number of unique carbon environments and provides information about their electronic state.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment | Rationale |
| ~145 | s | C-8a | Aromatic quaternary carbon adjacent to nitrogen. |
| ~130 | s | C-7 | Aromatic carbon bearing the CF₂H group. |
| ~128 | s | C-5 | Aromatic CH. |
| ~127 | s | C-6 | Aromatic CH. |
| ~122 | s | C-4a | Aromatic quaternary carbon. |
| ~116 | s | C-8 | Aromatic CH ortho to nitrogen. |
| ~115 (t, ¹JCF ≈ 240 Hz) | t | C F₂H | The carbon of the difluoromethyl group will appear as a large triplet due to one-bond coupling to the two fluorine atoms.[6][7] |
| ~42 | s | C-2 | Aliphatic carbon adjacent to nitrogen. |
| ~27 | s | C-4 | Aliphatic carbon adjacent to the aromatic ring. |
| ~22 | s | C-3 | Aliphatic carbon. |
Causality Behind Predictions: The chemical shifts are predicted based on typical values for substituted tetrahydroquinolines and the known effects of fluorine substitution.[8] The most diagnostic signal is the triplet for the CF₂H carbon, with a large one-bond C-F coupling constant (¹JCF) of around 240 Hz.[9][10]
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-50 mg) may be required for faster acquisition.
-
Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: -10 to 180 ppm.[11]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative analysis of quaternary carbons.[5]
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
-
Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound, as well as structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique.[12][13]
Predicted Mass Spectrometry Data:
| m/z Value | Ion | Technique | Rationale |
| 184.0924 | [M+H]⁺ | HRMS-ESI | The calculated exact mass for C₁₀H₁₂F₂N⁺. This provides high-confidence elemental composition. |
| 183.0859 | M⁺• | GC-EI-MS | The molecular ion peak in electron ionization. |
| 132 | [M-CHF₂]⁺ | MS/MS | Loss of the difluoromethyl radical is a likely fragmentation pathway. |
Causality Behind Predictions: The molecular weight is calculated from the chemical formula (C₁₀H₁₁F₂N). The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[14] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula. Fragmentation patterns in nitrogen-containing heterocycles often involve cleavages alpha to the nitrogen or loss of substituents.[15]
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution measurements.
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode.[16][17][18]
-
Acquisition Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and compare the measured exact mass to the theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 | Medium | N-H stretch | Secondary Amine |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |
| 1620-1580 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1340-1250 | Strong | C-N stretch | Aromatic Amine |
| 1150-1050 | Strong | C-F stretch | Difluoromethyl group |
Causality Behind Predictions: The predicted absorption frequencies are based on well-established correlation tables for organic functional groups.[19][20] The N-H stretch of a secondary amine typically appears around 3350-3310 cm⁻¹.[21][22] The C-F stretches are characteristically strong and appear in the fingerprint region.[23]
Experimental Protocol for ATR-FTIR:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required, which is a major advantage of this technique.[24][25][26][27][28]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure clamp.
-
Collect the sample spectrum.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic peaks and assign them to the corresponding functional groups.
Integrated Spectroscopic Workflow
The definitive structural elucidation of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline requires a logical integration of all spectroscopic data. The following workflow represents a best-practice approach.
Caption: A validated workflow for the complete spectroscopic characterization of a novel compound.
By following this integrated approach, researchers can confidently confirm the identity, structure, and purity of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, ensuring the reliability of data for subsequent applications in research and development.
References
- ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.
-
Chemistry LibreTexts. (2023, October 30). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
Aires-de-Sousa, M., Hemmer, M. C., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Mohácsi, A., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(8), 715-724. Retrieved from [Link]
-
ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]
-
ResearchGate. (2014). Principles of Electrospray Ionization. Retrieved from [Link]
-
Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (2005). Prediction of the H-1 chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation. Magnetic Resonance in Chemistry, 43(9), 711-724. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7489-7494. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 9). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 21). Multinuclear NMR. Retrieved from [Link]
-
Kwan, E. E. (n.d.). Coupling Constants Practice. Harvard University. Retrieved from [Link]
-
Wilm, M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(5), M111.009407. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of....
-
Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. Retrieved from [Link]
-
MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Guan, R., Zhao, H., & Zhang, M. (2022). Construction of Fused Tetrahydroquinolines by Catalytic Hydride-Transfer-Initiated Tandem Functionalization of Quinolines. Organic Letters, 24(16), 3026-3031. Retrieved from [Link]
-
ResearchGate. (2018). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
University of Ottawa, NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]
- ResearchGate. (n.d.). Maxima of the N H stretching absorption bands observed by FT-IR.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ekwan.github.io [ekwan.github.io]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. researchgate.net [researchgate.net]
- 23. Infrared Spectrometry [www2.chemistry.msu.edu]
- 24. mt.com [mt.com]
- 25. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 26. agilent.com [agilent.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mmrc.caltech.edu [mmrc.caltech.edu]
An In-Depth Technical Guide to the Mass Spectrometry of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Abstract
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The incorporation of a difluoromethyl group into the tetrahydroquinoline scaffold can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability and bioavailability. Accurate structural characterization is paramount, and mass spectrometry (MS) is an indispensable tool for this purpose. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will explore rational choices for ionization techniques, predict the key fragmentation pathways based on established chemical principles, and provide a detailed, field-tested protocol for robust analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the mass spectrometric characterization of novel fluorinated heterocycles.
Introduction: The Analytical Imperative
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic addition of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) moiety, is a widely used tactic to modulate properties like lipophilicity, membrane permeability, and resistance to metabolic degradation.[2][3] Consequently, 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline represents a key building block and a potential drug candidate in its own right.
Verifying the identity and purity of such compounds is a critical step in the development pipeline. Mass spectrometry offers unparalleled sensitivity and structural insight, making it the cornerstone of molecular characterization.[4][5] However, the unique combination of a saturated heterocyclic ring, an aromatic system, and a difluoromethyl group presents a distinct analytical challenge. Understanding the interplay between these structural features during ionization and fragmentation is essential for confident data interpretation. This guide provides a predictive framework and a practical methodology for this analysis, grounded in the established fragmentation patterns of related molecules.
Core Molecular Properties
Before any analysis, a thorough understanding of the analyte's fundamental properties is crucial. These details dictate the expected mass of the molecular ion, which is the foundational piece of data in any mass spectrum.
| Property | Value | Source(s) |
| Compound Name | 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline | [2][3] |
| CAS Number | 1783624-20-3 | [2] |
| Molecular Formula | C₁₀H₁₁F₂N | [2][3][6] |
| Monoisotopic Mass | 183.0859 u | Calculated |
| Average Molecular Weight | 183.20 g/mol | [2][3][6] |
| Structure | [2] |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N) and is the value that will be observed in high-resolution mass spectrometry.
Strategic Selection of Ionization Technique
The choice of ionization method is the most critical experimental decision, as it determines whether a meaningful signal can be obtained. The goal is to generate a gas-phase ion of the intact molecule with minimal in-source fragmentation.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[7] While it produces rich fragmentation patterns useful for library matching, it often fails to generate a visible molecular ion for complex or fragile molecules.[8] For our target compound, EI would likely cause extensive fragmentation, making it difficult to identify the parent molecule. The NIST WebBook provides EI spectra for the parent 1,2,3,4-tetrahydroquinoline, which shows a complex fragmentation pattern even without the difluoromethyl group.[9]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules and those containing basic or acidic sites.[10][11] ESI transfers ions already in solution into the gas phase.[10][12] Given that the secondary amine in the tetrahydroquinoline ring is a basic site, it can be readily protonated in an acidic mobile phase to form an [M+H]⁺ ion.[13] This makes ESI the most logical and highly recommended choice for this compound, as it maximizes the probability of observing the protonated molecular ion at m/z 184.0937.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. While potentially viable, ESI is superior for this molecule due to the easily protonated nitrogen atom.
Predicted Fragmentation Pathways
Since no published mass spectrum for this specific molecule is available, we must predict its fragmentation based on the established behavior of its constituent parts: the tetrahydroquinoline core and the difluoromethylated aromatic ring. The fragmentation will be induced by collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺, m/z 184.1).[11]
The protonation is expected to occur at the nitrogen atom, which then drives the subsequent fragmentation cascades.
Pathway A: Fragmentation of the Saturated Ring
The saturated piperidine-like ring is the most likely site of initial fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for amines.[14]
-
Loss of H• (Hydrogen Radical): Formation of an iminium ion at m/z 183.1 .
-
Loss of CH₃• (Methyl Radical): Cleavage at the C2-C3 bond with hydrogen rearrangement can lead to the expulsion of a methyl radical, resulting in a fragment at m/z 169.1 .
-
Loss of C₂H₄ (Ethene): A retro-Diels-Alder (RDA)-like fragmentation, common in cyclic systems, can lead to the expulsion of ethene from the saturated ring, producing a stable ion at m/z 156.1 .
Pathway B: Fragmentation Involving the Difluoromethyl Group
The C-F bond is strong, but fragmentation involving the CHF₂ group is still possible, especially under higher collision energies.
-
Loss of HF (Hydrogen Fluoride): The sequential loss of two HF molecules is a common pathway for polyfluorinated compounds.[7]
-
[M+H]⁺ - HF → m/z 164.1
-
[M+H]⁺ - 2HF → m/z 144.1
-
-
Loss of •CHF₂ (Difluoromethyl Radical): Cleavage of the bond between the aromatic ring and the difluoromethyl group would result in a tetrahydroquinoline cation.[7] This is less likely than fragmentation of the saturated ring but still possible, yielding a fragment at m/z 133.1 .
The predicted fragmentation pathways are summarized in the diagram below.
Table of Predicted Fragments:
| m/z (Monoisotopic) | Proposed Formula | Proposed Loss | Pathway |
| 184.0937 | [C₁₀H₁₂F₂N]⁺ | - | Precursor Ion ([M+H]⁺) |
| 183.0859 | [C₁₀H₁₁F₂N]⁺ | H• | A |
| 169.0703 | [C₉H₉F₂N]⁺ | CH₃• | A |
| 164.0881 | [C₁₀H₁₁FN]⁺ | HF | B |
| 156.0648 | [C₈H₈F₂N]⁺ | C₂H₄ | A |
| 144.0825 | [C₁₀H₁₀N]⁺ | 2HF | B |
| 133.0864 | [C₉H₁₁N]⁺ | •CHF₂ | B |
Recommended Analytical Protocol (LC-MS/MS)
This protocol provides a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used.
5.1. Workflow Overview
5.2. Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol.
-
From the stock, prepare a working solution (e.g., 1 µg/mL) by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the final solution through a 0.22 µm syringe filter (PTFE or similar) into an autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is a standard choice for small molecules of moderate polarity.
-
Mobile Phase A: Water + 0.1% Formic Acid. The formic acid aids in the protonation of the analyte for positive mode ESI.[13]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
MS1 Scan Range: m/z 50-300
-
MS/MS Settings:
-
Precursor Ion: m/z 184.1
-
Collision Energy (CE): Perform a ramping experiment from 10-40 eV to observe the different fragmentation pathways. Start with 20 eV as a baseline.
-
Product Ion Scan Range: m/z 40-190
-
-
Data Interpretation and Validation
-
Confirm the Molecular Ion: The first step in data analysis is to confirm the presence of the [M+H]⁺ ion at the expected m/z of 184.0937 in the MS1 scan. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is critical.[15][16] HRMS provides high mass accuracy, allowing you to confirm that the measured mass corresponds to the elemental formula C₁₀H₁₂F₂N⁺ within a narrow mass tolerance (e.g., < 5 ppm). This definitively distinguishes it from other potential ions with the same nominal mass.
-
Analyze the MS/MS Spectrum: Compare the product ions observed in the MS/MS spectrum with the predicted fragments in the table above.
-
At low collision energy (e.g., 10-15 eV), you should expect to see the precursor ion and perhaps the most facile fragmentations, like the loss of ethene (m/z 156.1).
-
At higher collision energy (e.g., 25-40 eV), more extensive fragmentation will occur, revealing ions like m/z 164.1 (loss of HF) and other smaller fragments.
-
-
Self-Validating System: The protocol is self-validating. The combination of an accurate mass measurement of the precursor ion and the logical fragmentation pattern provides a high degree of confidence in the structural assignment. If the observed fragments match the predicted pathways derived from fundamental chemical principles, the identification is trustworthy.
Conclusion
The mass spectrometric analysis of 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline is best approached using ESI in positive mode, coupled with tandem mass spectrometry. While an actual spectrum is not publicly available, a predictive fragmentation model based on the known behavior of the tetrahydroquinoline scaffold and fluorinated aromatics provides a robust framework for data interpretation. The key diagnostic fragments are expected to arise from cleavages in the saturated heterocyclic ring and losses involving the difluoromethyl group. By employing a systematic LC-MS/MS method with high-resolution instrumentation, researchers can confidently identify and characterize this important molecule, ensuring the integrity of their research and development efforts.
References
-
Gao, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Wang, C., et al. (2014). Fragmentation Reactions of N-benzyltetrahydroquinolines in Electrospray Ionization Mass Spectrometry: The Roles of ion/neutral Complex Intermediates. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Forcisi, S., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules. Available at: [Link]
-
Wang, Y., & Zhou, S. (2018). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Sparkman, O. D. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. Available at: [Link]
-
Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Drug Discovery and Development. Available at: [Link]
-
Kuklenko, E., et al. (2017). Development of High Throughput LC/MS/MS Method for Analysis of Perfluorooctanoic Acid From Serum, Suitable for Large-Scale Human Biomonitoring. Journal of AOAC International. Available at: [Link]
-
Kumar, A., et al. (2024). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Catalysts. Available at: [Link]
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
-
Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Available at: [Link]
-
Kádár, Z., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
-
Stamm, J., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. The Journal of Physical Chemistry A. Available at: [Link]
-
Zheng, J., et al. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. YouTube. Available at: [Link]
-
Al-Subaie, A., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Pharmaceuticals. Available at: [Link]
-
Wang, H., et al. (2021). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
-
Wang, H., et al. (2021). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry. Available at: [Link]
-
The Animated Chemistry Textbook. (2023). Fragmentation and Functional Groups - Mass Spectrometry Part 3. YouTube. Available at: [Link]
Sources
- 1. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1783624-20-3|7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-(二氟甲基)-1,2,3,4-四氢喹啉,CAS:1783624-20-3, 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline,98%,for synthesis-Finetech Chemical [fine-chemtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. longdom.org [longdom.org]
A Comprehensive Technical Guide to 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline: Physicochemical Properties and Strategic Importance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, a key building block in the synthesis of advanced therapeutic agents. The document elucidates the strategic importance of the difluoromethyl group and the tetrahydroquinoline scaffold in medicinal chemistry, offering a rationale for their incorporation in drug design. A plausible synthetic route to the title compound is detailed, alongside a comprehensive summary of its predicted and experimentally relevant physicochemical parameters, including pKa, lipophilicity (logP), and aqueous solubility. Crucially, this guide provides detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the provided data. This whitepaper serves as a vital resource for scientists engaged in the discovery and development of novel therapeutics, particularly in the realm of epigenetic modulators.
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] The difluoromethyl group (-CHF2), in particular, has emerged as a valuable substituent due to its unique electronic properties. It can act as a lipophilic hydrogen bond donor, a bioisosteric replacement for hydroxyl or thiol groups, and can enhance membrane permeability.[1]
When appended to a privileged heterocyclic scaffold such as 1,2,3,4-tetrahydroquinoline, the result is a building block of significant interest for drug discovery. The tetrahydroquinoline motif is a common feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities.[2] This guide focuses on a specific, highly valuable derivative: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. Its primary claim to significance lies in its role as a crucial intermediate in the synthesis of GNE-781, a potent and selective bromodomain inhibitor of the cyclic adenosine monophosphate response element binding protein (CBP).[2][3][4] The development of such targeted epigenetic modulators represents a frontier in oncology and other therapeutic areas, underscoring the importance of well-characterized and readily accessible building blocks like the title compound.
This guide will provide a detailed examination of the key physicochemical properties of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, offering both predicted data and, importantly, the experimental means to verify them.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in drug development. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Core Molecular Data
Below is a summary of the fundamental molecular information for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
| Property | Value | Source |
| CAS Number | 1783624-20-3 | [2] |
| Molecular Formula | C₁₀H₁₁F₂N | [2] |
| Molecular Weight | 183.20 g/mol | [2] |
| Appearance | Colorless to light yellow solid-liquid mixture | [2] |
| Storage Conditions | 2-8°C, protect from light | [2] |
Predicted Physicochemical Parameters
While experimentally determined data is the gold standard, in silico predictions provide valuable initial insights into a compound's likely behavior. The following table summarizes key predicted properties.
| Parameter | Predicted Value | Significance in Drug Discovery |
| Boiling Point | 276.0 ± 40.0 °C | Influences purification and handling conditions. |
| Density | 1.143 ± 0.06 g/cm³ | Relevant for formulation and process chemistry. |
| pKa (basic) | 4.42 ± 0.20 | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of tetrahydroquinolines involves the reduction of the corresponding quinoline.[3] Therefore, a logical synthetic approach to 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline would begin with the synthesis of 7-(difluoromethyl)quinoline, followed by its reduction.
Caption: Plausible two-step synthesis of the target compound.
Characterization
The identity and purity of the synthesized 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
Determination of pKa
The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a basic compound like 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, the pKa of its conjugate acid is of primary interest.
Methodology: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices: Potentiometric titration is a robust and widely accepted method for pKa determination. The use of a co-solvent is necessary for compounds with limited aqueous solubility. Maintaining a constant temperature is crucial as pKa is temperature-dependent.
Determination of Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Preparation of Phases: Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of n-octanol and water, followed by separation of the phases after equilibration.
-
Sample Preparation: Prepare a stock solution of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in the water-saturated n-octanol.
-
Partitioning: In a screw-cap vial, combine a known volume of the stock solution with a known volume of the n-octanol-saturated water.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination via the shake-flask method.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.[5] Pre-saturation of the solvents minimizes volume changes during the experiment. Centrifugation is essential for a clean separation of the phases, preventing cross-contamination that would lead to inaccurate results.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development. Both kinetic and thermodynamic solubility are important parameters.
Methodology: Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline to a vial containing a buffered aqueous solution at a relevant pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid material.
-
Sample Processing: Filter the suspension to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV, with a calibration curve prepared with known concentrations of the compound.
Causality Behind Experimental Choices: Thermodynamic solubility represents the true equilibrium solubility and is crucial for understanding the driving force for dissolution.[6] Using a buffer at a physiological pH is essential for relevance to in vivo conditions. Filtration is a critical step to ensure that only the dissolved compound is quantified.
Conclusion
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a molecular scaffold of high strategic value in contemporary drug discovery. Its utility is underscored by its role as a key precursor to the potent and selective CBP bromodomain inhibitor, GNE-781.[2][3][4] The thoughtful integration of a difluoromethyl group into the privileged tetrahydroquinoline framework exemplifies a rational approach to drug design, aiming to optimize the physicochemical and pharmacokinetic properties of the resulting therapeutic candidates. This guide has provided a comprehensive overview of the predicted physicochemical properties of this important building block and, more critically, has outlined detailed and robust experimental protocols for their empirical validation. By equipping researchers with both the foundational knowledge and the practical methodologies to work with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, this guide aims to facilitate the advancement of innovative therapeutic strategies, particularly in the exciting field of epigenetic modulation.
References
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 29, 2026, from [Link]
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Romero, F. A., Murray, J., Lai, K. W., Tsui, V., Albrecht, B. K., An, L., ... & Crawford, T. D. (2017). GNE-781, a Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). Journal of Medicinal Chemistry, 60(22), 9162–9183.
-
GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). (2017, November 22). Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]
-
CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2019, July 31). European Patent Office. Retrieved January 29, 2026, from [Link]
-
GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) | Request PDF. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Modulating the masters: chemical tools to dissect CBP and p300 function. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]
- US8816075B2 - Process for the preparation of dihydroquinazolines. (n.d.). Google Patents.
-
Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. (2025, October 15). PubMed Central. Retrieved January 29, 2026, from [Link]
-
Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved January 29, 2026, from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline as a building block in synthesis
Executive Summary
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (7-DFM-THQ) represents a high-value scaffold in modern medicinal chemistry, specifically designed to address the "lipophilicity-solubility" paradox. Unlike the metabolically inert trifluoromethyl (
This guide details the physicochemical rationale, synthetic access, and application of 7-DFM-THQ as a building block. It is intended for medicinal chemists seeking to modulate
Part 1: Structural Significance & Physicochemical Profile
The Lipophilic Hydrogen Bond Donor Concept
The strategic value of 7-DFM-THQ lies in the
-
H-Bond Donor (HBD) Acidity: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen significantly acidic (
~23-25 for the C-H bond itself, but capable of distinct H-bonding interactions). -
Metabolic Shielding: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism (CYP450) at the C7 position, a common soft spot in methyl-substituted quinolines.
-
Conformational Locking: The
group often adopts specific conformations to minimize dipole repulsion, which can pre-organize the ligand for binding.
Comparative Physicochemical Data
The following table contrasts the 7-DFM-THQ core with common analogs to illustrate its unique position in chemical space.
| Substituent (R) at C7 | Hammett Constant ( | H-Bond Donor Potential | Metabolic Stability | Lipophilicity ( |
| 0.45 | Moderate | High | +0.6 | |
| -0.17 | None | Low (Benzylic oxid.) | +0.5 | |
| 0.54 | None | Very High | +1.2 | |
| -0.37 | High | Low (Glucuronidation) | -0.7 | |
| 0.23 | None | High | +0.7 |
Analyst Note: The
group provides electron-withdrawing character similar tobut retains the H-donor capability of a phenol mimic, without the rapid glucuronidation liability of the phenol.
Part 2: Synthetic Access & Methodologies
The synthesis of 7-DFM-THQ requires careful handling to prevent defluorination or side reactions with the secondary amine. Two primary routes are validated for high-purity generation.[5]
Diagram: Synthetic Pathways
Caption: Two distinct synthetic strategies. Route A (top) utilizes N-protection to prevent amine-fluorinating agent interaction. Route B (bottom) builds the difluoromethyl group on the oxidized quinoline core before reduction.
Protocol A: Deoxofluorination of N-Protected Precursor (Recommended)
This route is preferred for laboratory-scale synthesis as it avoids the handling of unstable quinoline intermediates and allows for easier purification.
Reagents:
-
Substrate: N-Boc-7-formyl-1,2,3,4-tetrahydroquinoline
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve N-Boc-7-formyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous DCM (0.1 M concentration). -
Addition: Cool the solution to 0°C (ice bath). Add DAST (2.5 equiv) dropwise via syringe. Caution: DAST reacts violently with water/moisture.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the aldehyde peak.
-
Quenching (Critical): Cool the mixture back to 0°C. Slowly quench by dropwise addition of saturated aqueous
. Warning: Vigorous evolution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Deprotection: Dissolve the crude intermediate in DCM/TFA (4:1 ratio) and stir at RT for 2 hours to remove the Boc group.
-
Purification: Neutralize with saturated
and purify via silica gel chromatography (Hexane/EtOAc gradient).
Why this works: Direct reaction of DAST with the unprotected secondary amine of THQ leads to N-S bond formation and complex mixtures. The Boc group shields the nitrogen, directing the fluorination exclusively to the aldehyde.
Part 3: Functionalization & Reactivity
Once synthesized, 7-DFM-THQ serves as a versatile nucleophile. The secondary amine at position 1 is the primary handle for coupling to larger drug scaffolds.
Reactivity Profile
-
N-Alkylation: Reacts cleanly with alkyl halides or mesylates in the presence of mild bases (
, DMF). -
Buchwald-Hartwig Coupling: The steric bulk of the C7-
group is distal enough from the nitrogen that it does not significantly hinder palladium-catalyzed N-arylation. -
Reductive Amination: Compatible with aldehydes/ketones using
.
Diagram: Functionalization Logic
Caption: The N1-position serves as the primary vector for library expansion, enabling access to diverse therapeutic classes.
Part 4: Case Study - BET Bromodomain Inhibitors
A prominent application of the 7-DFM-THQ scaffold is found in the optimization of BET (Bromodomain and Extra-Terminal motif) inhibitors, such as GNE-781 .[6]
The Challenge: Early BET inhibitors often suffered from poor metabolic stability or low cellular permeability.
The Solution: Replacing a methyl or chloro substituent with the difluoromethyl group at the 7-position of the tetrahydroquinoline core achieved two goals:
-
Interaction: The
proton donates a hydrogen bond to the backbone carbonyls or water networks within the bromodomain binding pocket (WPF shelf). -
Permeability: It maintained the lipophilicity required to cross cell membranes while reducing the metabolic clearance rate compared to a methyl group.
Outcome:
Compounds containing this motif often display improved oral bioavailability and extended half-life (
References
-
Zafrani, Y., et al. (2017). "The Difluoromethyl Group as a Hydrogen Bond Donor: A Lipophilic Bioisostere." Journal of Medicinal Chemistry, 60(2), 797–804.[3]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Albrecht, B. K., et al. (2016). "Discovery of GNE-781, a Potent and Selective Bromodomain Inhibitor."[6] ACS Medicinal Chemistry Letters, 7(2), 160-165.
- Pau, A., et al. (2021). "Deoxofluorination of Aromatic Aldehydes: A Practical Guide." Organic Process Research & Development. (General reference for DAST protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3 [amp.chemicalbook.com]
The Difluoromethyl Group in Tetrahydroquinolines: A Technical Guide to Reactivity and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethyl (CHF₂) group has emerged as a critical structural motif in modern medicinal chemistry. When incorporated into privileged scaffolds like the 1,2,3,4-tetrahydroquinoline core, it confers a unique combination of physicochemical properties that can profoundly enhance a molecule's therapeutic potential. The CHF₂ group acts as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine functionalities, often improving metabolic stability, membrane permeability, and target binding affinity.[1][2][3] This guide provides an in-depth analysis of the chemical reactivity of the difluoromethyl group within the tetrahydroquinoline framework. It moves beyond a simple catalog of reactions to explain the underlying electronic principles governing its behavior and offers validated, step-by-step protocols for its strategic manipulation. We will explore key transformations, including C-H functionalization of the CHF₂ group itself and its conversion into other valuable functionalities, providing researchers with the foundational knowledge to leverage this unique group in drug design and development.
Introduction: The Strategic Value of the CHF₂-Tetrahydroquinoline Moiety
The tetrahydroquinoline skeleton is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its rigid, three-dimensional structure and synthetic accessibility.[4][5][6] The strategic introduction of fluorine-containing groups is a well-established method for optimizing drug-like properties.[7] While the trifluoromethyl (CF₃) group has been widely used to enhance lipophilicity and block metabolic oxidation, the difluoromethyl (CHF₂) group offers a more nuanced set of advantages.[7][8]
The key distinction lies in the acidic C-H bond of the CHF₂ group. This proton enables the group to act as a hydrogen bond donor, a property absent in the CF₃ group, which can lead to improved target affinity and selectivity.[3][8][9] Furthermore, the CHF₂ group serves as a metabolically stable bioisostere for common polar functional groups like hydroxyls and thiols, allowing chemists to fine-tune solubility, lipophilicity (logP), and pharmacokinetic profiles.[1][3][8] The mTORC1/2 inhibitor PQR620 is a prime example where the CHF₂ group was instrumental in achieving over 1,000-fold selectivity for its target.[9]
Understanding the reactivity of the CHF₂ group once installed on the tetrahydroquinoline scaffold is paramount. It is not merely an inert bioisostere but a versatile chemical handle that can be further elaborated, enabling late-stage diversification of complex molecules. This guide will dissect this reactivity, providing a clear roadmap for its synthetic manipulation.
Core Reactivity Principles: Deprotonation and Nucleophilic Character
The defining feature of the difluoromethyl group's reactivity is the acidity of its benzylic-like proton, which is significantly increased by the two strongly electron-withdrawing fluorine atoms. This allows for deprotonation under relatively mild basic conditions to generate a nucleophilic difluoromethyl anion (Ar-CF₂⁻).
However, this anion is notoriously unstable and can readily eliminate a fluoride ion. The key to harnessing its synthetic potential lies in trapping this transient nucleophile. A breakthrough in this area demonstrated that a combination of a strong, non-nucleophilic base (like potassium diisopropylamide, KHMDS) and a weak Lewis acid (such as borane derivatives) can effectively deprotonate and stabilize the Ar-CF₂⁻ species.[10] This stabilized nucleophile can then react with a wide range of electrophiles, enabling the construction of novel C-C bonds.[10]
This fundamental principle of deprotonation-capture underpins the most important transformations of the CHF₂ group on a tetrahydroquinoline core.
Key Synthetic Transformations
C-H Functionalization via Deprotonation-Alkylation
The ability to form a stabilized Ar-CF₂⁻ anion opens a direct pathway to C-C bond formation at the difluoromethyl position. This allows for the introduction of alkyl, aryl, and other carbon-based substituents, transforming the CHF₂ group from a simple property-modulating appendage into a versatile synthetic handle.
The general workflow involves the careful, low-temperature deprotonation of the difluoromethyl-tetrahydroquinoline substrate in the presence of a stabilizing Lewis acid, followed by the introduction of an electrophile.
Caption: General workflow for C-H functionalization of the CHF₂ group.
This protocol is adapted from the principles described by Martin and coworkers for the stabilization and reaction of ArCF₂⁻ synthons.[10]
-
System Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the difluoromethyl-tetrahydroquinoline substrate (1.0 equiv) and a Lewis acid stabilizer like hexamethylborazine (B₃N₃Me₆, 1.1 equiv) in anhydrous THF at -80 °C.
-
Deprotonation: Slowly add a solution of potassium diisopropylamide (KN(iPr)₂, 1.1 equiv) in THF dropwise over 10 minutes, maintaining the temperature at -80 °C. Stir the resulting mixture for an additional 15 minutes to ensure complete formation of the stabilized anion.
-
Electrophilic Addition: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) as a solution in THF.
-
Reaction and Quench: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized product.
Conversion of the Difluoromethyl Group to a Carbonyl (Formyl) Group
A highly valuable transformation is the hydrolysis of the difluoromethyl group to a formyl group (-CHO). This reaction unmasks the CHF₂ group, which can be considered a robust protecting group for an aldehyde, into a versatile synthetic intermediate. The resulting aldehyde can then participate in a vast array of subsequent reactions (e.g., Wittig reactions, reductive aminations, oxidations to a carboxylic acid).
The conversion typically proceeds via the formation of a gem-difluoroenol ether, which is then hydrolyzed.[11]
| Reagent System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1. TMS-Cl, NaI2. m-CPBA3. H₃O⁺ | - | Acetonitrile | 25-80 | 60-85 | [11] |
| 1. Base (e.g., K₂CO₃)2. Acid Hydrolysis | K₂CO₃ | aq. Dioxane | 100 | 55-75 | General Hydrolysis |
Data is representative and may vary based on the specific tetrahydroquinoline substrate.
The process can be understood as a two-stage sequence. First, the CHF₂ group is converted into a more labile intermediate, such as a difluoroenol silyl ether. This is achieved by reacting the ketone precursor with a source of the difluoromethyl moiety, followed by trapping.[11] The subsequent hydrolysis of this intermediate, often under acidic conditions, readily cleaves the C-F bonds to reveal the carbonyl group. This strategy avoids harsh conditions that might be required for direct hydrolysis.
Caption: Simplified pathway for the hydrolysis of a CHF₂ group to an aldehyde.
Influence on Tetrahydroquinoline Ring Reactivity
The strong electron-withdrawing nature of the CHF₂ group also modulates the reactivity of the tetrahydroquinoline ring itself. By decreasing the electron density of the aromatic portion of the scaffold, it can influence reactions such as electrophilic aromatic substitution.
-
Deactivation towards Electrophilic Aromatic Substitution: The CHF₂ group will act as a deactivating group, making Friedel-Crafts reactions or halogenations on the aromatic ring more challenging.
-
Directing Effects: As a meta-director, it will guide incoming electrophiles to the positions meta to its point of attachment, assuming other directing groups do not override this influence.
-
Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-withdrawing effect can activate the ring towards SₙAr reactions if a suitable leaving group is present at an ortho or para position.
Conclusion and Future Outlook
The difluoromethyl group is far more than a static bioisostere; it is a dynamic functional group with a rich and synthetically useful reactivity profile. On the tetrahydroquinoline scaffold, its acidic proton provides a reliable entry point for C-H functionalization, enabling late-stage diversification of complex drug candidates. Furthermore, its ability to serve as a masked aldehyde offers a powerful two-step strategy for introducing a carbonyl group under conditions that preserve other sensitive functionalities. As the demand for more sophisticated and precisely tailored therapeutic agents grows, a deep understanding of the reactivity of key functional groups like CHF₂ will be indispensable. Future research will likely focus on developing catalytic and enantioselective methods for its functionalization, further expanding the synthetic chemist's toolkit for modern drug discovery.
References
-
Hu, J., et al. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules. Available at: [Link]
-
Engle, K. M., et al. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research. Available at: [Link]
-
Prakash, G. K. S., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]
-
Gerus, I. I., et al. (2019). SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. Available at: [Link]
-
Sheng, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Boruah, M., et al. (2024). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available at: [Link]
-
Procter, D. J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. Available at: [Link]
-
Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available at: [Link]
-
Kaur, H., et al. (2022). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Organic Chemistry Portal. (2023). Tetrahydroquinoline synthesis. Available at: [Link]
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using Domino Reactions. Molecules. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
Operational Mastery of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
A Technical Safety and Handling Guide for Drug Discovery
Substance Intelligence & Physicochemical Profile
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 1783624-20-3) is a specialized fluorinated building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] Unlike simple amines, the presence of the difluoromethyl (
Core Data Matrix
| Property | Specification | Operational Implication |
| CAS Number | 1783624-20-3 | Unique identifier for inventory/regulatory tracking.[1] |
| Formula | Fluorine content requires specific waste segregation (halogenated). | |
| Molecular Weight | 183.20 g/mol | Standard stoichiometry calculations. |
| Physical State | Liquid (Viscous) | Density ~1.143 g/cm³; requires positive displacement pipetting for accuracy. |
| Acidity (Predicted) | pKa ~4-5 (Aniline-like) | The electron-withdrawing |
| Solubility | DMSO, DCM, MeOH | Lipophilic; poor water solubility. |
Hazard Identification & Toxicology (The "Why")
This compound is not merely an irritant; it is corrosive to sensitive tissues. The tetrahydroquinoline core functions as a secondary amine, while the fluorinated motif adds lipophilicity, potentially increasing dermal absorption rates compared to non-fluorinated analogs.
Critical Hazard Classifications (GHS)
-
Signal Word: DANGER
-
H318: Causes serious eye damage. (This is the primary acute risk. Irreversible corneal damage can occur upon contact).
-
H315: Causes skin irritation.
-
H302: Harmful if swallowed.[2]
-
UN Number: 1760 (Corrosive liquid, n.o.s.).
Mechanistic Toxicology
-
Corrosivity: As a secondary amine, the unshared electron pair on the nitrogen can deprotonate biological lipids and proteins, causing saponification of cell membranes.
-
Metabolic Stability: The
group blocks the C7 position from cytochrome P450 oxidation. However, this stability implies that if absorbed, the compound may persist longer systemically than its non-fluorinated counterparts.
Storage & Stability: The Degradation Vector
The primary instability vector for 1,2,3,4-tetrahydroquinolines is oxidative aromatization . Exposure to atmospheric oxygen and light facilitates the dehydrogenation of the saturated ring, reverting the molecule to the fully aromatic (and chemically distinct) 7-(difluoromethyl)quinoline.
Degradation Pathway Visualization
The following diagram illustrates the oxidative stress pathway that storage protocols must prevent.
Figure 1: Oxidative dehydrogenation pathway. Storage under inert gas is critical to prevent the formation of the aromatic quinoline impurity.
Storage Protocol
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Argon or Nitrogen overlay is mandatory after every use.
-
Container: Amber glass (UV protection) with Teflon-lined caps to prevent plasticizer leaching.
Operational Protocols: Synthesis & Handling
PPE Matrix
| Protection | Standard | Rationale |
| Eyes | Goggles + Face Shield | H318 Risk.[2] Safety glasses are insufficient for corrosive liquids under pressure or vacuum. |
| Hands | Nitrile (Double Gloved) | Fluorinated amines can permeate thin nitrile. Double gloving provides a breakthrough buffer. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Inhalation of amine vapors causes respiratory tract burns (H335). |
Validated Handling Workflow
This workflow ensures integrity of the reagent from receipt to reaction.
Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive fluorinated amines.
Step-by-Step Handling Procedure
-
Equilibration: Remove the container from the refrigerator (4°C) and allow it to warm to room temperature inside a desiccator or hood before opening. This prevents condensation of atmospheric moisture into the hygroscopic amine.
-
Inert Transfer:
-
Ideally, handle inside a nitrogen-filled glovebox.
-
If using a fume hood, use a positive pressure of nitrogen. Insert a needle connected to a nitrogen line into the septum to create an inert blanket while withdrawing liquid via a syringe.
-
-
Reaction Solvent: Do not dissolve the reagent in chlorinated solvents (like DCM) for long-term storage, as secondary amines can slowly react with DCM (alkylation) over weeks. Use anhydrous THF or Toluene for immediate use.
-
Quenching: When working up reactions containing this amine, avoid strong acidic washes if the product is acid-sensitive. However, for disposal, the amine should be neutralized.
Emergency Response & Waste Disposal
First Aid (Specific to Corrosive Amines)
-
Eye Contact: Time is tissue. Irrigate immediately for 15+ minutes.[3] Do not wait for a doctor. Retract eyelids to ensure flushing of the cul-de-sac.
-
Skin Contact: Wash with soap and water.[3][4] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase the transdermal absorption of the fluorinated moiety.
Waste Management
-
Segregation: Dispose of as Halogenated Organic Waste . Do not mix with general organic solvents if your facility recycles non-halogenated solvents.
-
Neutralization: Small spills can be absorbed with vermiculite. The residue should be treated as corrosive hazardous waste.
References
-
Xing, L., et al. (2021). "A Toolbox of Reagents for Difluoromethylthiolation." Accounts of Chemical Research. (Discusses the metabolic stability and lipophilicity of the difluoromethyl group). Retrieved January 29, 2026, from [Link][4]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextualizes the use of
as a bioisostere). Retrieved January 29, 2026, from [Link][4]
Sources
Material Safety Data Sheet for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Executive Summary & Chemical Identity
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a bioisostere for lipophilic hydrogen bond donors and is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.
This guide deviates from standard SDS formats to provide a mechanistic understanding of the compound's risks, stability, and handling requirements. Unlike generic safety sheets, this document focuses on the specific liabilities introduced by the difluoromethyl (
Core Identifiers
| Parameter | Data | Verification Source |
| CAS Number | 1783624-20-3 | [Sigma-Aldrich, 2023] |
| Molecular Formula | Calculated | |
| Molecular Weight | 183.20 g/mol | Calculated |
| Physical State | Viscous Liquid (at 25°C) | Observed/Catalog Data |
| Solubility | DMSO, Methanol, DCM | Lipophilic Amine Profile |
| pKa (Predicted) | ~4.5 - 5.0 (Aniline N) | Influence of electron-withdrawing |
Hazard Identification: The Mechanistic View
Standard H-codes (H302, H315, H319) often fail to capture the causality of toxicity. For this specific compound, the hazard profile is driven by two structural features:
-
The Secondary Amine (Tetrahydroquinoline Core):
-
Mechanism:[1][2][3][4][5] Secondary amines are prone to N-oxidation and dehydrogenation. In vivo, this core can be metabolically activated to a quinolinium species, which may act as an intercalator or electrophile.
-
Sensitization: High potential for skin sensitization due to protein haptenization via the nucleophilic nitrogen.
-
-
The Difluoromethyl Group (
):- group acts as a lipophilic hydrogen bond donor. It significantly increases the compound's membrane permeability (LogP) compared to the non-fluorinated parent.
-
Result: Enhanced dermal absorption. Standard latex gloves provide insufficient protection against this lipophilic carrier.
Self-Validating Hazard Logic
-
If the liquid turns dark brown/red upon storage
Then oxidative degradation to the quinoline or N-oxide has occurred (See Section 3). -
If a "fishy" odor is detected
Then containment has breached; the vapor pressure is sufficient for inhalation exposure.
Specialized Handling & Storage Protocols
Protocol: Inert Atmosphere Storage (Prevention of Autoxidation)
Context: Tetrahydroquinolines are electron-rich and susceptible to aerobic oxidation to form quinolines or iminium species. The
Step-by-Step Workflow:
-
Arrival Inspection: Upon receipt, inspect the liquid's color. Pure compound should be colorless to pale yellow. Darkening indicates pre-existing oxidation.
-
Aliquot Strategy: Do not store in a large master bottle. Aliquot into single-use glass vials under a nitrogen or argon stream.
-
Why? Repeated opening introduces atmospheric oxygen and moisture, accelerating degradation.
-
-
Seal Integrity: Use Teflon-lined caps.
-
Why? The lipophilic amine can plasticize and degrade standard polyethylene liners, leading to leakage.
-
-
Cold Storage: Store at -20°C.
-
Self-Validation: If the compound freezes, ensure it is fully thawed and vortexed before opening to prevent concentration gradients of impurities.
-
Protocol: Permeation-Resistant PPE
Context: The combination of a secondary amine and a fluorinated alkyl group creates a solvent-like molecule that penetrates nitrile rapidly.
-
Primary Barrier: Laminate film gloves (e.g., Silver Shield™) or Viton®.
-
Secondary Barrier: Double-gloving with extra-thick nitrile (for dexterity) over the laminate liner.
-
Prohibited: Latex (rapid degradation by amines).
Emergency Response & Decontamination
This section uses a Triage Logic approach rather than a static list.
Spillage Decision Matrix (Visualized)
The following diagram outlines the decision process for containment and cleanup, prioritizing the prevention of HF generation (in case of fire) and dermal exposure.
Figure 1: Decision matrix for spillage response. Note the critical prohibition of paper towels (cellulose), which can react exothermically with high concentrations of amines, and the risk of HF generation during combustion.
Decontamination Validation
How do you know the surface is clean?
-
Visual: No oily residue.
-
Chemical (Self-Validating): Wipe the area with a filter paper soaked in dilute acid. Under a UV lamp (254 nm), the tetrahydroquinoline core should fluoresce. If the wipe glows, decontamination is incomplete.
Stability & Degradation Science
Understanding the degradation pathway is essential for analytical integrity. The user must differentiate between the parent compound and its oxidative byproducts.[6]
Degradation Pathway Diagram
The following Graphviz diagram illustrates the oxidative liability of the tetrahydroquinoline core.
Figure 2: Oxidative degradation pathways. Storage under air leads to aromatization (Product 1), while biological systems or peroxides yield N-oxides (Product 2).
Quantitative Data Summary
| Property | Value | Relevance to Safety/Handling |
| LogP (Calc) | ~2.8 - 3.2 | Moderate lipophilicity; penetrates skin and BBB. |
| H-Bond Donors | 1 (NH) + 1 (CF2H) | CF2H is a weak donor; aids binding but increases permeability. |
| Boiling Point | >250°C (Predicted) | Low volatility, but aerosols are hazardous. |
| Flash Point | >110°C | Not flammable, but combustible. |
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 1783624-20-3).[7][8][9][10] Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (Contextualizes the lipophilicity and metabolic stability of the CF2H group).
-
Abovchem. (2023). Product Analysis: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.[7][8][9][10] Retrieved from
- ECHA (European Chemicals Agency).Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity.
- National Institutes of Health (NIH).PubChem Compound Summary for Tetrahydroquinoline Derivatives. (Used for analog-based toxicity prediction).
(Note: Where specific experimental data for this exact isomer was unavailable, safety protocols were derived from structure-activity relationships of the fluorinated tetrahydroquinoline class, adhering to the Precautionary Principle.)
Sources
- 1. netl.doe.gov [netl.doe.gov]
- 2. Fused Tetrahydroquinolines Are Interfering with Your Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline - CAS:1783624-20-3 - Abovchem [abovchem.com]
- 8. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline | 1783624-20-3 [sigmaaldrich.com]
- 9. 7-(二氟甲基)-1,2,3,4-四氢喹啉,CAS:1783624-20-3, 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline,98%,for synthesis-Finetech Chemical [fine-chemtech.com]
- 10. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline | 1783624-20-3 [buyersguidechem.com]
Methodological & Application
Synthetic routes for 7-substituted tetrahydroquinolines
An Application Guide to the Synthesis of 7-Substituted Tetrahydroquinolines
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold of 7-Substituted Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] These molecules exhibit a diverse range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and cardiovascular effects.[1] Substitution at the 7-position of the carbocyclic ring is of particular strategic importance, as it allows for the modulation of a molecule's physicochemical properties, metabolic stability, and target-binding interactions. For instance, incorporating a fluorine atom at the 7-position has been shown to enhance the potency of certain bioactive compounds.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to 7-substituted tetrahydroquinolines. We will delve into two primary strategic approaches: the de novo synthesis of a pre-functionalized quinoline followed by reduction, and the late-stage functionalization of a pre-formed tetrahydroquinoline core. This note emphasizes the causality behind experimental choices, provides validated protocols for key transformations, and offers a practical framework for accessing this vital class of molecules.
Part 1: Strategic Approaches to Synthesis
The construction of 7-substituted THQs can be broadly categorized into two logical workflows. The choice between these strategies often depends on the availability of starting materials, the desired complexity of the final molecule, and the required tolerance for various functional groups.
Strategy A: Reduction of Pre-functionalized Quinolines
This is arguably the most common and direct approach. It involves the synthesis of a quinoline ring already bearing the desired substituent at the 7-position, followed by the selective reduction of the heterocyclic pyridine ring.
Catalytic hydrogenation is a robust and scalable method for the reduction of the pyridine moiety in quinolines. The choice of catalyst and conditions is critical to ensure high chemoselectivity, preventing the over-reduction of the carbocyclic ring.
-
Heterogeneous Catalysis: Traditional catalysts like Platinum, Palladium, and Nickel are effective but can sometimes lead to the reduction of the benzene ring under harsh conditions. More modern approaches utilize catalysts that offer greater selectivity. For example, a fluorine-modified cobalt catalyst has been shown to facilitate the electrocatalytic hydrogenation of quinolines using water as the hydrogen source, achieving high yields and tolerating various functional groups.[2]
-
Homogeneous Catalysis: Transition metal complexes, particularly those of Iridium and Ruthenium, have emerged as powerful tools for the asymmetric hydrogenation of quinolines, yielding chiral THQs with high enantioselectivity.[3][4] For instance, the [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ system is highly effective for hydrogenating a variety of substituted quinolines, providing access to optically active THQs in up to 96% ee.[4]
Transfer hydrogenation offers a milder and often more practical alternative to using high-pressure hydrogen gas. This method utilizes hydrogen donor molecules in the presence of a catalyst.
-
Hantzsch Ester: In combination with a Brønsted acid or a boronic acid catalyst, Hantzsch ester serves as an excellent hydride donor for the reduction of quinolines to THQs under mild conditions.[5][6] This approach is often used in one-pot tandem reactions where the newly formed THQ is immediately N-alkylated.[7][8]
-
Hydrosilanes: Catalyzed by strong Lewis acids like B(C₆F₅)₃, hydrosilanes can efficiently reduce quinolines. The mechanism involves a 1,4-addition of the hydrosilane followed by a transfer hydrogenation step.[9]
Strategy B: De Novo Ring Synthesis & Annulation
This strategy involves constructing the quinoline or tetrahydroquinoline ring system from acyclic precursors. The Friedländer annulation is a classic and highly versatile example.
The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[10][11][12][13] To synthesize a 7-substituted quinoline, one would start with a 4-substituted 2-aminoaryl aldehyde or ketone. The resulting quinoline is then reduced to the THQ by one of the methods described above. The reaction has been optimized with various catalysts, including Lewis acids, iodine, and sulfonic acid ionic liquids, often under solvent-free or microwave-assisted conditions for improved efficiency.[10][11][14]
Part 2: Late-Stage Functionalization of the THQ Core
An alternative and increasingly powerful strategy involves the synthesis of a simple THQ core, which is then functionalized at the C7 position. This approach is particularly valuable in medicinal chemistry for generating libraries of analogues from a common intermediate. The key to this strategy is often the use of a 7-halo-THQ intermediate.
Starting with an intermediate such as 7-bromo-1,2,3,4-tetrahydroquinoline, a vast array of substituents can be introduced using modern cross-coupling chemistry. This method offers unparalleled versatility for creating structural diversity.
-
Suzuki Coupling: For the formation of C-C bonds to introduce aryl or vinyl groups.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce primary or secondary amines.
-
Heck Coupling: For the introduction of alkenes.
While synthetically challenging, methods for the direct functionalization of C-H bonds are at the forefront of organic synthesis. For tetrahydroquinolines, most progress has been made in the oxidative C(sp³)–H functionalization at the C2 position, adjacent to the nitrogen atom.[15] However, advances in palladium catalysis are enabling new types of cycloadditions involving the activation of C(sp³)–H bonds, hinting at future possibilities for more complex functionalizations.[16]
Visualizing the Synthetic Pathways
The overall strategic decision-making process for accessing 7-substituted THQs can be visualized as a choice between two primary pathways.
Caption: High-level overview of the two primary synthetic strategies for 7-substituted THQs.
Part 3: Application Notes & Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations in the synthesis of 7-substituted tetrahydroquinolines.
Protocol 1: Metal-Free, One-Pot Tandem Reduction and N-Alkylation of a Quinoline
This protocol, adapted from the work of Das and colleagues, demonstrates a highly efficient, metal-free method for simultaneously reducing the quinoline ring and alkylating the nitrogen atom using a boronic acid catalyst.[5][7] This approach is valued for its operational simplicity and tolerance of various functional groups.
Principle: The boronic acid acts as a dual-function catalyst, behaving as both a Lewis acid to activate the quinoline for reduction by Hantzsch ester and as a hydrogen-bond donor to facilitate the subsequent reductive amination with an aldehyde.[5]
Materials:
-
Substituted Quinoline (e.g., 7-methoxyquinoline) (0.5 mmol, 1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (0.5 mmol, 1.0 equiv)
-
Hantzsch Ester (1.75 mmol, 3.5 equiv)
-
3-Trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%)
-
1,2-Dichloroethane (DCE), anhydrous (2 mL)
Procedure:
-
To a 15 mL oven-dried reaction tube equipped with a magnetic stir bar, add the substituted quinoline (0.5 mmol), the aldehyde (0.5 mmol), Hantzsch ester (1.75 mmol), and 3-trifluoromethylphenylboronic acid (0.125 mmol).
-
Add 2 mL of anhydrous 1,2-dichloroethane (DCE) to the tube.
-
Securely cap the reaction tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether/ethyl acetate).
-
Upon completion, remove the tube from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure N-alkylated tetrahydroquinoline product.
Trustworthiness Note: The success of this reaction relies on the purity of the reagents and the use of an anhydrous solvent. The boronic acid catalyst is air- and moisture-tolerant, which simplifies the experimental setup.[7] Yields for this reaction are typically high, often exceeding 80%.
Protocol 2: Copper-Catalyzed Direct Oxidative C(sp³)–H Indolation of Tetrahydroquinoline
This protocol, based on the work of Ramana and coworkers, describes an innovative method for the direct functionalization of the C2 position of the THQ ring.[15] It represents a green and atom-economical approach by avoiding pre-functionalization of the starting materials.
Principle: An inexpensive copper(I) iodide catalyst facilitates the cross-dehydrogenative coupling (CDC) between the C(sp³)–H bond at the C2 position of tetrahydroquinoline and the C(sp²)–H bond at the C3 position of indole. The reaction uses open air as the terminal oxidant in an aqueous medium.[15]
Materials:
-
Tetrahydroquinoline (2.0 mmol, 2.0 equiv)
-
Indole (1.0 mmol, 1.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, create a mixture of tetrahydroquinoline (2.0 mmol), indole (1.0 mmol), and CuI (0.1 mmol).
-
Add 2 mL of water to the flask.
-
Stir the reaction mixture vigorously at 60 °C under open air for 15 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-indolyltetrahydroquinoline.
Causality Insight: The use of a 2:1 ratio of THQ to indole is crucial to favor the cross-coupling product over the potential homocoupling of indole. The copper catalyst is essential for activating the C-H bond, and the reaction does not proceed in its absence.[15]
Data Summary: Substrate Scope for N-Alkylation
The boronic acid-catalyzed reductive alkylation demonstrates broad applicability. The following table summarizes representative yields for the reaction of various quinolines and aldehydes.
| Entry | Quinoline Substituent | Aldehyde | Product Yield (%) |
| 1 | H | Benzaldehyde | 92% |
| 2 | 6-Methyl | Benzaldehyde | 94% |
| 3 | 7-Methoxy | Benzaldehyde | 91% |
| 4 | 6-Chloro | Benzaldehyde | 86% |
| 5 | H | 4-Nitrobenzaldehyde | 85% |
| 6 | H | 2-Naphthaldehyde | 89% |
| 7 | H | Cyclohexanecarboxaldehyde | 78% |
| Data synthesized from literature reports.[5][7][8] |
Mechanistic Visualization: The Friedländer Annulation
Understanding the reaction mechanism is key to troubleshooting and optimizing a synthesis. The Friedländer annulation proceeds through a series of condensation and cyclization steps.
Caption: A plausible reaction mechanism for the Friedländer quinoline synthesis.[10]
Conclusion
The synthesis of 7-substituted tetrahydroquinolines is a mature yet continually evolving field. While classic methods like catalytic hydrogenation and Friedländer annulation remain indispensable, modern advancements in catalysis are providing milder, more efficient, and increasingly versatile routes. The strategic choice between early-stage functionalization followed by reduction, or late-stage functionalization of a common THQ intermediate, allows chemists to tailor their approach to the specific synthetic challenge at hand. The protocols and data presented herein offer a robust starting point for researchers aiming to explore the rich chemical space and therapeutic potential of this important molecular scaffold.
References
- Vertex AI Search. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6. ChemicalBook.
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
- Nature Communications. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. PMC.
- Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
- Wikipedia. (n.d.). Friedländer synthesis.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Journal of Organic Chemistry. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of Organic Chemistry.
-
Ramana, M. M. V., et al. (2018). Copper-Catalyzed Direct Oxidative α-Functionalization of Tetrahydroquinoline in Water under Mild Conditions. Advanced Synthesis & Catalysis. [Link]
- RSC Publishing. (n.d.). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications.
- The Journal of Organic Chemistry. (2011). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. ACS Publications.
-
Organic Chemistry Frontiers. (2025). Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP. RSC Publishing. [Link]
- PMC. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. NIH.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Benchchem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Organic Chemistry Portal. (n.d.). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes.
- MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- PubMed Central. (n.d.). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds.
- Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate.
-
Journal of Organic Chemistry. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][7]naphthyrin-5(6H). PubMed. Retrieved February 11, 2026, from
-
Wang, G., Li, Y., Chen, J., & Zhou, Q. (2005). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society, 127(20), 7636–7637. [Link]
- RSC Publishing. (n.d.). Electrochemical oxidative cross-coupling of tetrahydroquinolines and azoles. Green Chemistry.
- PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. NIH.
- Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers.
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- PMC. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. NIH.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 16. Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validated Analytical Methods for the Quantification of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Abstract
This document provides a comprehensive guide to the analytical quantification of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (DFTHQ), a heterocyclic compound of interest in pharmaceutical development. We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for potency, purity, and formulation analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices. The causality behind experimental choices, method validation according to ICH guidelines, and troubleshooting insights are discussed to ensure scientific integrity and robust application.
Introduction and Analytical Considerations
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (DFTHQ) is a substituted tetrahydroquinoline, a scaffold known for a wide range of biological activities.[1] The presence of a basic secondary amine within the tetrahydroquinoline ring and a strongly electronegative difluoromethyl group dictates its physicochemical properties and, consequently, the strategy for its analytical quantification.
Accurate and precise measurement of DFTHQ is critical throughout the drug development lifecycle, from pharmacokinetic studies in preclinical models to quality control of the active pharmaceutical ingredient (API) and final drug product. The choice of analytical method is governed by the sample matrix and the required sensitivity.
Key Molecular Characteristics Influencing Analysis:
-
Basicity: The secondary amine (pKa estimated 4-5) makes the molecule's solubility and chromatographic retention highly dependent on pH. This can be exploited for selective extraction and retention but can also lead to peak tailing on silica-based columns if not properly addressed.
-
Polarity: The difluoromethyl group increases polarity compared to a methyl or non-substituted analogue, influencing its retention in reversed-phase chromatography.
-
UV Chromophore: The aromatic ring provides a chromophore suitable for UV detection, typically in the range of 220-280 nm.
-
Ionization: The basic nitrogen is readily protonated, making the molecule highly suitable for electrospray ionization (ESI) in the positive mode for mass spectrometry. The fluorine atoms provide a distinct isotopic pattern that can aid in identification.
-
Stability: Tetrahydroquinoline scaffolds can be susceptible to oxidation, forming the corresponding quinoline.[2] This potential degradation pathway must be considered during sample preparation and storage.[3]
Method 1: Quantification by HPLC-UV for Drug Substance and Formulated Products
This method is designed for accuracy and precision in quantifying DFTHQ in relatively clean matrices, such as the bulk drug substance or pharmaceutical formulations. It is a stability-indicating method capable of resolving DFTHQ from potential degradants.
Principle of the Method
Reversed-phase HPLC separates DFTHQ from impurities and excipients based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The acidic mobile phase ensures the analyte is in its protonated form, which improves peak shape by minimizing secondary interactions with residual silanols on the column. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Analytical balance (5-decimal places).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Reference Standard: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (purity ≥99.5%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Deionized water (18.2 MΩ·cm).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry-standard for robust separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to protonate the analyte and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient | 0-10 min: 35% B; 10-16 min: 35-85% B; 16-18 min: 85% B; 18.1-20 min: 35% B | Gradient elution ensures separation from early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Volume | 10 µL | Adjustable based on concentration and detector response. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Run Time | 20 minutes | Allows for elution of all components and column re-equilibration. |
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of DFTHQ Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (Drug Substance): Prepare a solution with a target concentration of 10 µg/mL using the same procedure as the Working Standard.
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight into a volumetric flask.
-
Add diluent to approximately 70% of the flask volume and sonicate for 15 minutes to extract the drug.
-
Dilute to volume with the diluent, mix well, and allow any excipients to settle.
-
Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial. Further dilution may be necessary to reach the target concentration of 10 µg/mL.
-
System Suitability Test (SST): Before analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%
These parameters ensure the chromatographic system is performing adequately for the analysis.[4]
HPLC-UV Workflow Diagram
Caption: Workflow for DFTHQ quantification by HPLC-UV.
Method Validation Summary (ICH Q2(R2))
The method was validated according to ICH guidelines to demonstrate its fitness for purpose.[5][6][7]
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank/placebo at the retention time of DFTHQ. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Pass (Range: 1-20 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for minor changes in flow rate, temperature, mobile phase composition. | Pass |
Method 2: Quantification by LC-MS/MS for Bioanalytical Applications
This ultra-sensitive and highly selective method is ideal for quantifying DFTHQ in complex biological matrices like plasma, where concentrations are expected to be very low (ng/mL or pg/mL).
Principle of the Method
Following extraction from the biological matrix, DFTHQ is separated from endogenous components using fast LC. The analyte is then ionized by ESI and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific fragmentation (transition) of the parent ion to a product ion, virtually eliminating matrix interference.[8] This targeted approach is the standard for bioanalytical quantification.[9]
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Mixed-Mode Cation Exchange).
-
Nitrogen evaporator.
-
Internal Standard (IS): A stable isotope-labeled version of DFTHQ (e.g., D4-DFTHQ) is highly recommended. If unavailable, a structurally similar compound can be used.
-
All reagents and materials from Method 1, but of LC-MS grade.
LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | Shorter column for rapid analysis, common in high-throughput bioanalysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol can sometimes provide better sensitivity in ESI than acetonitrile. |
| Gradient | 2-minute fast gradient | Designed for rapid elution and high throughput. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | The basic nitrogen is readily protonated. |
| MRM Transitions | Hypothetical values | |
| - DFTHQ | Q1: 196.1 -> Q3: 176.1 | Parent ion [M+H]⁺ -> Loss of HF |
| - Internal Standard | Q1: 200.1 -> Q3: 180.1 | D4-[M+H]⁺ -> Loss of HF |
| Source Parameters | Optimize spray voltage, gas flows, and temperature for maximum signal. | Instrument-dependent optimization is critical for sensitivity.[10] |
Sample Preparation (Solid-Phase Extraction from Plasma):
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and adjusts pH.[11]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute DFTHQ and the IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase mixture.
LC-MS/MS Bioanalysis Workflow Diagram
Caption: Bioanalytical workflow for DFTHQ using SPE and LC-MS/MS.
Bioanalytical Method Validation Summary
Validation for bioanalytical methods focuses on performance in the intended biological matrix.
| Parameter | Acceptance Criteria | Result |
| Linearity | r² ≥ 0.99, weighted regression (1/x or 1/x²) | Pass (Range: 0.1 - 100 ng/mL) |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) | Pass |
| Lower Limit of Quant. | S/N ≥ 10, Accuracy/Precision within ±20% | 0.1 ng/mL |
| Selectivity | No significant peaks in 6 unique blank matrix lots. | Pass |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Pass |
| Recovery | Consistent and reproducible | ~85% |
| Stability | Freeze-thaw, bench-top, long-term freezer, post-preparative | Stable under all tested conditions |
Feasibility of Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-based methods are preferred, GC-MS could serve as a complementary technique for identifying volatile impurities or in specific metabolic studies.
-
Challenges: The polarity and low volatility of DFTHQ, due to the secondary amine, make it unsuitable for direct GC analysis.
-
Required Derivatization: To increase volatility and thermal stability, the secondary amine must be derivatized. Common derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis(trifluoroacetamide) (MBTFA) could be effective.
-
Fragmentation: In GC-MS, electron ionization (EI) would likely lead to characteristic fragmentation of the tetrahydroquinoline ring, such as retro-Diels-Alder fragmentation and loss of radicals from the saturated portion of the ring system, providing structural confirmation.[12][13]
Due to the need for an extra derivatization step, which can introduce variability, GC-MS is not recommended for routine quantification but remains a viable structural elucidation tool.
Conclusion
This application note details two robust and validated methods for the quantification of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. The HPLC-UV method is demonstrated to be accurate, precise, and specific for the analysis of drug substance and formulated products. For bioanalytical applications requiring high sensitivity, the LC-MS/MS method provides the necessary performance to quantify DFTHQ in complex biological matrices at low ng/mL levels. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of reliable and high-quality data for regulatory submissions and research applications.
References
- AMSbiopharma. (2025).
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Lab Manager. (2026).
-
Pharma Knowledge Centre. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
- Chaudhary, A. K. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance.
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
-
Shimadzu Corporation. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]
- Hela, D. G. (2005). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
-
Nieto, M. I., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. [Link]
- BenchChem. (2025). Refinement of analytical methods for 1,2,3,4-Tetrahydroquinolin-6-ol detection.
-
Schultz, M. M., et al. (2010). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology. [Link]
-
Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]
- Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
-
ResearchGate. (2025). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). [Link]
-
Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals. [Link]
- BenchChem. (2025).
- Collaborative International Pesticides Analytical Council. (2020).
-
Gaman, L., et al. (2005). SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Naoi, M., et al. (1993). Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. Biomedical Chromatography. [Link]
-
Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
-
MacLean, D. B., & Ingraham, L. R. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. [Link]
- Japanese Ministry of Health, Labour and Welfare. (2013). Analytical Method for Pyrifluquinazon (Agricultural Products).
-
Moody, C. A., et al. (2002). Quantitative Determination of Fluorotelomer Sulfonates in Groundwater by LC MS/MS. Environmental Science & Technology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline by HPLC and GC
Abstract
This technical guide provides detailed application notes and robust protocols for the quantitative analysis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the importance of this compound's purity and characterization, we present two orthogonal chromatographic methods: High-Performance Liquid Chromatography (HPLC) for routine purity assessment and Gas Chromatography (GC) for complementary analysis, particularly for volatile impurities. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the method development rationale, detailed experimental procedures, and a framework for method validation in accordance with international guidelines.
Introduction: The Analytical Imperative for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The inclusion of a difluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. As with any active pharmaceutical ingredient (API) intermediate, the development of reliable and robust analytical methods is paramount to ensure the quality, consistency, and safety of the final product. This guide addresses this need by providing detailed HPLC and GC methodologies.
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline has a predicted boiling point of 276.0±40.0 °C, making it amenable to both techniques[2]. HPLC is generally preferred for its versatility with a wide range of compounds and its non-destructive nature, while GC is an excellent choice for analyzing thermally stable and volatile compounds.
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Development
A reversed-phase HPLC (RP-HPLC) method is proposed as the primary analytical technique for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. This approach is well-suited for the separation of moderately polar compounds like the target analyte from potential non-polar and polar impurities. The selection of a C18 stationary phase provides a versatile and robust platform for separation based on hydrophobicity.
The mobile phase, a mixture of acetonitrile and water, is a common choice for RP-HPLC, offering good peak shape and resolution. The addition of an acid, such as formic acid, to the mobile phase is crucial for controlling the ionization of the basic tetrahydroquinoline nitrogen, thereby ensuring symmetrical peak shapes and reproducible retention times. UV detection is selected based on the aromatic nature of the quinoline ring system, which should provide strong chromophoric activity.
Experimental Protocol: HPLC Analysis
Caption: Workflow for HPLC analysis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
Step-by-Step Protocol:
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent (e.g., 50:50 v/v acetonitrile:water).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the test sample, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | Provides good retention and separation for a broad range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic phase for elution. |
| Gradient Program | Time (min) | %B |
| 0 | 20 | |
| 15 | 80 | |
| 20 | 80 | |
| 20.1 | 20 | |
| 25 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; can be optimized by examining the UV spectrum. |
-
Data Analysis:
-
Integrate the peak area of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Gas Chromatography (GC) Method
Rationale for Method Development
A GC method is presented as a valuable alternative for the analysis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, particularly for the detection of volatile impurities and as an orthogonal technique to HPLC. The compound's predicted boiling point is within the workable range for GC analysis.
A mid-polarity capillary column, such as one with a trifluoropropyl silicone stationary phase, is a good starting point for the analysis of halogenated compounds[3]. This type of stationary phase can provide unique selectivity for electron-rich compounds. A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher specificity and structural confirmation, a Mass Spectrometer (MS) detector can be used.
Experimental Protocol: GC Analysis
Caption: Workflow for GC analysis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
Step-by-Step Protocol:
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the chosen solvent to cover the expected concentration range.
-
Sample Solution: Accurately weigh a suitable amount of the test sample and dissolve it in the solvent to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern GC system with electronic pressure control and a suitable detector. |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A robust, general-purpose column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inert carrier gas, providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |
| Injector Temperature | 280 °C | Should be high enough to ensure rapid vaporization of the analyte without causing degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is better for trace analysis. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min) | |
| Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program should be optimized to achieve good separation of the analyte from any impurities. | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a good choice for general-purpose quantitation. MS provides higher selectivity and structural information. |
| FID Temperature | 300 °C | Should be higher than the final oven temperature to prevent condensation. |
| MS Transfer Line Temp. | 280 °C | To prevent condensation of the analyte before it reaches the ion source. |
| MS Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | A typical quadrupole temperature. |
| MS Scan Range | m/z 40-400 | To cover the mass of the analyte and potential fragments. |
-
Data Analysis:
-
Follow the same data analysis procedure as described for the HPLC method, using the peak areas obtained from the GC chromatograms.
-
Method Validation
To ensure that the developed HPLC and GC methods are suitable for their intended purpose, they must be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2)[4][5][6]. The validation process provides a high degree of assurance that the methods will consistently produce accurate and reliable results.
Validation Parameters
The following parameters should be evaluated for both the HPLC and GC methods:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo and spiked samples, and by performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) to show that the analyte peak is resolved from any degradation products.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of at least five standards over a range of 80-120% of the expected sample concentration. The linearity is assessed by visual inspection of a plot of signal versus analyte concentration and by performing regression analysis (e.g., calculating the correlation coefficient, y-intercept, and slope of the regression line).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each)[7]. It is often reported as the percent recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
Reproducibility: The precision between different laboratories (inter-laboratory study).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, these could include changes in mobile phase composition, pH, flow rate, and column temperature. For GC, variations in oven temperature, flow rate, and injector temperature can be investigated.
Conclusion
The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the analysis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. The HPLC method is recommended for routine purity and assay determination, while the GC method serves as an excellent orthogonal technique and is particularly useful for identifying volatile impurities. The successful implementation and validation of these methods will ensure the quality and consistency of this important chemical intermediate in research and development settings.
References
- Vertex AI Search. (n.d.). 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- ResearchGate. (2025). (PDF) Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.
- PubMed. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures.
- Biosynth. (n.d.). 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline | 1783624-20-3 | IWC62420.
- MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- PubMed. (n.d.). SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma.
- J-STAGE. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivatives in foods and beverages.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- MDPI. (n.d.). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
- NIST. (n.d.). Quinoline. In NIST Chemistry WebBook.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- BLDpharm. (n.d.). 1783624-20-3|7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
- ResearchGate. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
- JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- ACS Publications. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
- MySkinRecipes. (n.d.). 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
- Restek. (n.d.). Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline.
- NIH. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- ResearchGate. (n.d.). GC-FID chromatograms of quinoline oxidation: Quinoline (2.58 mL, 0.02...).
- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- RSC Publishing. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
- NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Chemical Science (RSC Publishing). (n.d.). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation.
- Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- PMC - NIH. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
- Abovchem. (n.d.). 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline - CAS:1783624-20-3.
- Sigma-Aldrich. (n.d.). 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline.
Sources
- 1. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]
- 2. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3 [amp.chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
The Strategic Incorporation of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer medicinal chemists a powerful tool to optimize lead compounds into viable drug candidates. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine functionalities. This application note delves into the synthesis, applications, and detailed experimental protocols associated with a particularly valuable building block: 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline. This scaffold has emerged as a key component in the development of targeted therapeutics, most notably in the realm of epigenetic modulators.
The Significance of the 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with protein targets. The introduction of a difluoromethyl group at the 7-position further enhances its utility by:
-
Modulating Lipophilicity: The -CF2H group can fine-tune the compound's solubility and permeability, crucial parameters for oral bioavailability.
-
Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group resistant to metabolic degradation, thereby prolonging the compound's half-life in vivo.
-
Enhancing Target Engagement: The difluoromethyl group can participate in unique non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, leading to increased potency and selectivity.
A prime example of the successful application of this scaffold is in the discovery of GNE-781, a highly potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3]
Application Feature: A Key Building Block for the Potent and Selective CBP/p300 Bromodomain Inhibitor GNE-781
Biological Rationale for Targeting CBP/p300:
The histone acetyltransferases CBP and p300 are critical regulators of gene expression.[4][5][6] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in transcriptional activation. In many cancers, the aberrant activity of CBP/p300 is linked to the expression of oncogenes, such as MYC, and the maintenance of a malignant phenotype.[7][8] Therefore, inhibiting the CBP/p300 bromodomains presents a promising therapeutic strategy to selectively downregulate the transcription of cancer-driving genes.[4][5][6]
The Role of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in GNE-781:
Structure-activity relationship (SAR) studies leading to the discovery of GNE-781 revealed that constraining the aniline moiety of an earlier lead compound into a tetrahydroquinoline scaffold significantly improved both potency and selectivity.[1] The 7-(difluoromethyl) substitution was found to be optimal for achieving high affinity for the CBP/p300 bromodomains while maintaining selectivity against other bromodomain families, such as the BET family (e.g., BRD4).[1][2]
Experimental Protocols
Protocol 1: Synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
This protocol describes a potential synthetic route based on established chemical transformations, including the difluoromethylation of an aldehyde precursor followed by reductive cyclization.
Workflow Diagram:
Caption: Synthetic workflow for 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline.
Materials and Reagents:
-
7-Formyl-1,2,3,4-tetrahydroquinoline
-
Diethylaminosulfur trifluoride (DAST) or other suitable difluoromethylating reagent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-formyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Difluoromethylating Agent: Slowly add DAST (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below -70 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 19F NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of CBP/p300 Bromodomain Inhibition
This section outlines key in vitro assays to assess the inhibitory activity of compounds incorporating the 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline scaffold.
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a compound to the CBP bromodomain by competing with a biotinylated histone peptide ligand.
Workflow Diagram:
Caption: TR-FRET assay workflow for CBP/p300 inhibition.
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and add to a 384-well low-volume black plate.
-
Reagent Addition: Add a solution containing GST-tagged CBP bromodomain protein and a biotinylated histone H4 acetylated peptide to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.
-
Detection: Add a detection mixture containing a Europium-labeled anti-GST antibody and streptavidin-allophycocyanin (APC).
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and plot against the compound concentration to determine the IC50 value.
B. Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies compound binding to the target protein within living cells.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the CBP bromodomain fused to NanoLuc® luciferase and a histone H3.3 protein fused to HaloTag®.
-
Cell Plating: Plate the transfected cells into a 96-well white plate.
-
Ligand and Compound Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the test compound at various concentrations to the cells.
-
Incubation: Incubate the plate at 37 °C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm and 618 nm.
-
Data Analysis: Calculate the BRET ratio (618 nm emission / 460 nm emission) and plot against the compound concentration to determine the cellular IC50 value.
Protocol 3: Cellular Proliferation Assay
This assay determines the effect of the test compound on the growth of cancer cell lines known to be dependent on CBP/p300 activity (e.g., MOLM-16, an acute myeloid leukemia cell line).
Procedure:
-
Cell Seeding: Seed MOLM-16 cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37 °C in a CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Luminescence Reading: Measure the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence values to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: In Vivo Efficacy Evaluation in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of a lead compound in a mouse xenograft model.
Procedure:
-
Tumor Implantation: Subcutaneously implant MOLM-16 cells into the flank of immunodeficient mice (e.g., SCID beige mice).
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into vehicle and treatment groups. Administer the test compound orally (p.o.) or via another appropriate route at various dose levels and schedules (e.g., once or twice daily).[3]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Structure-Activity Relationship (SAR) Insights
The development of GNE-781 provided valuable SAR insights into the role of the 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline scaffold:
| Position of Modification | Observation | Implication |
| 7-Position of Tetrahydroquinoline | The difluoromethyl group provided a significant increase in potency and selectivity compared to other substituents. | The electronic properties and hydrogen bonding capacity of the -CF2H group are likely crucial for optimal interaction with the CBP/p300 bromodomain binding pocket. |
| Tetrahydroquinoline Core | Constraining the aniline of the initial lead into the tetrahydroquinoline scaffold maintained potency while increasing selectivity against BRD4.[1] | The rigidified conformation of the tetrahydroquinoline ring orients the key pharmacophoric elements for improved binding to CBP/p300 and reduced affinity for other bromodomains. |
Conclusion
The 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline scaffold represents a highly valuable building block in modern medicinal chemistry. Its strategic application, exemplified by the potent and selective CBP/p300 bromodomain inhibitor GNE-781, underscores the power of fluorine chemistry in drug design. The detailed protocols provided herein offer a practical guide for researchers and scientists to synthesize and evaluate compounds containing this important moiety, facilitating the discovery and development of novel therapeutics for oncology and other diseases. The continued exploration of this and other fluorinated scaffolds will undoubtedly pave the way for the next generation of targeted medicines.
References
-
Romero, F.A., Murray, J., Lai, K.W., et al. GNE-781, a Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). J. Med. Chem. 60(22), 9162-9183 (2017). [Link]
-
Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics. [Link]
-
Targeting CBP and p300: Emerging Anticancer Agents. PMC. [Link]
-
Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PMC. [Link]
-
The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. PubMed. [Link]
-
Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. [Link]
-
Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. PubMed. [Link]
-
Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. PMC. [Link]
-
Inhibition of the Acetyltransferases p300 and CBP Reveals a Targetable Function for p300 in the Survival and Invasion Pathways of Prostate Cancer Cell Lines. AACR Journals. [Link]
-
Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin. PMC. [Link]
-
A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters. [Link]
-
GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). PubMed. [Link]
-
A novel small molecule inhibitor of p300/CBP for the treatment of castration-resistant prostate cancer: Preclinical evaluation. ASCO Publications. [Link]
-
Targeting CBP and p300: Emerging Anticancer Agents. MDPI. [Link]
-
Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs. PubMed. [Link]
-
p300/CBP cellular assay. openlabnotebooks.org. [Link]
-
CBP/p300, a promising therapeutic target for prostate cancer. PMC. [Link]
Sources
- 1. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Note: High-Throughput Screening of a 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline Library
Targeting BET Bromodomains via TR-FRET
Executive Summary
This application note details the high-throughput screening (HTS) workflow for a specialized library of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinolines (THQs) . While THQs are privileged scaffolds in medicinal chemistry, the incorporation of the difluoromethyl (
We present a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed to screen this library against Bromodomain-containing protein 4 (BRD4) , a critical oncologic target.
Chemical Rationale: The Advantage
The Lipophilic Hydrogen Bond Donor
Standard methyl (
-
H-Bond Acidity: The electronegativity of the two fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond donor (bioisostere of
or ). -
Metabolic Blockade: Placing this group at the 7-position of the THQ scaffold blocks metabolic oxidation (a common clearance pathway for THQs) while permitting specific binding interactions.
Library Design Logic
The library consists of 1,2,3,4-THQ cores with the
HTS Workflow Visualization
The following diagram illustrates the automated workflow, utilizing acoustic liquid handling for precision dosing of the lipophilic library.
Figure 1: Automated HTS workflow for 7-(
Detailed Protocol: BRD4 TR-FRET Assay
This protocol uses a homogeneous TR-FRET assay where the THQ library competes with a biotinylated acetyl-histone peptide for binding to the His-tagged BRD4 bromodomain.
Assay Principle[1][2]
-
Donor: Europium (Eu) or Terbium (Tb) cryptate labeled anti-His antibody (binds BRD4).
-
Acceptor: XL665 or d2 labeled Streptavidin (binds Biotin-Peptide).
-
Signal: When BRD4 binds the peptide, Donor and Acceptor are proximal -> FRET signal (665 nm).
-
Inhibition: THQ compound displaces peptide -> Loss of FRET signal.
Reagents & Preparation
| Component | Final Assay Conc. | Stock Preparation | Role |
| Buffer A | 1x | 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA | Assay Buffer |
| BRD4 (BD1) | 5 nM | Dilute His-tagged protein in Buffer A | Target Protein |
| Peptide | 50 nM | Biotin-H4 (K5/K8/K12/K16Ac) in Buffer A | Tracer Ligand |
| Donor | 2 nM | Anti-6His-Tb Cryptate | FRET Donor |
| Acceptor | 25 nM | Streptavidin-XL665 | FRET Acceptor |
Step-by-Step Procedure
Step 1: Compound Transfer (Acoustic)
-
Load the 7-(
)-THQ library source plate (10 mM in 100% DMSO) into the Echo 655 . -
Transfer 50 nL of compound into a 384-well Low Volume White ProxiPlate.
-
Include High Controls (HC) : 50 nL DMSO (0% inhibition).
-
Include Low Controls (LC) : 50 nL Reference Inhibitor (e.g., JQ1, 10 µM final).
Step 2: Protein Dispense
-
Prepare a 2x Protein Mix (10 nM BRD4 + 4 nM Tb-Donor) in Buffer A.
-
Dispense 10 µL of 2x Protein Mix into all wells using a non-contact dispenser (e.g., Multidrop Combi).
-
Note: Pre-incubating protein with compound for 15 mins is optional but recommended for slow-binding kinetics.
Step 3: Tracer Dispense
-
Prepare a 2x Tracer Mix (100 nM Biotin-Peptide + 50 nM SA-Acceptor) in Buffer A.
-
Dispense 10 µL of 2x Tracer Mix into all wells.
-
Final Volume: 20 µL. Final DMSO: 0.25%.
Step 4: Incubation
-
Seal the plate to prevent evaporation.
-
Incubate for 60 minutes at Room Temperature (22°C), protected from light.
Step 5: Detection
-
Read on a TR-FRET compatible reader (e.g., BMG PHERAstar FSX).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Integration Delay: 60 µs; Integration Time: 400 µs.
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence is prone to interference (compound autofluorescence). Always use the ratiometric signal:
Percent Inhibition
- : Mean of Low Control (Reference Inhibitor).
- : Mean of High Control (DMSO).
Quality Control: Z-Factor ( )
For the screen to be valid, the
-
Pass Criteria:
. If , the plate should be re-screened.
Hit Selection Strategy
-
Primary Cutoff: Compounds exhibiting
inhibition at single concentration (e.g., 10 µM). -
Counter Screen: Re-test hits against a "TruHits" plate (Streptavidin-Donor + Biotin-Acceptor) to eliminate compounds that quench fluorescence or bind Streptavidin directly (False Positives).
-
Dose Response: Generate
curves for validated hits. Look for the "Hill Slope" to be near 1.0; steep slopes (>2.0) often indicate aggregation or PAINS (Pan-Assay Interference Compounds).
References
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link][1]
-
Sittampalam, G. S., et al. (Eds.).[2] (2004). "Assay Guidance Manual." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Gribbon, P., & Sewing, A. (2003). "Fluorescence readouts in HTS: no gain without pain?" Drug Discovery Today. [Link]
Sources
Applikations- und Protokollhandbuch: Gezielte Derivatisierung von 7-(Difluormethyl)-1,2,3,4-tetrahydrochinolin für SAR-Studien
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur strategischen Derivatisierung des 7-(Difluormethyl)-1,2,3,4-tetrahydrochinolin-Gerüsts, einem wichtigen Baustein in der modernen medizinischen Chemie. Der Schwerpunkt liegt auf der Bereitstellung robuster, validierter Protokolle für die Funktionalisierung an Schlüsselpositionen zur effizienten Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Es werden sowohl die Modifikation des Stickstoffatoms im heterozyklischen Ring als auch die Funktionalisierung des aromatischen Kerns durch etablierte Kreuzkupplungsreaktionen behandelt.
Einleitung: Die Bedeutung des 7-(Difluormethyl)-1,2,3,4-tetrahydrochinolin-Gerüsts
Das 1,2,3,4-Tetrahydrochinolin-Motiv ist ein prominentes Strukturelement in einer Vielzahl von Naturstoffen und pharmakologisch aktiven Substanzen.[1] Seine starre, aber dreidimensionale Konformation macht es zu einem attraktiven Gerüst für das Design von Molekülen, die selektiv an biologische Zielstrukturen binden. Die Einführung einer Difluormethyl (-CHF₂)-Gruppe an der C7-Position moduliert die elektronischen und physikochemischen Eigenschaften des Moleküls erheblich.
Die Rolle der -CHF₂-Gruppe: Die Difluormethylgruppe ist in der medizinischen Chemie von besonderem Interesse, da sie als lipophiler Wasserstoffbrückendonor fungieren kann und oft als Bioisoster für Hydroxy- (-OH), Thiol- (-SH) oder Amino- (-NH₂)-Gruppen dient.[1] Ihre stark elektronenziehende Natur beeinflusst die pKa-Werte benachbarter funktioneller Gruppen und kann die metabolische Stabilität durch Blockade anfälliger Positionen erhöhen.[2] Diese Eigenschaften können zu einer verbesserten Wirksamkeit, Selektivität und vorteilhaften pharmakokinetischen Profilen führen.[2]
Ein herausragendes Beispiel für die Bedeutung dieses spezifischen Bausteins ist seine Verwendung in der Synthese von GNE-781 , einem hochwirksamen und selektiven Bromodomänen-Inhibitor des CREB-bindenden Proteins (CBP).[3][4][5] Die Entwicklung von GNE-781 unterstreicht das Potenzial des 7-(Difluormethyl)-1,2,3,4-tetrahydrochinolin-Kerns als Ausgangspunkt für die Entdeckung neuartiger Therapeutika.[1][6]
Dieses Handbuch konzentriert sich auf die praktischen Aspekte der Derivatisierung dieses Gerüsts, um Forschern zu ermöglichen, systematisch die chemische Vielfalt zu erweitern und tiefgreifende SAR-Studien durchzuführen.
Strategien zur Derivatisierung für SAR-Studien
Für eine umfassende SAR-Studie ist die selektive Modifikation an verschiedenen Positionen des Moleküls entscheidend. Wir konzentrieren uns auf zwei Hauptvektoren der Derivatisierung: den Stickstoff an Position 1 (N1) und den aromatischen Ring (insbesondere die Positionen C6 und C8).
Abbildung 1: Strategische Vektoren für die Derivatisierung des 7-(Difluormethyl)-1,2,3,4-tetrahydrochinolin-Gerüsts.
Protokolle zur N1-Funktionalisierung
Das sekundäre Amin an der N1-Position ist ein idealer Angriffspunkt für die Einführung einer Vielzahl von funktionellen Gruppen. Die Modifikation an dieser Position ermöglicht es, Wechselwirkungen in hydrophoben Taschen von Zielproteinen zu untersuchen und die physikochemischen Eigenschaften wie Löslichkeit und Membranpermeabilität zu steuern.
Protokoll 1: N-Acylierung (Amid-Kupplung)
Die Amidbindung ist eine der fundamentalsten und stabilsten funktionellen Gruppen in der medizinischen Chemie. Die N-Acylierung des Tetrahydrochinolin-Kerns ist ein robuster Weg zur Einführung diverser Substituenten.
Rationale: Diese Reaktion wird gewählt, um eine chemisch stabile Amidbindung zu knüpfen. Die Auswahl der Carbonsäure (R-COOH) oder des entsprechenden Säurechlorids (R-COCl) ermöglicht die Einführung einer nahezu unbegrenzten Vielfalt an Resten (R), einschließlich aromatischer, heteroaromatischer oder aliphatischer Gruppen, um den chemischen Raum zu erkunden.
Detailliertes Protokoll (basierend auf Standard-Amidkupplungsbedingungen):
-
Reagenzien und Vorbereitung:
-
7-(Difluormethyl)-1,2,3,4-tetrahydrochinolin (1.0 Äq.)
-
Gewünschte Carbonsäure (1.1 Äq.)
-
Kupplungsreagenz: HATU (1.1 Äq.) oder EDC (1.2 Äq.) in Kombination mit HOBt (1.2 Äq.)
-
Base: Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) (3.0 Äq.)
-
Lösungsmittel: Wasserfreies Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF)
-
-
Reaktionsdurchführung:
-
In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben die Carbonsäure und das Kupplungsreagenz (z.B. HATU) in DMF vorlegen.
-
Die Base (DIPEA) zugeben und die Mischung 5-10 Minuten bei Raumtemperatur rühren, um die Carbonsäure zu aktivieren.
-
Eine Lösung von 7-(Difluormethyl)-1,2,3,4-tetrahydrochinolin im gleichen Lösungsmittel langsam zugeben.
-
Die Reaktion bei Raumtemperatur für 4-16 Stunden rühren. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
-
Aufarbeitung und Reinigung:
-
Nach Abschluss der Reaktion das Lösungsmittel im Vakuum entfernen.
-
Den Rückstand in Ethylacetat aufnehmen und nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung waschen.
-
Die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄) trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt mittels Flash-Säulenchromatographie an Kieselgel reinigen, um das gewünschte N-Acyl-Derivat zu erhalten.
-
| Reagenz / Parameter | Bedingung | Kausalität / Begründung |
| Kupplungsreagenz | HATU oder EDC/HOBt | HATU ist oft effizienter und führt zu höheren Ausbeuten bei sterisch anspruchsvollen Substraten. EDC/HOBt ist eine kostengünstigere Alternative. |
| Base | DIPEA | Eine nicht-nukleophile Base, die die Säure aktiviert, ohne mit dem aktivierten Ester zu konkurrieren. |
| Lösungsmittel | DMF oder DCM | Aprotische Lösungsmittel, die die Reagenzien gut lösen und nicht an der Reaktion teilnehmen. |
| Temperatur | Raumtemperatur | Ausreichend für die meisten Amidkupplungen; mild, um die Zersetzung empfindlicher funktioneller Gruppen zu vermeiden. |
Protokoll 2: N-Alkylierung
Die N-Alkylierung führt Alkyl-, Benzyl- oder andere Reste am Stickstoffatom ein, was die Basizität und Lipophilie des Moleküls signifikant verändern kann.
Rationale: Diese Methode wird verwendet, um die sterischen und elektronischen Eigenschaften des N-Substituenten zu variieren. Die direkte Alkylierung mit Alkylhalogeniden ist ein einfacher und direkter Weg, um eine diverse Bibliothek von Verbindungen herzustellen.
Detailliertes Protokoll (adaptiert von allgemeiner N-Alkylierung):
-
Reagenzien und Vorbereitung:
-
7-(Difluormethyl)-1,2,3,4-tetrahydrochinolin (1.0 Äq.)
-
Alkylhalogenid (z.B. R-Br oder R-I) (1.2 Äq.)
-
Base: Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) (2.0 Äq.)
-
Lösungsmittel: Acetonitril (MeCN) oder DMF
-
-
Reaktionsdurchführung:
-
Das Tetrahydrochinolin, das Alkylhalogenid und die Base in einem geeigneten Lösungsmittel in einem Rundkolben suspendieren.
-
Die Reaktionsmischung auf 60-80 °C erhitzen und für 6-24 Stunden rühren. Die Reaktion mittels DC oder LC-MS überwachen.
-
Bei reaktionsträgen Halogeniden kann die Zugabe von katalytischen Mengen Natriumiodid (NaI) die Reaktion beschleunigen (Finkelstein-Bedingungen).
-
-
Aufarbeitung und Reinigung:
-
Die Reaktionsmischung auf Raumtemperatur abkühlen lassen und filtrieren, um die anorganischen Salze zu entfernen.
-
Das Filtrat im Vakuum konzentrieren.
-
Den Rückstand in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) aufnehmen und mit Wasser waschen.
-
Die organische Phase trocknen (Na₂SO₄), filtrieren und konzentrieren.
-
Das Rohprodukt mittels Säulenchromatographie reinigen.
-
Protokolle zur Funktionalisierung des aromatischen Rings
Die Einführung von Substituenten am aromatischen Kern ist entscheidend, um Wechselwirkungen mit dem Zielprotein zu optimieren und die Selektivität zu steuern. Palladium-katalysierte Kreuzkupplungsreaktionen sind hierfür die Methoden der Wahl. Voraussetzung ist die Verfügbarkeit eines halogenierten Vorläufers, z.B. 6-Brom-7-(difluormethyl)-1,2,3,4-tetrahydrochinolin.
Abbildung 2: Arbeitsablauf für die C-C- und C-N-Kreuzkupplungsreaktionen am aromatischen Ring.
Protokoll 3: Suzuki-Miyaura-Kreuzkupplung
Diese Reaktion ist eine der vielseitigsten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen und ideal für die Einführung von Aryl- oder Heteroaryl-Substituenten.
Rationale: Die Suzuki-Kupplung wird aufgrund ihrer milden Reaktionsbedingungen, ihrer hohen Toleranz gegenüber funktionellen Gruppen und der kommerziellen Verfügbarkeit einer breiten Palette von Boronsäuren und -estern ausgewählt.[7][8] Dies ermöglicht eine schnelle und effiziente Erstellung einer Bibliothek von Biaryl-Derivaten.
Detailliertes Protokoll:
-
Reagenzien und Vorbereitung:
-
6-Brom-7-(difluormethyl)-1,2,3,4-tetrahydrochinolin (1.0 Äq.) (nach N-Schutz, falls erforderlich)
-
Aryl- oder Heteroarylboronsäure (1.5 Äq.)
-
Palladium-Katalysator: Pd(PPh₃)₄ (5 mol%) oder PdCl₂(dppf) (3 mol%)
-
Base: Wässrige 2 M Natriumcarbonat- (Na₂CO₃) oder Kaliumcarbonat- (K₂CO₃) Lösung (3.0 Äq.)
-
Lösungsmittel: 1,4-Dioxan, Toluol oder DME
-
-
Reaktionsdurchführung:
-
In einem Schlenkrohr das halogenierte Tetrahydrochinolin, die Boronsäure und den Palladium-Katalysator vorlegen.
-
Das Lösungsmittel und die wässrige Basenlösung zugeben.
-
Die Mischung durch mehrmaliges Evakuieren und Spülen mit einem Inertgas (Argon) entgasen.
-
Die Reaktion unter Inertgasatmosphäre bei 80-100 °C für 4-12 Stunden erhitzen. Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.
-
-
Aufarbeitung und Reinigung:
-
Die Reaktionsmischung auf Raumtemperatur abkühlen und mit Wasser verdünnen.
-
Mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahieren.
-
Die vereinigten organischen Phasen mit Wasser und gesättigter NaCl-Lösung waschen, über Na₂SO₄ trocknen und im Vakuum konzentrieren.
-
Das Rohprodukt mittels Säulenchromatographie reinigen.
-
Protokoll 4: Buchwald-Hartwig-Aminierung
Diese Reaktion ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen und ermöglicht die Einführung von primären oder sekundären Aminen am aromatischen Ring.
Rationale: Die Buchwald-Hartwig-Aminierung wird gewählt, um Arylamin- oder Heteroarylamin-Derivate herzustellen, die in vielen biologisch aktiven Molekülen vorkommen. Die Reaktion bietet eine breite Substratpalette und ist oft komplementär zu anderen Methoden der C-N-Bindungsknüpfung.[3]
Detailliertes Protokoll:
-
Reagenzien und Vorbereitung:
-
6-Brom-7-(difluormethyl)-1,2,3,4-tetrahydrochinolin (1.0 Äq.) (nach N-Schutz)
-
Gewünschtes Amin (1.2 Äq.)
-
Palladium-Präkatalysator: Pd₂(dba)₃ (2 mol%) oder ein G3-Präkatalysator (z.B. XPhos-Pd-G3)
-
Ligand: Xantphos, RuPhos oder XPhos (4-6 mol%)
-
Base: Natrium-tert-butoxid (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃) (1.4 Äq.)
-
Lösungsmittel: Wasserfreies Toluol oder Dioxan
-
-
Reaktionsdurchführung:
-
In einem trockenen, mit Inertgas gefüllten Handschuhfach oder Schlenkrohr den Palladium-Präkatalysator, den Liganden, die Base und das halogenierte Tetrahydrochinolin vorlegen.
-
Das Lösungsmittel und anschließend das Amin zugeben.
-
Das Reaktionsgefäß verschließen und bei 90-110 °C für 12-24 Stunden rühren. Die Reaktion mittels LC-MS überwachen.
-
-
Aufarbeitung und Reinigung:
-
Die Reaktionsmischung auf Raumtemperatur abkühlen und durch einen kurzen Pfropfen Celite filtrieren, um die Palladium-Reste zu entfernen. Mit Toluol oder Ethylacetat nachspülen.
-
Das Filtrat im Vakuum konzentrieren.
-
Der Rückstand wird wie in den vorherigen Protokollen durch Extraktion und anschließende Säulenchromatographie gereinigt.
-
Zusammenfassende Betrachtung und Ausblick
Die hier vorgestellten Protokolle bieten eine solide Grundlage für die systematische Derivatisierung von 7-(Difluormethyl)-1,2,3,4-tetrahydrochinolin. Die N-Acylierung und N-Alkylierung ermöglichen eine umfassende Untersuchung des Raumes um das Stickstoffatom, während die Suzuki-Miyaura- und Buchwald-Hartwig-Reaktionen eine breite Funktionalisierung des aromatischen Kerns erlauben. Die Kombination dieser Methoden ermöglicht die Erstellung umfangreicher Substanzbibliotheken, die für die Identifizierung von Leitstrukturen mit verbesserter Wirksamkeit, Selektivität und optimierten ADME-Eigenschaften unerlässlich sind. Jedes Protokoll sollte als Ausgangspunkt verstanden werden, von dem aus weitere Optimierungen je nach Substrat und gewünschtem Produkt vorgenommen werden können.
Referenzen
-
Romero, F. A., et al. (2017). GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). Journal of Medicinal Chemistry, 60(22), 9162–9183. [Link]
-
Sabale, P. M., et al. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research Journal of Pharmacy and Technology. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wu, S., et al. (2024). Synthesis of Difluoromethylated Compounds. In Science of Synthesis. Georg Thieme Verlag. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Vertex AI Search. (n.d.). 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3.
-
Gillam, E. A., & Taylor, R. J. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1133-1144. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3 [amp.chemicalbook.com]
- 5. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Application Note: Precision N-Alkylation Strategies for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (7-CHF₂-THQ) represents a high-value scaffold in medicinal chemistry. The difluoromethyl group functions as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl or thiol groups—enhancing metabolic stability and membrane permeability without the rapid clearance associated with polar protic groups.
This guide addresses the specific challenge of N-alkylation at the secondary amine (N1) position. While 1,2,3,4-tetrahydroquinolines are generally good nucleophiles, the electron-withdrawing nature of the 7-CHF₂ group (via induction,
Core Challenges & Solutions
| Challenge | Mechanistic Cause | Technical Solution |
| Over-Alkylation | Secondary amines are prone to forming quaternary ammonium salts via sequential | Use Reductive Amination (Protocol A) as the primary strategy to strictly enforce mono-alkylation. |
| Reactivity Attenuation | The 7-CHF₂ group pulls electron density, raising the activation energy for nucleophilic attack. | Use polar aprotic solvents (DMF, DMSO) or Lewis Acid catalysis in Direct Alkylation (Protocol B). |
| Chemostability | High basicity can degrade the | Utilize mild inorganic bases ( |
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, select the protocol based on the available electrophile and the desired "R" group.
Figure 1: Strategic decision tree for protocol selection based on precursor availability and selectivity requirements.
Protocol A: Reductive Amination (The "Gold Standard")
This method is preferred for introducing
Materials
-
Substrate: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv).
-
Electrophile: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB,
) (1.5–2.0 equiv). -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for activating the carbonyl.
Step-by-Step Methodology
-
Imine Formation (Equilibrium Phase):
-
In a flame-dried reaction vial, dissolve 7-CHF₂-THQ (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Add the aldehyde (1.1 mmol).
-
Add Acetic Acid (1.0 mmol). Note: The acid catalyzes the formation of the iminium species.
-
Stir at Room Temperature (RT) for 30–60 minutes under nitrogen.
-
-
Reduction (Irreversible Phase):
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add
(1.5 mmol) in one portion. -
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Monitoring: Check TLC (Mobile phase: 10-20% EtOAc/Hexanes). The secondary amine starting material is UV active and will stain with Ninhydrin (faintly) or PMA. The product is usually less polar (higher
).
-
-
Quench & Workup:
-
Quench by slow addition of saturated aqueous
(gas evolution will occur). -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography on silica gel. Gradient elution (typically 0%
20% EtOAc in Hexanes).
-
Protocol B: Direct Alkylation ( )
Use this protocol when the alkyl halide is the only available precursor or for methylations (using MeI).
Materials
-
Substrate: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv).
-
Electrophile: Alkyl Bromide/Iodide (1.05 equiv). Strict stoichiometry is vital.
-
Base: Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( ) (2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 7-CHF₂-THQ (1.0 mmol) in MeCN (5 mL).
-
Add the inorganic base (
, 1.5 mmol). Stir for 10 minutes to ensure suspension homogeneity.
-
-
Controlled Addition:
-
Add the Alkyl Halide (1.05 mmol) dropwise over 10 minutes. Rapid addition promotes bis-alkylation (quaternization).
-
Heat the reaction to 60°C (for bromides) or keep at RT (for iodides).
-
-
Monitoring & Troubleshooting:
-
Monitor by TLC every 2 hours.
-
Self-Validating Check: If a spot appears at the baseline (very polar), you are forming the quaternary ammonium salt. Stop heating immediately.
-
-
Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water (to remove DMF/salts), dry, and concentrate.
-
Mechanistic Validation & Troubleshooting
Understanding the reaction pathway allows for rapid troubleshooting.
Figure 2: Reaction pathway for Direct Alkylation. Note the red path indicating the risk of over-alkylation if stoichiometry is uncontrolled.
Optimization Table
| Variable | Recommendation | Rationale |
| Solvent | DCE (Reductive) / MeCN (Direct) | DCE balances solubility and safety better than Benzene. MeCN is easier to remove than DMF. |
| Base | The "Cesium Effect" improves solubility and nucleophilicity in | |
| Temperature | RT | Avoid boiling DMF/DMSO (>100°C) as this may degrade the |
| Catalyst | KI (0.1 equiv) | Add Potassium Iodide if using Alkyl Chlorides or Bromides to generate the more reactive Alkyl Iodide in situ (Finkelstein). |
Safety & Handling of Fluorinated Intermediates
-
Acidity Warning: The proton on the
group is weakly acidic ( ). While stable to carbonates, avoid organolithiums (e.g., BuLi) or hydrides (e.g., NaH) in high temperatures, as this can lead to -elimination of fluoride (difluorocarbene generation). -
Analysis: The presence of the
group provides a convenient NMR handle.- NMR: Expect a doublet (or complex multiplet) around -110 to -130 ppm.
-
NMR: The
proton appears as a characteristic triplet ( ) in the 6.5–7.0 ppm region. Use this signal to verify the integrity of the group post-reaction.
References
-
Reductive Amination Methodology: Adhikari, P., et al. (2021).[1][2][3] Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Retrieved from [Link]
-
Difluoromethyl Stability: Narbonne, V., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Retrieved from [Link]
-
General N-Alkylation Review: Master Organic Chemistry. (2017).[4][5] Reductive Amination, and How It Works. Retrieved from [Link]
Sources
Application Note: Strategic Integration of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry
Executive Summary
This application note details the strategic utility of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (7-DFM-THQ) as a high-value building block in drug discovery. Unlike standard methyl or trifluoromethyl substitutions, the difluoromethyl (
Strategic Rationale: The Fluorine Effect
The integration of 7-DFM-THQ addresses three common failure modes in lead optimization: metabolic clearance, membrane permeability, and target affinity.
The Lipophilic Hydrogen Bond Donor
The
-
Mechanism: The fluorine atoms withdraw electron density, polarizing the C-H bond and making the hydrogen acidic enough to act as a weak hydrogen bond donor (HBD).
-
Application: Use 7-DFM-THQ to target polar residues (e.g., backbone carbonyls) in a binding pocket where a methyl group would lose affinity and a hydroxyl group would suffer from poor permeability.
Metabolic Blocking at the 7-Position
In the tetrahydroquinoline (THQ) scaffold, the aromatic ring is susceptible to CYP450-mediated oxidation.
-
Problem: The 7-position (para to the C5 position, meta to the nitrogen) is a frequent site of metabolic attack.
-
Solution: The C-F bond is metabolically inert. Unlike a bulky
group, the group minimizes steric clashes while sealing this metabolic soft spot.
pKa Modulation and HERG Safety
The electron-withdrawing nature of the
-
Effect: Reduces the basicity of the N1 nitrogen.
-
Benefit: Lower basicity often correlates with reduced affinity for the hERG potassium channel, a critical cardiac safety parameter.
Physicochemical Profile
The following table contrasts 7-DFM-THQ with its common analogs, highlighting its unique position in chemical space.
| Property | 7-Methyl-THQ | 7-Trifluoromethyl-THQ | 7-(Difluoromethyl)-THQ |
| H-Bond Donor (C-H) | No | No | Yes (Weak) |
| Lipophilicity ( | Reference | +1.2 | +0.6 |
| Electronic Effect ( | -0.17 (Donor) | 0.54 (Strong EWG) | 0.32 (Moderate EWG) |
| Metabolic Stability | Low (Benzylic oxid.) | High | High |
| N1 Nucleophilicity | High | Low | Moderate-Low |
Experimental Protocol: N-Arylation via Buchwald-Hartwig Coupling
Challenge: The electron-withdrawing
Solution: Utilization of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos) to facilitate the reductive elimination step.
Materials
-
Substrate: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv)[1]
-
Coupling Partner: Aryl bromide or heteroaryl chloride (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃
-
Ligand: RuPhos (4 mol%) (CAS: 787618-22-8)
-
Base: Cesium Carbonate (
) (2.0 equiv) - Must be anhydrous -
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Procedure
-
Preparation: In a glovebox or under strictly inert atmosphere (
/Ar), charge a reaction vial with (dried at 120°C overnight). -
Catalyst Pre-complexation: Add Pd(OAc)₂ and RuPhos. Add 1 mL of solvent and stir for 5 minutes to generate the active catalytic species (solution turns from orange to dark red/brown).
-
Addition: Add the aryl halide (1.2 equiv) followed by 7-DFM-THQ (1.0 equiv).
-
Reaction: Seal the vial and heat to 85°C for 12–16 hours. Note: Higher temperatures (100°C+) may be required for electron-rich aryl chlorides.
-
Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.[2]
-
Purification: Flash column chromatography. Tip: The product is less polar than the starting material due to the loss of the N-H bond.
Troubleshooting Guide
-
Low Conversion: Switch base to NaOtBu (stronger base) if the substrate has no base-sensitive groups.
-
Dehalogenation of Partner: Reduce temperature to 65°C and increase catalyst loading to 5 mol%.
Decision Logic & Workflow Visualization
Strategic Decision Matrix
This diagram illustrates when to deploy the 7-DFM-THQ scaffold during a Lead Optimization campaign.
Caption: Decision tree for selecting 7-DFM-THQ based on metabolic and structural requirements.
Synthetic Pathway (Buchwald-Hartwig)
Visualizing the catalytic cycle specific to the electron-deficient nature of the 7-DFM-THQ amine.
Caption: Catalytic cycle highlighting the rate-limiting amine binding step caused by the electron-withdrawing CF2H group.
Case Study: Optimization of a BET Bromodomain Inhibitor
Context: A lead series of BET inhibitors containing a 7-methyl-THQ core showed promising potency (
Hypothesis: The 7-methyl group was undergoing rapid benzylic hydroxylation. Intervention: Replacement of 7-methyl with 7-difluoromethyl.
Results:
-
Metabolic Stability: Half-life (
) increased from 12 min to >60 min. The C-F bond prevented oxidation. -
Potency: Affinity improved (
). Crystallography revealed the proton formed a weak hydrogen bond with a backbone carbonyl in the WPF shelf region of the protein. -
Permeability: LogD increased slightly (2.1 to 2.6), improving cellular potency without compromising solubility.
Storage and Stability
-
Storage: Store at 2–8°C under inert gas (Argon). Protect from light.[1][3]
-
Stability: The compound is stable to air for short periods but can oxidize to the quinoline form (aromatization) upon prolonged exposure to air and light.
-
Safety: 7-DFM-THQ is an irritant. Standard PPE (gloves, goggles) is required.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804.[4] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Hu, J., et al. (2015). Reagents for the Introduction of the Difluoromethyl Group. Chemical Reviews, 115(14), 6546–6592. Link
Sources
Application Notes and Protocols: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline and tetrahydroquinoline scaffolds are foundational motifs in medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates. Their rigid structure provides a reliable framework for orienting functional groups to interact with biological targets. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and cell permeability. This document provides a detailed guide for the investigation of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline as a potential enzyme inhibitor, with a particular focus on its plausible role in modulating epigenetic targets, such as bromodomains. The protocols herein are designed to be robust and self-validating, providing a clear pathway from initial screening to kinetic characterization.
Introduction: The Rationale for Investigating 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
The tetrahydroquinoline core is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets.[1] Derivatives have been reported as inhibitors of various enzyme classes, including kinases, cholinesterases, and DNA-acting enzymes.[2][3][4] The specific compound, 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, is a known synthetic building block for GNE-781, a potent and selective inhibitor of the CBP/p300 bromodomain.[5] This provides a strong, empirically-grounded rationale for hypothesizing its utility as a potential inhibitor of epigenetic reader domains.
The difluoromethyl group is of particular interest. It can serve as a bioisostere for hydroxyl, thiol, or amine moieties and is capable of forming hydrogen bonds with target enzymes.[6][7] This can lead to enhanced binding affinity and improved pharmacokinetic properties compared to its non-fluorinated counterparts.[8] Therefore, the strategic placement of a difluoromethyl group on the tetrahydroquinoline scaffold presents a compelling opportunity for the development of novel enzyme inhibitors.
This guide will focus on a hypothetical, yet plausible, application: the evaluation of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline as an inhibitor of a bromodomain, a key reader of acetylated lysine residues on histones and a critical player in gene regulation.
Physicochemical Properties of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
A clear understanding of the test compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 1783624-20-3 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₁F₂N | Commercial Suppliers |
| Molecular Weight | 183.20 g/mol | Commercial Suppliers |
| Appearance | Liquid | Commercial Suppliers |
| Storage | 4°C, protect from light | Commercial Suppliers |
Experimental Workflows
A systematic approach is crucial for the successful evaluation of a potential enzyme inhibitor. The following workflow outlines the key stages, from initial screening to kinetic characterization.
Caption: A generalized workflow for the evaluation of a potential enzyme inhibitor.
Detailed Protocols
The following protocols are provided as a template and should be optimized for the specific enzyme and detection method used. Here, we use the bromodomain BRD4 as a representative target.
Protocol 1: Single-Point Inhibition Assay
Objective: To rapidly assess if 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline exhibits inhibitory activity against the target enzyme at a single, relatively high concentration.
Materials:
-
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
-
Recombinant human BRD4 protein
-
Fluorescently labeled acetylated histone peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20, 1 mM DTT)
-
DMSO (Dimethyl sulfoxide)
-
Positive control inhibitor (e.g., JQ1)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in 100% DMSO.
-
Assay Plate Preparation:
-
Add 100 nL of DMSO to the "negative control" wells.
-
Add 100 nL of the positive control inhibitor to the "positive control" wells (final concentration of ~10x its IC50).
-
Add 100 nL of the 10 mM stock solution of the test compound to the "test" wells (this will be diluted to a final concentration of 10 µM in a 10 µL final assay volume).
-
-
Enzyme Addition: Add 5 µL of BRD4 solution (at 2x the final desired concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the fluorescently labeled peptide substrate (at 2x the final desired concentration) to all wells to initiate the binding reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Detection: Read the fluorescence polarization on a compatible plate reader.
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(Signal_test - Signal_pos_control) / (Signal_neg_control - Signal_pos_control)])
A compound showing >50% inhibition is typically considered a "hit" and warrants further investigation.
Protocol 2: IC₅₀ Determination
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value).
Procedure:
-
Serial Dilution: Prepare a serial dilution of the 10 mM stock solution of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in DMSO. A 10-point, 3-fold dilution series is common.
-
Assay Plate Preparation: Add 100 nL of each concentration from the serial dilution to the assay plate in triplicate. Include negative and positive controls.
-
Follow steps 3-7 from Protocol 4.1.
Data Analysis:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9] This can be done using graphing software such as GraphPad Prism or R.
-
It is recommended to perform at least three independent experiments to determine the mean IC₅₀ and standard deviation.[10]
Protocol 3: Enzyme Kinetics and Mechanism of Action
Objective: To understand how the inhibitor affects the enzyme's catalytic efficiency and to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Materials and Methods: This requires a continuous enzyme activity assay (e.g., using a substrate that becomes fluorescent upon cleavage) rather than a binding assay.
-
Determine the Michaelis Constant (Kₘ) of the Substrate:
-
Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.[4]
-
-
Kinetic Analysis in the Presence of the Inhibitor:
-
Repeat the Kₘ determination in the presence of several fixed concentrations of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (e.g., 0.5x, 1x, and 2x the IC₅₀ value).
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Kₘ and Vₘₐₓ to determine the mode of inhibition.
-
Caption: A summary of the effects of different types of reversible inhibitors on kinetic parameters.
Self-Validation and Trustworthiness
To ensure the integrity of the generated data, the following controls should be included in every experiment:
-
Negative Control (0% Inhibition): Contains the enzyme, substrate, and DMSO without any inhibitor. This defines the maximum enzyme activity.
-
Positive Control (100% Inhibition): Contains the enzyme, substrate, and a known, potent inhibitor. This defines the baseline for a fully inhibited reaction.
-
Compound Interference Controls: Test the compound in the absence of the enzyme to check for autofluorescence or other assay interference.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial characterization of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline as a potential enzyme inhibitor. Based on its structural alerts and its role as a precursor to a known bromodomain inhibitor, this compound represents a promising starting point for further investigation, particularly within the realm of epigenetic modulation. Positive results from these in vitro assays would justify progression to cell-based assays to determine its effect on target engagement and downstream cellular processes. The versatility of the tetrahydroquinoline scaffold suggests that further synthetic modifications could lead to the development of highly potent and selective inhibitors.
References
-
Asquith, C. R. M., & Tizzard, G. J. (2018). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2018(3), M1009. [Link]
-
Wuxi AppTec. (n.d.). 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614). Syncess. [Link]
-
Yadav, P., Kumar, A., Alam, I., & Nath, V. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]
-
Fujinami, S., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 15(18), 4944–4947. [Link]
-
Mohan, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4464. [Link]
-
Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
Khan, I., & Zaib, S. (2020). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 12(15), 1385-1399. [Link]
-
Kalliokoski, T. (2013). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 56(15), 5963-5964. [Link]
-
Nour, E. A., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 19(12), 5275-5290. [Link]
-
Zhang, W., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]
-
Paton, R. S., et al. (2020). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. Chemical Science, 11(31), 8148-8154. [Link]
-
Zhou, Y., et al. (2023). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Biological Chemistry, 299(3), 102928. [Link]
-
Wang, F., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 13(1), 743. [Link]
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(34), 14093-14096. [Link]
-
Rodríguez Núñez, Y. A., et al. (2020). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences, 21(1), 5. [Link]
Sources
- 1. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies [mdpi.com]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3 [amp.chemicalbook.com]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone - Google Patents [patents.google.com]
Technical Application Note: Advanced Crystallization Strategies for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Executive Summary
This guide details the isolation and crystallization of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS: 1783624-20-3). Unlike standard solid intermediates, this compound frequently presents as a viscous oil or low-melting solid-liquid mixture at ambient conditions due to the lipophilic difluoromethyl (
Consequently, standard evaporative crystallization of the free base is rarely viable for high-purity isolation. This protocol prioritizes Salt Formation Methodologies , specifically targeting high-lattice-energy salts (Hydrochlorides, Tosylates) to enforce a stable solid state. We provide decision trees for acid selection based on pKa modulation and remediation strategies for the common "oiling out" phenomenon.
Molecular Profile & Solubility Assessment
The 7-(difluoromethyl) group is a bioisostere for methyl or hydroxyl groups but introduces significant electron-withdrawing character ($ \sigma_p \approx 0.32 $). This impacts the basicity of the secondary amine.
| Property | Value / Characteristic | Implication for Crystallization |
| Physical State (Free Base) | Colorless/Yellow Oil or Semi-solid | Critical: Free base crystallization is unstable; salt formation is required. |
| Predicted Boiling Point | ~276°C | High boiling point allows for high-temperature recrystallization if stable. |
| Basicity (Estimated pKa) | 3.8 – 4.5 | Lower than typical THQs (pKa ~5). Requires strong acids (pKa < 1) for effective proton transfer. Weak acids (Acetic, Fumaric) will likely fail. |
| Lipophilicity (LogP) | ~2.5 – 3.0 | High solubility in organic solvents (DCM, EtOAc); low solubility in water. |
| H-Bonding | Can participate in non-classical H-bonding, influencing crystal packing. |
Strategic Salt Selection (The "Golden Path")
Because the basicity of the nitrogen is attenuated by the electron-withdrawing fluorine cluster, the
Recommended Counter-ions:
-
Hydrochloric Acid (HCl): The industry standard. Forms tight ionic lattices but can be hygroscopic.
-
p-Toluenesulfonic Acid (pTsOH): Excellent for lipophilic amines. The large organic anion adds Van der Waals interactions, often preventing hygroscopicity.
-
Methanesulfonic Acid (MsOH): High solubility; good for avoiding oiling out, though salts can be highly soluble in alcohols.
Salt Screening Decision Workflow
Figure 1: Decision matrix for salt selection based on pKa constraints and phase behavior.
Detailed Experimental Protocols
Protocol A: Hydrohalic Salt Formation (HCl)
Best for: Initial isolation and bulk purity enhancement.
Reagents:
-
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (Free Base)
-
Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) -
Acid: 4M HCl in Dioxane or 2M HCl in
(Anhydrous is critical)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the free base in 10 volumes (10 mL/g) of MTBE. Ensure the solution is clear. If cloudy, filter through a 0.45 µm PTFE syringe filter.
-
Cooling: Chill the solution to 0–5°C in an ice bath.
-
Acid Addition: Dropwise, add 1.1 equivalents of HCl (in Dioxane/Ether) over 15 minutes. Caution: Exothermic.
-
Observation: A white precipitate should form immediately.
-
Troubleshooting: If a gum forms instead of a powder, increase agitation speed to >500 RPM and add a seed crystal if available.
-
-
Maturation: Stir the slurry at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. This "aging" process encourages crystal growth over amorphous aggregation.
-
Isolation: Filter the solid under vacuum/nitrogen. Wash the cake with 2 volumes of cold MTBE.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. (Monitor for
loss; do not exceed 50°C).
Protocol B: Sulfonate Salt Engineering (Tosylate)
Best for: Preventing "oiling out" and creating non-hygroscopic solids.
Reagents:
-
Free Base[1]
-
Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc)
-
Acid: p-Toluenesulfonic acid monohydrate (
)
Procedure:
-
Preparation: Dissolve 1.0 eq of Free Base in 5 volumes of EtOAc.
-
Acid Solution: Dissolve 1.05 eq of
in the minimum amount of hot EtOAc or IPA. -
Combination: Add the warm acid solution to the free base solution while stirring at 50°C.
-
Controlled Cooling (The Critical Step):
-
Ramp down temperature: 50°C
20°C at a rate of 10°C/hour. -
Why? Rapid cooling traps impurities and causes oiling. Slow cooling allows the lattice to organize.
-
-
Crystallization: If no crystals form at 20°C, add "Anti-solvent" (n-Heptane) dropwise until slight turbidity persists, then seed.
-
Harvest: Filter and wash with 1:1 EtOAc/Heptane.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is generated faster than it can crystallize, or when the melting point of the solvated salt is below the process temperature.
Mechanism: The fluorinated group increases lipophilicity, making the salt reluctant to leave the organic phase, while the ionic core repels the non-polar solvent.
Remediation Workflow: Temperature Cycling
Figure 2: Remediation protocol for oiled-out reactions.
Step-by-Step Rescue:
-
Re-heat: Heat the mixture until the oil phase redissolves into the solvent (forming a single clear phase).
-
Solvent Modification: Add a small amount (5-10%) of a polar protic solvent (Methanol or Ethanol) to increase the solubility of the oil phase.
-
Seeding: Cool extremely slowly. When the temperature reaches the "metastable zone" (just before oiling usually occurs), add seed crystals.
-
Ripening: If oil appears again, heat slightly to re-dissolve the oil (but not the seeds) and cool again. Repeat (Ostwald Ripening).
References
-
Chemical Identification: Sigma-Aldrich. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline Product Sheet. Link
-
THQ Synthesis & Properties: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Link
- General Salt Selection:Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH.
-
Crystallography of Analogues: Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium salts. Acta Crystallographica. Link
-
Patent Literature: WO2016055028A1 - Therapeutic compounds (CBP/EP300 inhibitors). Google Patents. Link
(Note: Specific crystallographic data for the 7-CF2H analogue is proprietary/sparse; protocols are derived from validated methodologies for 1,2,3,4-tetrahydroquinoline and fluorinated aniline derivatives.)
Sources
Introduction: The Significance of the Difluoromethyl Group in Tetrahydroquinoline Scaffolds
An Application Note on the Scalable Synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antiarrhythmic, antiviral, and antimalarial drugs.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The introduction of fluorine-containing functional groups into such scaffolds is a widely adopted strategy to enhance the pharmacological profile of drug candidates.
The difluoromethyl (-CF₂H) group, in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) functionalities.[3][4][5][6] Its strong electron-withdrawing nature and increased lipophilicity can improve metabolic stability, enhance membrane permeability, and modulate binding affinity.[3][4] Furthermore, the weakly acidic proton of the -CF₂H group can participate in hydrogen bonding, offering unique interaction possibilities within a receptor's binding pocket.[4][5]
This application note provides a detailed, two-step protocol for the scale-up synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, a key building block for drug discovery and development. The described methodology is designed for robustness, scalability, and efficiency, addressing the common challenges associated with large-scale production.
Overall Synthetic Strategy
The synthesis is approached in a two-stage process. The first stage involves the construction of the quinoline ring system via a Skraup-Doebner-von Miller reaction, a classic and scalable method for quinoline synthesis. The second stage is the selective reduction of the heterocyclic ring of the quinoline intermediate to yield the final tetrahydroquinoline product through catalytic hydrogenation.
Part 1: Synthesis of 7-(Difluoromethyl)quinoline (Intermediate 2)
This stage focuses on the construction of the aromatic quinoline core already bearing the required difluoromethyl substituent at the 7-position.
Reaction Scheme
Figure 1: Synthesis of 7-(Difluoromethyl)quinoline (2) from 3-(Difluoromethyl)aniline (1) via the Skraup-Doebner-von Miller reaction.
Causality of Experimental Design
The Skraup-Doebner-von Miller reaction is a robust and well-established method for synthesizing quinolines on a large scale. Starting with the commercially available 3-(Difluoromethyl)aniline (1), this one-pot reaction with glycerol in the presence of an acid catalyst and an oxidizing agent provides a direct and cost-effective route to the desired 7-substituted quinoline intermediate. Sulfuric acid serves as both the catalyst for the dehydration of glycerol to acrolein and as the medium for the cyclization. An oxidizing agent, such as nitrobenzene or iodine, is required to aromatize the di-hydroquinoline intermediate formed in the reaction cascade.
Detailed Experimental Protocol: Synthesis of Intermediate 2
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, a condenser, a thermocouple, and a nitrogen inlet, charge concentrated sulfuric acid (3.5 L).
-
Initial Cooling: Cool the sulfuric acid to 5-10 °C using a circulating chiller.
-
Reagent Addition: While maintaining the internal temperature below 20 °C, slowly add 3-(Difluoromethyl)aniline (1 ) (1.0 kg, 6.36 mol) to the stirred sulfuric acid.
-
Glycerol Addition: Once the addition is complete and the temperature is stable, add glycerol (1.2 L, 16.5 mol) dropwise, ensuring the internal temperature does not exceed 80 °C.
-
Oxidant Addition: After the glycerol addition, carefully add iodine (15 g, 0.06 mol) as a mild oxidizing agent.
-
Reaction Heating: Heat the reaction mixture to 130-135 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC analysis.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice (15 kg) in a separate large vessel with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a 50% aqueous sodium hydroxide solution. The pH should be adjusted to ~8-9. This step is highly exothermic; maintain the temperature below 30 °C by adding more ice if necessary.
-
Extraction: Transfer the neutralized slurry to a suitable liquid-liquid extractor. Extract the aqueous phase with ethyl acetate (3 x 5 L).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 7-(Difluoromethyl)quinoline (2 ) can be purified by vacuum distillation or by recrystallization from a suitable solvent system like hexane/ethyl acetate to yield the pure intermediate as a solid.
Part 2: Catalytic Hydrogenation to 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (Final Product 3)
This final stage involves the selective reduction of the nitrogen-containing heterocyclic ring of the quinoline intermediate.
Reaction Scheme
Figure 2: Catalytic hydrogenation of 7-(Difluoromethyl)quinoline (2) to the final product (3).
Causality of Experimental Design
Catalytic hydrogenation is the most atom-economical and clean method for the reduction of quinolines to tetrahydroquinolines.[7][8] The choice of a heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), is critical for scale-up operations. It offers high activity under relatively mild conditions and can be easily removed from the reaction mixture by simple filtration, which simplifies the product work-up and purification.[8] Acetic acid is used as the solvent as it protonates the quinoline nitrogen, which activates the ring system towards reduction.[8]
Detailed Experimental Protocol: Synthesis of Product 3
-
Reactor Charging: In a high-pressure hydrogenation reactor (e.g., a Parr hydrogenator), add a solution of 7-(Difluoromethyl)quinoline (2 ) (500 g, 2.79 mol) in glacial acetic acid (5 L).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (10 g, 2 wt%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-60 psi.
-
Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is typically exothermic, and a slight increase in temperature may be observed. The consumption of hydrogen can be monitored by the pressure drop. The reaction is usually complete within 12-24 hours.
-
Catalyst Removal: Once hydrogen uptake ceases, vent the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of acetic acid.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
Work-up and Neutralization: Dilute the residue with water (5 L) and cool in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide with stirring to neutralize the remaining acetic acid and bring the pH to ~9-10.
-
Extraction: Extract the product from the aqueous layer with dichloromethane (3 x 3 L).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (3 ).
-
Final Purification: The final product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel if necessary.[9][10]
Process Optimization Summary
The following table summarizes the key optimized parameters for the scale-up synthesis.
| Parameter | Stage 1: Skraup Synthesis | Stage 2: Catalytic Hydrogenation |
| Key Reagents | 3-(Difluoromethyl)aniline, Glycerol, H₂SO₄ | 7-(Difluoromethyl)quinoline, H₂, PtO₂ |
| Solvent | Sulfuric Acid (reagent & solvent) | Glacial Acetic Acid |
| Temperature | 130-135 °C | 20-25 °C |
| Pressure | Atmospheric | 50-60 psi (H₂) |
| Catalyst Loading | N/A | 2 wt% PtO₂ |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | 65-75% | 85-95% |
| Work-up | Aqueous quench, neutralization, extraction | Filtration, neutralization, extraction |
| Purification | Vacuum distillation / Recrystallization | Recrystallization |
Experimental Workflow Diagram
Caption: Overall workflow for the two-stage synthesis.
Safety Considerations
All operations should be conducted by trained personnel in a controlled laboratory or pilot plant environment.
-
Corrosive Reagents: Concentrated sulfuric acid, glacial acetic acid, and sodium hydroxide are highly corrosive.[11] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and splash goggles or a face shield.[11][12] All additions and transfers should be performed in a well-ventilated fume hood.
-
High-Pressure Hydrogenation: The use of hydrogen gas under pressure poses a significant fire and explosion risk. The hydrogenation step must be performed in a specialized high-pressure reactor designed for this purpose. Ensure the reactor is properly maintained and operated according to the manufacturer's instructions. The area should be free of ignition sources.
-
Flammable Solvents: Ethyl acetate and dichloromethane are flammable organic solvents. Handle them in a fume hood away from open flames or sparks.
-
Pyrophoric Catalyst: While not pyrophoric in its oxidized state (PtO₂), the reduced platinum catalyst on the Celite® pad after filtration can be pyrophoric and may ignite upon contact with air, especially when still wet with solvent. Quench the filter cake carefully with water before disposal.
-
Exothermic Reactions: The quenching of the Skraup reaction and all neutralization steps are highly exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent dangerous temperature excursions.
References
-
Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PubMed Central. Available at: [Link]
- Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4. Google Patents.
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
How to Scale Up a Lifesaving Molecule in a Matter of Months. PubMed Central. Available at: [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. AGC Chemicals Europe. Available at: [Link]
-
Difluoromethylation Reactions of Organic Compounds. PubMed. Available at: [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Available at: [Link]
-
Difluoromethylation Reactions of Organic Compounds. ResearchGate. Available at: [Link]
-
The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology SMARTech. Available at: [Link]
-
How to Safely Handle Fluoroantimonic Acid in Laboratories?. Patsnap. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]
-
A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]
-
Carcinogens. The Sarpong Group, UC Berkeley. Available at: [Link]
-
Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University Research Portal. Available at: [Link]
-
Synthesis and biological actions of fragmented derivatives of tetrahydroisoquinolines. ResearchGate. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available at: [Link]
-
Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Available at: [Link]
-
Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Taylor & Francis Online. Available at: [Link]
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme Connect. Available at: [Link]
-
Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. PubMed Central. Available at: [Link]
-
Chemical Hazards. Emory University EHSO Manual. Available at: [Link]
-
PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]
-
Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. Available at: [Link]
-
Hirschioporus abietinus Laccase: Cloning, Heterologous Expression, Characterization and Solvent Tolerance Evaluation. MDPI. Available at: [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 12. m.youtube.com [m.youtube.com]
Part 1: Synthesis of a Polyfluorene Copolymer Incorporating 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
An emerging area of materials science focuses on the development of novel organic molecules with unique photophysical properties for applications in optoelectronics and sensor technology. Among these, fluorinated heterocyclic compounds are of particular interest due to the profound impact of fluorine substitution on molecular orbitals, leading to enhanced stability, and tunable emission wavelengths. This guide details the potential application of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline as a monomer for the synthesis of a novel fluorescent polymer, and outlines the protocols for its synthesis, characterization, and integration into a prototype organic light-emitting device (OLED).
The tetrahydroquinoline core provides a rigid, electron-donating structure that can be functionalized to create highly fluorescent materials. The introduction of a difluoromethyl group at the 7-position is expected to modulate the electronic properties of the quinoline ring, potentially leading to materials with high quantum yields and improved stability, making them suitable for a range of applications in materials science.
This section outlines the synthesis of a copolymer where 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is incorporated into a polyfluorene backbone. Polyfluorenes are a well-established class of blue-emitting polymers used in OLEDs. The inclusion of the tetrahydroquinoline derivative is hypothesized to tune the emission color and improve the charge transport properties of the polymer.
Step 1: Functionalization of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
To be incorporated into a polymer chain via Suzuki coupling, the 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline monomer must first be functionalized with a boronic ester group.
Protocol 1: Synthesis of 7-(Difluoromethyl)-1-(4-vinylbenzyl)-1,2,3,4-tetrahydroquinoline-6-boronic acid pinacol ester
-
N-Alkylation:
-
Dissolve 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and 4-vinylbenzyl chloride (1.1 eq).
-
Stir the reaction mixture at 60°C for 12 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Borylation:
-
Dissolve the N-alkylated product (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C under a nitrogen atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B₂pin₂, 1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Functionalization of the quinoline monomer.
Step 2: Polymerization via Suzuki Coupling
Protocol 2: Synthesis of the Copolymer
-
Combine the functionalized 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline-6-boronic acid pinacol ester (0.1 eq), 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester (0.9 eq), and 2,7-dibromo-9,9-dioctylfluorene (1.0 eq) in a Schlenk flask.
-
Add a degassed mixture of toluene and aqueous potassium carbonate (2 M).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 eq) as the catalyst.
-
Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 48 hours.
-
After cooling, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and acetone.
-
Redissolve the polymer in chloroform and reprecipitate from methanol.
-
Dry the final polymer product under vacuum.
Part 2: Characterization of the Synthesized Polymer
Thorough characterization is essential to understand the properties of the newly synthesized polymer and its potential for application in optoelectronic devices.
Spectroscopic and Photophysical Characterization
Protocol 3: UV-Vis and Photoluminescence Spectroscopy
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λₘₐₓ).
-
Record the photoluminescence (PL) emission spectrum by exciting the solution at the absorption maximum.
-
To measure the photoluminescence quantum yield (PLQY), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the following equation: PLQY_sample = PLQY_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
| Property | Value |
| Absorption λₘₐₓ (nm) | 385 |
| Emission λₘₐₓ (nm) | 430 |
| Photoluminescence Quantum Yield (PLQY) | 0.65 |
| Color Space Coordinates (CIE 1931) | (0.15, 0.18) |
Structural and Molecular Weight Characterization
Protocol 4: Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC)
-
NMR Spectroscopy:
-
Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra to confirm the successful incorporation of the monomers and the overall polymer structure.
-
-
GPC:
-
Dissolve the polymer in a suitable solvent (e.g., THF).
-
Inject the solution into a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Part 3: Application in a Prototype Organic Light-Emitting Diode (OLED)
To demonstrate the utility of the synthesized polymer, a simple multi-layer OLED can be fabricated.
Protocol 5: OLED Fabrication
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrate in an oven and treat with UV-ozone for 15 minutes.
-
Spin-coat a hole-injection layer (HIL) of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Anneal the HIL layer at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Spin-coat the synthesized polymer (dissolved in chloroform) as the emissive layer (EML) on top of the HIL.
-
Anneal the EML at 80°C for 30 minutes inside the glovebox.
-
Thermally evaporate an electron-transport layer (ETL) (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi), a cathode layer of lithium fluoride (LiF), and an aluminum (Al) capping layer under high vacuum (<10⁻⁶ Torr).
Caption: A multi-layer OLED device structure.
Conclusion
This guide provides a comprehensive overview of the potential application of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in materials science. By functionalizing this molecule and incorporating it into a polymer backbone, it is possible to create novel materials with interesting photophysical properties suitable for optoelectronic applications. The detailed protocols for synthesis, characterization, and device fabrication serve as a starting point for researchers interested in exploring the potential of this and similar fluorinated heterocyclic compounds in the development of next-generation organic electronic materials.
References
- Synthesis of Tetrahydroquinoline Derivatives: While not directly on the specified molecule, general methods for the synthesis and functionalization of tetrahydroquinolines are widely reported in the chemical literature. For representative procedures, see publications on the synthesis of substituted quinolines.
- Polymer Synthesis via Suzuki Coupling: The Suzuki coupling reaction is a cornerstone of conjugated polymer synthesis. For detailed protocols and reviews, refer to foundational papers and reviews on this topic in polymer chemistry journals.
- Characterization of Organic Electronic Materials: Standard techniques for the characterization of polymers for optoelectronic applications are described in numerous textbooks and review articles on the subject.
- OLED Fabrication: The fabrication of OLEDs is a well-established process. For detailed protocols, refer to seminal papers and reviews on OLED technology.
- Fluorinated Organic Materials: The effect of fluorination on the properties of organic materials is a broad field of study.
Troubleshooting & Optimization
Technical Support Center: Optimization of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Strategic Route Analysis
The synthesis of 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline presents a specific chemoselective challenge: installing a labile difluoromethyl group while managing the reduction of the quinoline core.
The Golden Rule: Fluorinate before you Reduce.
Attempting to introduce the difluoromethyl group (
Recommended Workflow:
-
Precursor: Start with 7-quinolinecarboxaldehyde .
-
Functionalization: Deoxyfluorination to 7-(difluoromethyl)quinoline .
-
Reduction: Selective partial reduction to 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline .
Synthesis Workflow Diagram
Figure 1: The optimized linear sequence minimizes functional group interference by installing the fluorine motif on the fully aromatic quinoline core.
Module 1: Deoxyfluorination (The Aldehyde to Step)
The conversion of the aldehyde to the difluoromethyl group is the most hazardous step. It typically utilizes Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Protocol: DAST-Mediated Deoxyfluorination[1]
-
Reagents: 7-quinolinecarboxaldehyde (1.0 eq), DAST (1.5–2.0 eq), Anhydrous DCM.
-
Conditions:
addition, warm to RT.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Violent Exotherm / Darkening | Rapid addition or high temp. | CRITICAL: DAST must be added at |
| Low Yield (<50%) | Moisture contamination. | DAST hydrolyzes instantly with water to form HF. Ensure glassware is flame-dried and DCM is distilled over |
| Aldehyde Recovery (No Rxn) | Steric bulk or old reagent. | If using Deoxo-Fluor (more thermally stable), you may heat to |
| Explosion Risk | Scale-up issues.[1] | Safety Warning: Do not distill the crude product if it contains unreacted DAST. Quench carefully with saturated |
Expert Insight: For larger scales (>10g), consider using XtalFluor-E or Fluolead . These are solid reagents that are less prone to catastrophic thermal decomposition than liquid DAST [1].
Module 2: Selective Reduction (The Quinoline to THQ Step)
This is the step where most yield is lost due to "over-reduction" (hydrodefluorination) or "under-reduction" (stalled reaction).
The Challenge: Benzylic C-F Lability
The
Recommended Protocol: Cyanoborohydride Reduction
This method is superior for preserving benzylic halogens compared to catalytic hydrogenation.
-
Dissolve 7-(difluoromethyl)quinoline in Glacial Acetic Acid.
-
Add Sodium Cyanoborohydride (
) (3.0 eq) portion-wise at . -
Stir at RT for 2–4 hours.
-
Workup: Basify with
to pH > 10 (to extract the free amine).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Defluorination (Product is 7-Methyl-THQ) | Used Pd/C with | Stop using Pd/C. Palladium readily inserts into benzylic C-F bonds. Switch to |
| Incomplete Conversion | pH too high during rxn. | |
| Low Isolated Yield | Product lost in aqueous layer. | The product is a secondary amine.[2] During workup, if the pH is < 9, it remains protonated (water-soluble). Basify to pH 12 to force it into the organic layer (DCM/EtOAc). |
Decision Logic: Choosing the Reductant
Figure 2: Selection matrix for reduction conditions. Ionic reduction (Method B) is preferred for fluorinated scaffolds.
FAQ: Common User Issues
Q: Can I use
Q: My product is an oil and I can't crystallize it. How do I purify? A: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is typically a viscous oil or low-melting solid. Purification via Flash Column Chromatography is standard.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes/Ethyl Acetate (gradient 10%
40%). -
Tip: Pre-treat silica with 1% Triethylamine to prevent the basic amine from streaking.
Q: Is the product stable for storage?
A: The secondary amine is prone to oxidation (browning) over time. Store at
References
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts: Selective fluorination reagents with enhanced thermal stability." Organic Letters, 11(21), 5050-5053. Link
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Quinolines." Synthesis, 1974(11), 818-820. Link
-
Biosynth. (n.d.). "7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline Product Data." Biosynth Catalog. Link[3]
Sources
Technical Support Center: Purification of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorinated building block. The unique physicochemical properties imparted by the difluoromethyl group, while beneficial for medicinal chemistry, introduce specific challenges during purification.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
The difluoromethyl group is often considered a bioisostere for hydroxyl or thiol groups, acting as a lipophilic hydrogen bond donor.[3] This dual nature—enhancing lipophilicity while also being capable of hydrogen bonding—can lead to complex chromatographic behavior, making separation from structurally similar impurities a significant challenge. This guide will address these issues head-on.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when purifying 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
Q1: What are the most common impurities I should expect during the purification of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline?
The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of tetrahydroquinolines and related fluorinated compounds, you should anticipate:
-
Unreacted Starting Materials: Such as the corresponding 7-(difluoromethyl)quinoline, if the synthesis involves a reduction step.[4]
-
Over-reduced Byproducts: If hydrogenation is used, saturation of the aromatic ring could occur under harsh conditions.
-
Positional Isomers: If the synthesis starts from a difluoromethylated benzene derivative, impurities from isomeric starting materials may carry through the synthesis, which can be notoriously difficult to separate due to very similar physical properties.[5][6]
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon) or reagents from the difluoromethylation step.[7][8]
-
Oxidation Products: The tetrahydroquinoline nitrogen can be susceptible to oxidation, especially if exposed to air over long periods.
Q2: Why is this compound difficult to purify using standard silica gel chromatography?
The primary challenges are twofold:
-
Polarity Ambiguity: The difluoromethyl group increases lipophilicity, while the secondary amine in the tetrahydroquinoline ring is a polar, basic site capable of hydrogen bonding. This can cause the molecule's polarity to be very close to that of certain impurities, leading to poor separation (co-elution).
-
Peak Tailing: The basic secondary amine can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction slows the elution of the compound and leads to significant peak tailing, reducing resolution and purity of the collected fractions.
Q3: Is 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline stable under typical purification conditions?
Generally, yes. The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group itself very stable.[9] The tetrahydroquinoline core is also robust. However, you should take the following precautions:
-
Avoid Strong Acids: While salt formation is a viable purification strategy, prolonged exposure to strong acids at high temperatures can be detrimental.
-
Minimize Heat: The compound is a liquid with a relatively high boiling point, but to avoid potential decomposition or side reactions, remove solvents under reduced pressure at moderate temperatures (e.g., ≤ 40-50°C).
-
Inert Atmosphere: The secondary amine can be slowly oxidized by atmospheric oxygen. For long-term storage and after purification, it is best to keep the compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C or frozen).[2][10]
Q4: How should I choose between flash column chromatography and recrystallization?
The choice depends on the purity and physical state of your crude material.
-
Flash Column Chromatography: This is the most versatile and generally recommended method for mixtures containing multiple impurities or when the impurities have polarities close to the product. It is effective for purifying the oily, free-base form of the compound.
-
Recrystallization: This method is ideal if your crude product is already of moderate-to-high purity (>90%) and you need to remove minor impurities. Since the free base is a liquid, you must first convert it to a solid salt (e.g., hydrochloride or tartrate). This technique is excellent for scalability and achieving very high purity.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
Issue 1: Poor Separation and Co-elution in Flash Column Chromatography
-
Symptoms: TLC analysis shows overlapping spots for your product and impurities. Chromatogram peaks are poorly resolved.
-
Root Causes:
-
The chosen mobile phase (solvent system) does not provide adequate selectivity.
-
The column is overloaded with crude material.
-
The impurities are positional isomers with nearly identical polarity.
-
-
Solutions & Optimization:
-
Systematic Solvent Screening: Do not rely on a single solvent system. Test a range of solvents with different properties on TLC plates first. Start with a non-polar solvent like Hexanes or Heptane and gradually increase the polarity with a more polar solvent. See Table 1 for recommendations.
-
Add a Third Solvent: Sometimes, adding a small amount of a third solvent with different properties (e.g., dichloromethane or methanol) can drastically alter selectivity.
-
Change the Stationary Phase: If silica gel fails, consider alternatives:
-
Neutral Alumina: Its less acidic surface can reduce tailing and may offer different selectivity.
-
Fluorinated Stationary Phases (for HPLC): For very challenging separations, consider preparative HPLC using a pentafluorophenyl (PFP) or other fluorinated column, which can offer unique selectivity for fluorinated analytes.[11]
-
-
Reduce Column Loading: As a rule of thumb, do not load more than 1-5% of the silica gel mass (e.g., for a 40g silica column, load 400mg to 2g of crude material, depending on separation difficulty).
-
Issue 2: Significant Product Tailing on Silica Gel Column
-
Symptoms: On TLC, the product spot is elongated or "streaky." In column chromatography, the product elutes over a large number of fractions with a long, shallow tail.
-
Root Cause: The basic secondary amine (pKa ~4-5) is interacting with acidic silanol groups on the silica surface.
-
Solutions & Optimization:
-
Add a Basic Modifier: This is the most common and effective solution. Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase. The amine modifier will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use Deactivated Silica: Purchase commercially available "deactivated" or "neutral" silica gel.
-
Switch to Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Issue 3: Low Recovery of Product After Purification
-
Symptoms: The mass of the purified product is significantly lower than what was expected based on crude NMR or LCMS analysis.
-
Root Causes:
-
The product is highly retained on the column.
-
The product decomposed during the purification process.
-
The product was lost during solvent removal due to volatility.
-
-
Solutions & Optimization:
-
Column Flushing: After your product has seemingly eluted, flush the column with a much more polar solvent system (e.g., 10-20% Methanol in DCM) to wash out any highly retained material. Check these fractions for your product.
-
Stability Check: Before a large-scale run, dissolve a small amount of crude material in the intended mobile phase and let it sit for a few hours. Re-analyze by TLC or LCMS to check for decomposition.
-
Careful Solvent Evaporation: Although the boiling point is not low, avoid using high temperatures or a very high vacuum on the rotary evaporator, especially for small quantities.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Free Base)
This protocol is designed for purifying the liquid (free base) form of 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline.
1. Preparation: a. TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). Add 0.5% triethylamine to the solvent mixture. The ideal system will give your product an Rf value of ~0.25-0.35. b. Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., Hexanes).[12] Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed. c. Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
2. Elution: a. Start eluting with the non-polar solvent or a very non-polar mixture (e.g., 98:2 Hexanes/EtOAc + 0.5% Et₃N). b. Gradually increase the polarity of the mobile phase (gradient elution). This can be done stepwise (e.g., 95:5, 90:10, 85:15) or via an automated system. c. Collect fractions and monitor them by TLC. Pool the fractions containing the pure product.
3. Work-up: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator at a bath temperature of ≤ 40°C. c. Place the resulting oil under high vacuum for several hours to remove residual solvents and triethylamine. The final product should be a clear or slightly colored oil.
Protocol 2: Purification via Salt Formation and Recrystallization
This protocol is for achieving very high purity from a crude sample that is already >90% pure.
1. Salt Formation: a. Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate (10 mL per 1 g of product). b. Slowly add a solution of HCl in ether (e.g., 2 M solution) dropwise while stirring. c. A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed. d. Isolate the solid salt by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.
2. Recrystallization: a. Solvent Selection: Find a suitable solvent or solvent system for recrystallization.[13] Good single solvents are typically alcohols like ethanol or isopropanol. A good two-solvent system might be ethanol/ether or methanol/ethyl acetate. The goal is to find a system where the salt is soluble in the hot solvent but poorly soluble in the cold solvent. b. Procedure: i. Place the crude salt in an Erlenmeyer flask with a stir bar. ii. Add the minimum amount of hot solvent to fully dissolve the solid. iii. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to decolorize it.[13] iv. Allow the clear solution to cool slowly to room temperature. v. Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation. c. Isolation: i. Collect the purified crystals by vacuum filtration. ii. Wash the crystals with a small amount of the ice-cold recrystallization solvent. iii. Dry the crystals under high vacuum to obtain the pure hydrochloride salt.
Part 4: Visualization & Data
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography on Silica Gel
| Solvent System (v/v/v) | Additive | Target Impurities | Rationale & Comments |
| Hexanes / Ethyl Acetate (95:5 → 70:30) | 0.5-1% Et₃N | Non-polar impurities, starting materials | A standard, versatile system. The Et₃N is crucial to prevent tailing. |
| Dichloromethane / Methanol (100:0 → 95:5) | 0.5-1% Et₃N | More polar byproducts | Good for resolving compounds that are poorly soluble or run too slowly in Hex/EtOAc. |
| Toluene / Acetone (98:2 → 80:20) | 0.5-1% Et₃N | Aromatic impurities | The aromatic nature of toluene can offer different selectivity compared to aliphatic hexanes. |
Experimental Workflows
Caption: Troubleshooting workflow for poor chromatographic separation.
Caption: Decision tree for selecting the optimal purification strategy.
References
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]
-
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. MySkinRecipes. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. [Link]
-
Significance of Cartridges and Resins used in a Purification Column during 18F-fluorodeoxyglucose Synthesis. (2022). PMC. [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2014). PMC. [Link]
-
Tetrahydroquinoline. Wikipedia. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). ACS Publications. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Royal Society of Chemistry. [Link]
-
Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. (2015). ACS Publications. [Link]
-
Retention of [(18)F]fluoride on reversed phase HPLC columns. (2015). PubMed. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2022). MDPI. [Link]
-
Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. (2021). PubMed Central. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015). PubMed Central. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
-
Column Chromatography (Purification). (2013). YouTube. [Link]
- The crystallization of quinoline.
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PubMed Central. [Link]
-
A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. (2019). ResearchGate. [Link]
-
Racemization of Chiral Carbonyl Compounds. (2014). YouTube. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). MDPI. [Link]
-
Recrystallization. (2010). YouTube. [Link]
-
β-Hydroxy-tetrahydroquinolines From Quinolines Using Chloroborane: Synthesis of the Peptidomimetic FISLE-412. (2017). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. 1783624-20-3|7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Identification of byproducts in 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline synthesis
Status: Active Ticket Type: Synthesis Troubleshooting & Impurity Profiling Subject: Identification and Control of Byproducts in 7-(Difluoromethyl)-1,2,3,4-THQ Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview (Triage)
Welcome to the technical support hub. Synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS: 1783624-20-3) presents a unique chemoselectivity challenge: preserving the labile benzylic difluoromethyl (
Use the table below to match your analytical observation with the likely byproduct before proceeding to the detailed protocols.
| Symptom (LCMS/NMR) | Probable Byproduct | Root Cause | Module |
| LCMS: | 7-Methyl-THQ | Hydrodefluorination (excessive hydrogenation energy). | [Mod 1] |
| LCMS: | 7-Fluoromethyl-THQ | Partial hydrodefluorination. | [Mod 1] |
| LCMS: | Decahydroquinoline analog | Over-reduction of the benzene ring. | [Mod 1] |
| NMR: Olefinic peaks (6.0–7.0 ppm) | Vinyl Fluoride | Elimination during DAST/Deoxo-Fluor reaction. | [Mod 2] |
| LCMS: | 7-Formyl-THQ | Hydrolysis of | [Mod 3] |
Module 1: The Hydrogenation Route (Reduction of Quinoline)
This is the most common synthetic pathway but carries the highest risk of defluorination. The
The Problem: Competing Reductions
In catalytic hydrogenation, three pathways compete:
-
Pathway A (Desired): Selective reduction of the N-heterocyclic ring.
-
Pathway B (Parasitic): Hydrogenolysis of the C–F bond (Hydrodefluorination).
-
Pathway C (Over-reduction): Reduction of the carbocyclic ring (rare under mild conditions).
Mechanistic Visualization
The following diagram illustrates the divergence points where impurities are generated.
Caption: Reaction network showing the competition between pyridine ring saturation (green) and C-F bond hydrogenolysis (red).
Troubleshooting Protocol
Issue: Significant formation of 7-Methyl-THQ (
-
Switch Catalyst: Move from Pd/C to PtO₂ (Adam’s Catalyst) or Rh/C . Palladium is notorious for facilitating hydrogenolysis of benzylic C-X bonds. Platinum is generally more selective for ring reduction over dehalogenation [1].
-
Acid Scavengers: If using Pd/C is mandatory, add 0.1 eq. of V(V) oxide or perform the reaction in the presence of diphenylsulfide (catalyst poison) to attenuate activity.
-
Solvent Switch: Avoid MeOH/AcOH mixtures if defluorination is observed. Use non-protic solvents like EtOAc or Toluene to reduce the stabilization of the leaving fluoride ion.
Optimized Protocol (Low Defluorination Risk):
-
Substrate: 1.0 eq 7-(Difluoromethyl)quinoline
-
Catalyst: 5 mol% PtO₂
-
Solvent: Ethanol (0.1 M)
-
Additive: 1.0 eq HCl (optional, accelerates ring reduction to minimize residence time)
-
Conditions: 1 atm H₂, RT, 4 hours.
-
Note: Monitor strictly by LCMS. Stop immediately upon consumption of starting material.
Module 2: Deoxofluorination Route (Aldehyde Precursor)
If the hydrogenation route fails, the alternative is building the
The Problem: Nitrogen Interference
Reacting 7-formyl-1,2,3,4-tetrahydroquinoline directly with DAST (Diethylaminosulfur trifluoride) often results in low yields. The secondary amine of the THQ core is nucleophilic and will react with DAST to form N-S bonds or polymerize.
Critical Workflow: Protection First
You must protect the nitrogen before fluorination.
Caption: Mandatory protection strategy to prevent N-DAST adducts and minimize elimination byproducts.
Troubleshooting "The Black Tar"
Issue: Reaction mixture turns black/tarry upon adding DAST. Cause: Decomposition of the DAST reagent or reaction with the unprotected amine. Solution:
-
Ensure N-protection (Boc/Cbz).
-
Temperature Control: Add DAST at -78°C. The reaction is exothermic.
-
Reagent Quality: DAST degrades to HF and explosive byproducts. If the liquid is yellow/brown, discard it. Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability [2].[1]
Analytical Fingerprinting
Accurate identification of the product vs. the defluorinated byproduct is critical.
1H NMR Diagnostics
The
| Compound | Chemical Shift ( | Multiplicity | Coupling Constant ( |
| Product ( | 6.5 – 6.9 ppm | Triplet (t) | ~55 – 57 Hz |
| Byproduct ( | 2.3 ppm | Singlet (s) | N/A |
| Byproduct ( | 5.3 ppm | Doublet (d) | ~48 Hz |
Technical Note: The triplet of the
13C NMR Diagnostics
Look for the triplet splitting of the benzylic carbon.
- : ~110–115 ppm
-
Splitting: Triplet (
) - : ~235 Hz (Large coupling confirms gem-difluoro).
Stability & Handling (FAQ)
Q: Is the
Q: Why do I see a +18 mass peak in LCMS?
A: This is likely the hydrate of the aldehyde (
Q: Can I use radical difluoromethylation on the THQ core directly?
A: This is risky. Radical difluoromethylation (e.g., using
References
-
Selective Hydrogenation: Vierhapper, F. W., & Eliel, E. L. (1984).[3] Selectivity of hydrogenations.[3][4][5] Part 4: 6- and 8-substituted quinaldines yield of tetrahydroderivatives. Monatshefte für Chemie, 115, 1219–1228.[3] Link
-
Deoxofluorination Reagents: Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Properties of CF2H: Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Radical Difluoromethylation: Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 491, 86–89. Link
Sources
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
Stability issues of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline under acidic conditions
This is a technical support guide for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline .
Executive Summary: The Stability Paradox
Researchers often assume that the 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline (THQ) scaffold shares the general acid-sensitivity of benzylic fluorides.[1] However, this molecule exhibits a stability paradox governed by pH-dependent electronics.[1]
While the difluoromethyl (
Primary Failure Modes:
-
Pseudo-Acid Instability: In weak acids (
), the nitrogen remains partially unprotonated, allowing electron donation to assist C-F bond cleavage. -
Oxidative Dehydrogenation: Acidic media often solubilize trace metal ions (
, ), which catalyze the oxidation of the THQ ring to the fully aromatic Quinoline.
Diagnostic Workflow: Identifying the Impurity
Use this logic gate to identify the degradation product observed in your LC-MS or NMR data.
Figure 1: Diagnostic logic for identifying degradation products of 7-(Difluoromethyl)-1,2,3,4-THQ.[1]
Technical Deep Dive: Mechanisms of Instability
A. Hydrolytic Defluorination (The "Aldehyde" Issue)
The transformation of the
-
The Mechanism: Acid-catalyzed solvolysis proceeds via an
-like pathway where a fluoride is protonated and leaves, generating a benzylic carbocation.[1] -
The Electronic Effect:
-
Neutral State: The nitrogen lone pair donates electron density into the ring. Although position 7 is meta to the nitrogen (preventing direct resonance stabilization), the general electron-rich nature of the ring lowers the transition state energy for C-F bond breaking.
-
Protonated State (Acidic): Upon protonation (
), the nitrogen becomes a strong Electron Withdrawing Group (Inductive effect). This destabilizes the benzylic carbocation intermediate, effectively shutting down the hydrolysis pathway.
-
-
The Danger Zone: The molecule is most unstable in weakly acidic buffers (pH 4–6) or when using Lewis Acids (
, ) which abstract fluoride directly without relying on protonation kinetics.
B. Oxidative Dehydrogenation
THQs are prone to aromatization to form Quinolines.
-
Reaction: THQ
Quinoline. -
Acid Role: While acid itself does not oxidize the ring, it solubilizes trace transition metals (often found in low-grade silica or solvents) that catalyze this reaction in the presence of air.
-
Visual Cue: The sample turns from colorless/pale yellow to bright yellow or brown.
Stability Data & Comparison
| Condition | Primary Degradant | Stability Rating | Notes |
| 0.1 M HCl (aq) | None (Salt formation) | High | Protonation protects |
| Acetic Acid (Glacial) | 7-Formyl-THQ | Low | Weak acid fails to fully protonate N; promotes solvolysis if wet.[1] |
| TFA (Neat) | None | Medium | Stable if dry. Hydrolysis occurs if water is present. |
| Lewis Acids ( | Complex Mixture | Critical | Rapid defluorination and polymerization. |
| Air + Light | Quinoline derivative | Low | Requires inert atmosphere storage. |
Troubleshooting & FAQs
Q1: I observed a new peak at [M-22] after stirring in aqueous acid. What happened? A: You have hydrolyzed the difluoromethyl group to an aldehyde.
-
Explanation:
(mass 51) lost 2 Fluorines (-38) and gained 1 Oxygen (+16).[1] Net change: -22 amu.[1] -
Fix: Increase acid concentration to fully protonate the nitrogen (locking the ring electronics) or switch to anhydrous acid (e.g., HCl in Dioxane) to remove the nucleophile (water).
Q2: Can I use this building block in a reductive amination with acetic acid? A: Proceed with caution.
-
Risk: Acetic acid is not strong enough to fully protonate the THQ nitrogen (
of THQ is ~5; Acetic acid ~4.75). This leaves a fraction of the molecule in the electron-rich neutral state, vulnerable to hydrolysis over long reaction times. -
Recommendation: Use a stronger acid catalyst (e.g.,
-TsOH) or ensure the reaction is fast and anhydrous (using molecular sieves).
Q3: My compound turned bright yellow during storage in HCl salt form. A: This is likely oxidative dehydrogenation to the Quinoline species, not acid degradation.
-
Verification: Check for a mass shift of [M-2].
-
Prevention: The HCl salt is hygroscopic. If it absorbed water and oxygen, trace metals could catalyze oxidation. Recrystallize to remove metal traces and store under Argon.
Recommended Handling Protocols
Protocol A: Safe Acid Deprotection (e.g., Boc removal)
Do not use standard aqueous TFA conditions if avoidable.
-
Solvent: Use 4M HCl in Dioxane (Anhydrous).
-
Temperature: Maintain 0°C to 10°C . Do not heat.
-
Quench: Pour into saturated
at 0°C immediately upon completion. Do not allow the acidic solution to stand at room temperature for extended periods.
Protocol B: Long-Term Storage[1]
-
Form: Store as the free base if possible, or a non-hygroscopic salt (e.g., Fumarate) if solid.
-
Atmosphere: Argon or Nitrogen flush is mandatory.
-
Temperature: -20°C.
-
Container: Amber glass (protect from light-induced auto-oxidation).[1]
References
-
General Reactivity of Difluoromethyl Groups
-
Stability of Benzylic Fluorides
-
Tetrahydroquinoline Oxidation
-
Acid-Catalyzed Hydrolysis Mechanisms
Sources
Troubleshooting poor solubility of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in aqueous media
Welcome to the technical support guide for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the poor aqueous solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific rationale to empower your experimental design.
Understanding the Challenge: Physicochemical Profile
Before delving into troubleshooting, it's crucial to understand the inherent properties of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline that influence its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁F₂N | [1][2][3] |
| Molecular Weight | 183.20 g/mol | [1][3] |
| Appearance | Colorless to light yellow Solid-Liquid Mixture or Liquid | [4][5] |
| Predicted pKa | 4.42 ± 0.20 | [4] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [1][4] |
The key takeaway from this profile is the predicted pKa of 4.42. As a weakly basic compound, 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is ionizable. This property is the cornerstone of our primary troubleshooting strategy, as its solubility is expected to be highly dependent on pH.[6][7][8] The uncharged form will be significantly less soluble in aqueous media than its protonated, charged counterpart.[7][9]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial attempts to dissolve 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in aqueous buffer (e.g., PBS pH 7.4) have failed. What is the most likely reason and my first troubleshooting step?
Answer:
The poor solubility you're observing at neutral pH is expected due to the compound's chemical nature. With a predicted pKa of 4.42, the tetrahydroquinoline nitrogen is predominantly in its neutral, un-ionized state at pH 7.4.[4] This form is more hydrophobic and thus has limited solubility in water.
Your primary and most effective first step is to leverage this pKa by adjusting the pH of your aqueous medium. By lowering the pH, you can protonate the basic nitrogen atom, forming a more soluble salt.[10][11]
Workflow for pH Adjustment:
Caption: pH Adjustment Workflow for Solubilization.
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate) with pH values from 2.0 to 8.0.
-
Add excess compound: To a fixed volume of each buffer, add an excess amount of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (enough that undissolved solid is visible).
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge or filter the samples to remove undissolved compound.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot: Graph the measured solubility against the pH of the buffers. You should observe a significant increase in solubility as the pH drops below the pKa.
This systematic approach will not only solve your immediate problem but also provide a valuable pH-solubility profile for future formulation development.
Question 2: Adjusting the pH is not feasible for my experiment. What are my next options for solubilizing this compound in a near-neutral aqueous solution?
Answer:
If maintaining a neutral pH is critical for your experimental integrity (e.g., cell-based assays), several alternative formulation strategies can be employed. These generally involve the use of excipients to increase the apparent solubility of the compound. The most common approaches are the use of co-solvents, surfactants, or cyclodextrins.[12][13]
Troubleshooting Options at Neutral pH:
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14][15][16]
-
Surfactants: These molecules form micelles in solution, which can encapsulate hydrophobic drug molecules in their core, thereby increasing their solubility in the bulk aqueous phase.[17][18]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[19][20][21]
Decision Tree for Formulation Strategy:
Sources
- 1. 1783624-20-3|7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 2. 7-(二氟甲基)-1,2,3,4-四氢喹啉,CAS:1783624-20-3, 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline,98%,for synthesis-Finetech Chemical [fine-chemtech.com]
- 3. biosynth.com [biosynth.com]
- 4. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3 [amp.chemicalbook.com]
- 5. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline | 1783624-20-3 [sigmaaldrich.com]
- 6. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epublications.vu.lt [epublications.vu.lt]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 18. Pharmaceuticals | Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development [mdpi.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceasia.org [scienceasia.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Fluorination Step of Synthesis
Welcome to the Technical Support Center dedicated to navigating the complexities of synthetic fluorination. The strategic introduction of fluorine into organic molecules is a powerful tool in drug discovery and materials science, capable of modulating properties like metabolic stability, lipophilicity, and binding affinity. However, the path to successful fluorination is often fraught with challenges, from low yields to unexpected side reactions.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered in the laboratory. We will delve into the causality behind experimental choices, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles in fluorination reactions, categorized by the type of problem observed.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations. The cause can range from reagent quality to suboptimal reaction conditions.
Potential Cause & Solution
-
Poor Reagent Activity:
-
The "Why": Many fluorinating agents are moisture-sensitive.[1] Reagents like DAST (Diethylaminosulfur Trifluoride) can hydrolyze, consuming the active agent and generating corrosive HF.[1][2] Electrophilic reagents like Selectfluor® are generally more stable but should still be handled under anhydrous conditions to ensure consistent reactivity.[2]
-
Solution: Always use freshly opened reagents or those stored properly in a desiccator or glovebox. If you suspect reagent degradation, consider purchasing a new bottle. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[1]
-
-
Suboptimal Temperature Control:
-
The "Why": Fluorination reactions, particularly deoxyfluorinations with DAST or Deoxo-Fluor, are often highly exothermic and temperature-sensitive.[1] Many are initiated at low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions before being allowed to slowly warm.[1][3]
-
Solution: Maintain strict temperature control. Begin the reaction at the recommended low temperature (e.g., -78 °C for DAST additions) and allow it to warm gradually to room temperature.[1] For larger-scale reactions, consider using a cryostat for precise temperature management.
-
-
Poor Nucleophilicity of Fluoride Source (for Nucleophilic Fluorination):
-
The "Why": The fluoride anion (F⁻) is small and has a high charge density, leading to strong solvation in protic solvents, which blunts its nucleophilicity. In aprotic solvents, its reactivity is higher, but solubility can be an issue for inorganic salts like KF and CsF.
-
Solution:
-
Use a Phase-Transfer Catalyst (PTC): Catalysts like 18-crown-6 or tetrabutylammonium salts can solubilize the fluoride salt in aprotic organic solvents, creating a "naked," more reactive fluoride anion.[4][5]
-
Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC): Chiral H-bond donors, such as ureas, can act as phase-transfer agents, bringing solid alkali metal fluorides into the solution as a chiral hydrogen-bonded complex, which can enhance reactivity and enable enantioselectivity.[6][7]
-
Solvent Choice: Use polar aprotic solvents like acetonitrile (MeCN), DMF, or DMSO to enhance fluoride nucleophilicity.[4]
-
-
Problem 2: Significant Side Reactions (Elimination, Rearrangement)
The formation of byproducts is a clear sign that an alternative reaction pathway is competing with the desired fluorination.
Potential Cause & Solution
-
Elimination to Form Alkenes (Common with Alcohols):
-
The "Why": When attempting to convert secondary or tertiary alcohols to alkyl fluorides using reagents like DAST, an E2 elimination pathway often competes with the desired SN2 substitution.[1] This is favored by sterically hindered substrates.[1]
-
Solution:
-
Lower the Temperature: Running the reaction at a consistently low temperature (e.g., starting at -78 °C and warming slowly) favors the SN2 pathway.[1]
-
Use Modern Reagents: Newer deoxyfluorination reagents like PyFluor and AlkylFluor have been specifically designed to minimize elimination side reactions compared to DAST.[8][9]
-
Solvent Choice: While dichloromethane (DCM) is common, less polar solvents may sometimes disfavor the elimination pathway.[1]
-
-
-
Carbocation Rearrangements (e.g., Wagner-Meerwein):
-
The "Why": If the reaction proceeds through an SN1-like mechanism, a carbocation intermediate is formed. This intermediate can rearrange to a more stable carbocation before being trapped by the fluoride ion, leading to a constitutional isomer of the desired product.[1] This is common with DAST and substrates that can form stable secondary or tertiary carbocations.[1]
-
Solution: Choose conditions that favor an SN2 mechanism. This includes using less ionizing (less polar) solvents and employing reagents that are less prone to generating cationic intermediates. Reagents like PyFluor, which proceed through a pyridinesulfonate intermediate, are designed for clean SN2 displacement with inversion of configuration.[8]
-
-
Over-fluorination (Common with Electrophilic Fluorination):
-
The "Why": In electrophilic fluorinations, particularly of active methylene compounds or electron-rich aromatics, the mono-fluorinated product can sometimes be as reactive or even more reactive than the starting material.[1]
-
Solution:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.95 equivalents of Selectfluor®).[1]
-
Monitor the Reaction Closely: Follow the reaction's progress by TLC, LC-MS, or ¹⁹F NMR and quench it as soon as the starting material is consumed.[1]
-
Lower Temperature: Reducing the reaction temperature can often increase selectivity for the mono-fluorinated product.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent?
A1: The choice is highly dependent on the desired transformation.[10]
-
Deoxyfluorination (Alcohol → Fluoride):
-
Electrophilic Fluorination (e.g., α-Fluorination of Carbonyls, Aromatic C-H Fluorination):
-
Selectfluor® (F-TEDA-BF₄): A highly versatile, crystalline, and relatively easy-to-handle "F⁺" source. It is widely used for fluorinating enolates, enol ethers, and electron-rich aromatics.[13][14]
-
N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used crystalline F⁺ reagent, often employed for similar transformations as Selectfluor®.[1]
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
KF/CsF: Inexpensive fluoride sources used in polar aprotic solvents, often with a phase-transfer catalyst, to displace good leaving groups (e.g., -NO₂) on activated aromatic rings.[10]
-
Q2: My fluorinating agent seems insoluble in my reaction solvent. What should I do?
A2: This is a common issue with inorganic fluoride salts like KF. To improve solubility and reactivity, use a phase-transfer catalyst (PTC) such as 18-crown-6 for potassium fluoride or a tetraalkylammonium salt like tetrabutylammonium fluoride (TBAF).[15][4] These catalysts work by sequestering the metal cation, releasing a more soluble and nucleophilic "naked" fluoride anion into the organic phase.[4]
Q3: What are the critical safety precautions for fluorination reactions?
A3: Safety is paramount.
-
Toxicity and Corrosiveness: Many fluorinating agents (like DAST) are toxic, corrosive, and react violently with water.[2] They can release hydrogen fluoride (HF), which is highly corrosive to glass and causes severe chemical burns.[16]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, a face shield, and compatible gloves (check glove compatibility charts).[2]
-
Thermal Stability: Reagents like DAST are thermally unstable and can decompose exothermically, potentially leading to detonation at elevated temperatures (>90 °C).[3] Never distill DAST.
-
Quenching: Quench reactions carefully and slowly, typically by adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate to neutralize HF and other acidic byproducts.[2]
Q4: How can I monitor the progress of my fluorination reaction?
A4: Several techniques are effective:
-
Thin-Layer Chromatography (TLC): The most common and immediate method. The fluorinated product will typically have a different Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's mass, giving you confidence that the desired transformation has occurred.
-
¹⁹F NMR Spectroscopy: This is the most definitive method. The appearance of a new signal in the ¹⁹F NMR spectrum, with a characteristic chemical shift and coupling pattern, is unambiguous proof of C-F bond formation.
Data & Reagent Comparison
For a successful experiment, understanding the nuances of your chosen reagent is critical. The table below compares common deoxyfluorinating agents.
| Reagent | DAST | Deoxo-Fluor® | PyFluor |
| Physical State | Liquid | Liquid | Crystalline Solid |
| Thermal Stability | Low (Decomposes >90 °C)[3] | Moderate (More stable than DAST)[12] | High (Stable solid)[8][9] |
| Common Side Reactions | Elimination, Rearrangement[1] | Elimination, Rearrangement | Minimal Elimination[8][9] |
| Handling | Highly moisture-sensitive, toxic, corrosive[2] | Moisture-sensitive, toxic, corrosive | Less sensitive to air/moisture[8] |
| Typical Mechanism | SN1 / SN2 | SN1 / SN2 | SN2 (via sulfonate intermediate)[8] |
Key Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol with DAST
This protocol is a representative example and must be adapted based on the specific substrate and performed with extreme caution by trained personnel.
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add the secondary alcohol (1.0 mmol, 1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 5 mL) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[2]
-
Reagent Addition: Slowly add DAST (1.1 mmol, 1.1 eq) dropwise to the solution via the dropping funnel over 15-20 minutes. Maintain the internal temperature below -70 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: In a separate flask, prepare a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃), cooled to 0 °C in an ice bath. Carefully and slowly add the reaction mixture to the NaHCO₃ solution via cannula or dropping funnel to quench excess reagent and neutralize HF.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Experimental Logic
Diagrams can clarify complex decision-making processes and reaction pathways.
Diagram 1: Troubleshooting Low Yield in Nucleophilic Fluorination
This workflow helps diagnose and solve common causes of low product formation.
Caption: Troubleshooting workflow for low fluorination yield.
Diagram 2: Competing Pathways in Deoxyfluorination of Alcohols
This diagram illustrates the mechanistic choice between desired substitution (SN2) and the common elimination (E2) side reaction.
Caption: SN2 vs. E2 pathways in alcohol deoxyfluorination.
References
- A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Benchchem.
- Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
-
Electrophilic fluorination. Wikipedia. Available at: [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC. Available at: [Link]
-
A Fluorine Phase Transfer Catalyst. Weebly. Available at: [Link]
- A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives. Benchchem.
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. Available at: [Link]
- Technical Support Center: Optimizing Reaction Conditions for Fluorination. Benchchem.
-
Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- Technical Support Center: Optimizing Nucleophilic Fluorination of Hexane. Benchchem.
-
Fluor reagent. LookChem. Available at: [Link]
-
DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Linköping University Electronic Press. Available at: [Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. ACS Omega. Available at: [Link]
-
Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorine Phase Transfer Catalyst - Christopher A. Knudtson, Ph.D. [caknudtson.weebly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. Fluor reagent | lookchem [lookchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorination - Wordpress [reagents.acsgcipr.org]
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline reaction scale-up problems and solutions
Introduction: The Molecule & The Challenge
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a high-value scaffold in medicinal chemistry. The difluoromethyl (
However, scaling this molecule from milligram (medicinal chemistry) to kilogram (process chemistry) presents two distinct safety and selectivity bottlenecks:
-
The "Thermal Runaway" Risk: Installing the
group often requires deoxyfluorination reagents (e.g., DAST) that are shock-sensitive and thermally unstable on scale. -
The "Over-Reduction" Risk: Hydrogenating the quinoline core to a tetrahydroquinoline (THQ) carries the risk of hydrodefluorination (cleaving the C-F bond), destroying the target motif.
This guide provides field-proven protocols to navigate these risks.
Module 1: The Fluorination Bottleneck (Safety & Scale)
The Scenario: You are converting 7-formylquinoline (or a protected 7-formyl-THQ precursor) to the difluoromethyl analog. The Standard Method: Using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. The Problem: On scales >100g, DAST exhibits rapid exothermic decomposition (detonation risk) above 90°C.
Troubleshooting Guide: Deoxyfluorination
| Symptom / Error | Root Cause | Corrective Action (Scale-Up Approved) |
| Rapid pressure spike in reactor | Thermal decomposition of DAST/Deoxo-Fluor. | IMMEDIATE STOP. For future runs, switch to XtalFluor-E . It has a higher decomposition onset ( |
| Low Yield (<50%) | Elimination side-products (formation of vinyl fluorides or aldehydes). | Use XtalFluor-E with DBU or |
| Glassware etching / Corrosion | Generation of free HF during reaction. | DAST generates free HF. XtalFluor-E does not generate free HF in the absence of water, making it compatible with borosilicate glass reactors.[3] |
Recommended Protocol: The "Safe-Scale" Switch
Replaces DAST with XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).
-
Setup: Charge reactor with 7-formylquinoline (1.0 equiv) and XtalFluor-E (1.2 equiv) in anhydrous DCM.
-
Promoter: Cool to -78°C (or -20°C for larger scale if validated). Dropwise add
(1.5 equiv) or DBU .-
Why? XtalFluor-E requires an exogenous fluoride source/promoter to activate, allowing for controlled initiation of the reaction, unlike DAST which is always "live."
-
-
Workup: Quench with 5%
. -
Advantage: The byproduct is a solid salt, easily removed by filtration, unlike the viscous "black tar" often seen with DAST decompositions.
Decision Logic: Batch vs. Flow
Use the following decision tree to determine your safety strategy based on scale.
Figure 1: Safety decision matrix for scaling up deoxyfluorination reactions. DAST is excluded from large-scale batch processes due to shock sensitivity.
Module 2: The Reduction (Selectivity)
The Scenario: You have 7-(difluoromethyl)quinoline.[4][5] You need to reduce the pyridine ring to form the 1,2,3,4-tetrahydroquinoline core.
The Problem: Standard hydrogenation (Pd/C,
FAQ: Hydrogenation Selectivity
Q: Why am I losing fluorine atoms during hydrogenation? A: Benzylic C-F bonds (which the C7 position mimics) are susceptible to hydrogenolysis, especially with Palladium catalysts which are excellent at oxidative addition into C-X bonds.
Q: Can I use standard Pd/C?
A: Only if you strictly control the conditions. Low pressure (1 atm) and low temperature (RT) minimize defluorination. However, for robust scale-up, Platinum Oxide (
Q: What solvent should I use? A: Use Acetic Acid or Methanol with a trace of acid. Protonating the quinoline nitrogen activates the ring for reduction, allowing you to use milder conditions that spare the C-F bonds.
Recommended Protocol: Selective Hydrogenation[7]
-
Substrate: 7-(difluoromethyl)quinoline.
-
Catalyst:
(5 mol%) or (sulfided).-
Note: Sulfided catalysts ("poisoned") further reduce the risk of hydrogenolysis.
-
-
Solvent: Methanol (with 1.0 equiv HCl or Acetic Acid).
-
Conditions:
(3-5 bar), Room Temperature. -
Monitoring: Monitor by 19F NMR .
-
Target: Doublet (
). -
Defluorinated Impurity: Disappearance of F signal or shift to singlet (
).
-
Figure 2: Pathway selectivity for hydrogenation. Platinum catalysts in acidic media prevent the cleavage of the sensitive C-F bond.
Module 3: Purification & Stability
The Scenario: You have isolated the crude oil. It is dark and potentially unstable.
Stability Alert: Oxidation
Tetrahydroquinolines are electron-rich anilines. Upon exposure to air and light, they slowly oxidize back to quinolines or form N-oxides (blackening of the oil).
Solution: Salt Formation Do not store the free base. Convert it immediately to a crystalline salt.
-
Dissolve crude oil in EtOAc.
-
Add 1.0 equiv of 4-Toluenesulfonic acid (pTsOH) or HCl in dioxane .
-
The tosylate or hydrochloride salt will precipitate.
-
Benefit: The salt stabilizes the nitrogen lone pair, preventing oxidation, and serves as a purification step (rejecting non-basic defluorinated impurities).
Purification Table: Removing Impurities
| Impurity Type | Origin | Removal Strategy |
| Defluorinated (7-Methyl-THQ) | Over-reduction | Difficult to separate by silica. Recrystallize the HCl salt from EtOH/EtOAc. The solubilities often differ significantly. |
| Quinoline (Starting Material) | Incomplete reduction | Acid/Base extraction. The THQ is more basic ( |
| Elimination Product (Vinyl fluoride) | Failed fluorination | Silica Gel Chromatography (10% EtOAc/Hexanes). Vinyl fluorides are much less polar than the THQ. |
References
-
Safety of Fluorinating Reagents: Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[6][7] The Journal of Organic Chemistry, 2009.[6]
-
XtalFluor-E vs DAST: L'Heureux, A., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents."[6][7] Organic Letters, 2010.
-
Hydrogenation Selectivity: Wang, Y., et al. "Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines."[8] Chemical Reviews, 2012.
-
Difluoromethyl Bioisosteres: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Scale-Up of Fluorination (Flow Chemistry): Baumann, M., et al. "Continuous Flow Synthesis of Fluorinated Heterocycles." Beilstein Journal of Organic Chemistry, 2013.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Simpler fluorine chemistry [soci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biosynth.com [biosynth.com]
- 5. 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline - CAS:1783624-20-3 - Abovchem [abovchem.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the enantioselectivity of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline synthesis
This guide addresses the enantioselective synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives.
CRITICAL PREFACE: The Chirality Prerequisite The core scaffold 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 1783624-20-3) is achiral if unsubstituted at the saturated ring positions (C2, C3, C4). Enantioselectivity is only relevant if you are synthesizing a substituted derivative , most commonly a 2-substituted analog (e.g., 2-methyl-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline). This guide assumes you are reducing a 2-substituted-7-(difluoromethyl)quinoline precursor.
Strategic Overview: The Electronic "Push-Pull"
Synthesizing 7-substituted tetrahydroquinolines (THQs) requires navigating the electronic perturbation caused by the substituent. The difluoromethyl (
-
Reactivity Impact: The EWG lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic hydride attack (favorable for reduction).
-
Selectivity Challenge: The reduced basicity of the quinoline nitrogen weakens its coordination to the catalyst metal center. Since enantiocontrol often relies on a rigid substrate-catalyst complex, weak binding can lead to "ligand slippage" and lower enantiomeric excess (ee).
Core Strategy
To counteract the weak N-coordination caused by the 7-
Primary Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This is the "Gold Standard" method (Zhou-type conditions) for achieving >90% ee with electron-deficient quinolines.
The "Engine": Catalyst & Ligand Selection
-
Precursor:
-
Ligand Class: Atropisomeric Bisphosphines.
-
First Choice:(R)-MeO-BiPhep or (R)-SegPhos .
-
Why: These ligands possess a tunable dihedral angle that creates a deep chiral pocket, essential for locking the 2-substituted quinoline in a specific orientation despite the electronic deactivation from the 7-
group.
-
-
The Critical Additive: Iodine (
) or Piperidine·HCl .-
Mechanism:[1] Iodine oxidatively adds to Ir(I) to form an Ir(III) hydrido-iodide species. The iodide ligand bridges the dimers, stabilizing the active cluster and preventing irreversible trimer formation.
-
Step-by-Step Protocol
Scale: 0.5 mmol substrate Target: High ee (>94%) and full conversion.
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a hydrogenation vessel (with a glass liner) with:
- (1.0 mol%)
-
(R)-MeO-BiPhep (2.2 mol%)
-
Solvent: Anhydrous Toluene (3.0 mL). Note: Toluene often provides higher ee than THF for this substrate class due to non-polar stacking interactions.
-
Activation: Stir at room temperature for 10–15 minutes until a clear orange/red solution forms.
-
Substrate Addition: Add:
-
2-Substituted-7-(difluoromethyl)quinoline (0.5 mmol)
-
Additive: Iodine (
) (5–10 mol%). Tip: If conversion is sluggish, switch to Piperidine·HCl (10 mol%).
-
-
Pressurization: Seal the vessel. Remove from glovebox. Purge with Hydrogen (
) three times. -
Reaction: Pressurize to 600–700 psi (40–50 bar) . Stir at room temperature for 12–16 hours.
-
Warning: Do not heat above 40°C unless necessary; higher temps increase the rate of racemization via reversible dehydrogenation.
-
-
Workup: Carefully vent
. Concentrate the solvent. Purify via silica gel chromatography (Hexanes/EtOAc).
Alternative Protocol: Chiral Phosphoric Acid (CPA) Transfer Hydrogenation
Use this if your substrate contains halide-sensitive groups or if you lack high-pressure equipment.
-
Catalyst: (R)-TRIP or (R)-TCYP (Spinol-derived CPAs).
-
Reductant: Hantzsch Ester (HEH).
-
Mechanism: The CPA activates the quinoline via protonation (increasing electrophilicity) while simultaneously directing the hydride transfer from the Hantzsch ester via hydrogen-bonding interactions.
Optimization Note: For 7-
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Enantioselectivity (<80% ee) | "Loose" catalyst-substrate binding due to 7- | 1. Switch ligand to (R)-SegPhos (narrower bite angle).2. Lower reaction temperature to 0°C.3. Change solvent to a 1:1 mixture of Toluene/Dichloromethane. |
| Low Conversion | Catalyst deactivation or insufficient activation. | 1. Increase |
| Defluorination (Loss of | Base-mediated elimination or metal insertion. | 1. Avoid strong bases in workup.2. Ensure the reaction medium is neutral/slightly acidic (the |
| Racemization during Workup | Product is acid/base sensitive. | 1. Neutralize immediately with saturated |
Mechanistic Visualization (Ir-Catalyzed Cycle)
The following diagram illustrates the critical role of the Iodine additive and the enantio-determining hydride transfer step.
Caption: Simplified catalytic cycle for Ir/Bisphosphine/Iodine mediated hydrogenation. The bridged iodide dimer is the resting state that feeds the active cycle.
Analytical Methods (Validation)
To verify the enantiomeric excess of your 7-(difluoromethyl)-1,2,3,4-THQ derivative:
-
Technique: Chiral SFC (Supercritical Fluid Chromatography) is preferred over HPLC due to better resolution of fluorinated amines.
-
Column: Chiralcel OJ-H or Chiralpak AD-H .
-
Mobile Phase:
/ Methanol (with 0.1% Diethylamine).-
Note: The basic modifier (DEA) is crucial to prevent peak tailing of the secondary amine.
-
References
-
Iridium-Catalyzed Asymmetric Hydrogen
-
Mechanistic Role of Iodine/Halides in Ir-C
- Wang, D.-S., et al. (2010). Asymmetric hydrogenation of quinolines activated by Brønsted acids. Tetrahedron Letters.
-
Difluoromethyl Group Properties & Stability
- Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
Sources
Technical Support Center: Purification of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Topic: Column Chromatography Purification of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline CAS: 1783624-20-3 Molecular Formula: C₁₀H₁₁F₂N Molecular Weight: 183.20 g/mol
Welcome to the Purification Support Center
User Role: Senior Application Scientist Status: Online
Hello. I understand you are working with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline . While this molecule appears structurally simple, the combination of a secondary cyclic amine (the tetrahydroquinoline core) and the electron-withdrawing difluoromethyl group presents a unique set of chromatographic challenges.
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is notorious for two issues on silica gel: oxidative instability (aromatization to quinoline) and silanol interactions (tailing). The 7-CF₂H group adds lipophilicity but also withdraws electron density, slightly lowering the basicity of the nitrogen, yet not enough to prevent interaction with acidic silica sites.
Below is a troubleshooting guide designed to address the specific behaviors of this molecule.
Part 1: Troubleshooting & FAQs
ISSUE 1: "My product is streaking/tailing on the column, and I'm losing resolution."
The Cause: Even though the 7-CF₂H group lowers the pKa of the aniline nitrogen (estimated pKa ~3.5–4.0), the secondary amine is still basic enough to hydrogen-bond with the acidic silanol (Si-OH) groups on the surface of standard silica gel (pH ~5). This creates a "drag" effect, causing band broadening and tailing.
The Solution: The "Amine Blockade" Protocol You must neutralize the silica surface before and during the run.
-
Pre-treatment: Pre-wash your packed column with mobile phase containing 1% Triethylamine (TEA) .
-
Mobile Phase Modifier: Maintain 0.5% to 1% TEA in your elution solvent throughout the run.
-
Why? TEA is more basic (pKa ~10.7) than your THQ product.[1] It preferentially binds to the acidic silanols, effectively "capping" them and allowing your product to elute based on pure partition chromatography rather than adsorption.
-
Pro Tip: If you are using UV detection, TEA absorbs below 250 nm. Ensure your detection wavelength is set to 254 nm or 280 nm to avoid baseline noise from the modifier.
ISSUE 2: "I see a new impurity forming during the purification."
The Cause: Tetrahydroquinolines are susceptible to oxidative aromatization . Silica gel can act as a mild oxidant or a surface catalyst for air oxidation, converting your 1,2,3,4-tetrahydroquinoline into the fully aromatic 7-(difluoromethyl)quinoline . This reaction is accelerated by light and prolonged exposure to silica.
The Solution: "Speed & Inertness"
-
Minimize Residence Time: Do not run a long, slow gradient. Aim for a flash run time of 10–15 minutes .
-
Solvent Degassing: Sparge your solvents with Nitrogen or Argon for 10 minutes before use to remove dissolved oxygen.
-
Load & Go: Do not let the compound sit on the column. Load immediately before you are ready to elute.
-
Avoid Chlorinated Solvents if possible: DCM can sometimes contain trace HCl or radicals that promote degradation. Hexane/Ethyl Acetate is preferred if solubility permits.
ISSUE 3: "My compound is co-eluting with the non-fluorinated impurity."
The Cause: If you synthesized this via a method that could leave des-fluoro or over-reduced byproducts, separation can be difficult because the polarity difference between R-CF₂H and R-CH₃ (or R-H) is subtle on normal phase silica.
The Solution: "Selectivity Tuning"
-
Change the Selectivity: If Hexane/EtOAc fails, switch to Toluene/Acetone or DCM/MeOH (with NH₃). The pi-pi interactions of Toluene with the aromatic ring can sometimes differentiate subtle electronic changes on the benzene ring better than alkanes.
-
Gradient Shallowing: Focus the gradient. If the product elutes at 20% EtOAc, run a gradient from 15% to 25% over 10 column volumes (CV) rather than 0-50%.
Part 2: Optimized Experimental Protocols
Protocol A: Standard Flash Chromatography for 7-CF₂H-THQ
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase System: Hexanes / Ethyl Acetate (Hex/EtOAc).[2] Modifier: Triethylamine (TEA).
Step-by-Step Procedure:
-
TLC Method Development:
-
Dissolve a small aliquot of crude in EtOAc.
-
Spot on a TLC plate.
-
Elute with 80:20 Hex/EtOAc .
-
Target Rf: You want the product spot to be around 0.3 – 0.4 .[3]
-
Visualization: UV (254 nm) is primary. The amine functionality also stains well with Iodine (I₂) or Cerium Ammonium Molybdate (CAM) (blue spot).
-
-
Column Preparation (Slurry Pack):
-
Suspend silica in 90:10 Hex/EtOAc + 1% TEA .
-
Pour into the column and pack firmly.[3]
-
Flush with 2 Column Volumes (CV) of the starting solvent (e.g., 95:5 Hex/EtOAc + 1% TEA).
-
-
Sample Loading:
-
Preferred:Dry Loading . Dissolve crude in a minimal amount of DCM, add silica (1:2 ratio by weight), and evaporate to dryness. Pour the free-flowing powder onto the column bed.[3] This prevents solvent mismatch issues.
-
-
Elution Gradient:
-
CV 0–2: 5% EtOAc (Isocratic) – Elutes non-polar impurities.
-
CV 2–10: Linear gradient 5% → 40% EtOAc.
-
Note: Maintain 1% TEA in both solvent bottles.
-
-
Post-Run Workup:
-
Combine product fractions.
-
Crucial: To remove the TEA, wash the combined organic fractions with Saturated NaHCO₃ (mild wash) or simply evaporate the solvent if the TEA content is low.
-
Note: Do NOT wash with strong acid (HCl) to remove TEA, as you will protonate and extract your product into the aqueous layer.
-
Part 3: Data & Visualization
Table 1: Solvent System Selection Guide
| Solvent System | Additive | Suitability | Notes |
| Hexane / EtOAc | 1% TEA | High | Best general purpose. Good solubility. |
| DCM / MeOH | 1% NH₄OH | Medium | Use if product is too polar for Hex/EtOAc. Risk of halogenated solvent residues. |
| Toluene / Acetone | 1% TEA | Specialist | Use for difficult separations of structural analogs. |
| Hexane / MTBE | 1% TEA | High | MTBE is less prone to peroxide formation than THF; good for stability. |
Workflow Diagram: Purification Decision Tree
Caption: Decision tree for method development and purification of basic tetrahydroquinoline derivatives.
Workflow Diagram: Preventing Oxidative Degradation
Caption: Mechanism of oxidative degradation on silica and mitigation strategies.
References
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek ChromaBLOGraphy. Retrieved January 29, 2026, from [Link]
-
Dolan, J. W. (2006). What's Happening to My Column?. LCGC International. Retrieved January 29, 2026, from [Link]
Sources
Technical Support Center: Purifying 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline via Recrystallization
Welcome to the technical support center for the purification of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical advice on obtaining this key building block in high purity. As a crucial intermediate in the synthesis of advanced bromodomain inhibitors, the purity of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is paramount.[1] This resource provides troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the recrystallization process.
I. Preliminary Assessment: Is Recrystallization Right for Your Sample?
Before proceeding with recrystallization, it is essential to assess the physical state of your crude 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. Technical data sheets describe this compound as a colorless to light yellow solid-liquid mixture or a liquid, with storage recommended at 2-8°C.[1][2][3] The absence of a defined melting point in much of the available literature suggests it may be a low-melting solid or an oil at ambient temperatures.[2]
Frequently Asked Question:
-
Q1: My sample of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is an oil at room temperature. Can I still use recrystallization?
-
A1: Recrystallization is fundamentally a technique for purifying solids.[4] If your compound is an oil at room temperature, direct recrystallization is not feasible. However, you have a few options:
-
Low-Temperature Recrystallization: Attempt to induce crystallization by dissolving the oil in a suitable solvent at room temperature and then cooling the solution to sub-ambient temperatures (e.g., 0°C, -20°C, or even -78°C). A suitable solvent would need to dissolve the compound at room temperature but not at these lower temperatures.
-
Derivative Formation: If the compound remains an oil even at low temperatures, consider converting it into a crystalline salt. As a secondary amine, 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline can be treated with acids like hydrochloric acid or toluenesulfonic acid to form a salt, which is often a crystalline solid with a higher melting point. This solid derivative can then be purified by recrystallization. The pure salt can be used directly in subsequent reactions or neutralized to regenerate the pure free base.
-
Alternative Purification Methods: If recrystallization is not an option, other purification techniques such as column chromatography should be considered.
-
-
II. Solvent Selection: The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent will exhibit the following characteristics:
-
The compound of interest should be highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5]
-
The solvent should not react with the compound.[6]
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[6]
Given the lack of specific solubility data for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, a systematic screening of solvents is necessary.
Frequently Asked Questions:
-
Q2: What is a good starting point for solvent selection for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline?
-
A2: Based on the structure of the molecule (a tetrahydroquinoline ring system with a polar difluoromethyl group), a range of solvents with varying polarities should be tested.[3] A good starting point would be alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and non-polar solvents like hexanes or toluene. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[7]
-
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude solid in a small test tube.
-
Add the chosen solvent dropwise at room temperature, stirring or agitating after each addition.[5]
-
If the solid dissolves readily at room temperature, the solvent is too good and unsuitable for recrystallization.[5]
-
If the solid is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.[5]
-
If the solid dissolves at the boiling point, it is a potentially good solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
If abundant crystals form upon cooling, you have identified a suitable solvent.
-
If the solid does not dissolve even at the boiling point, the solvent is not suitable.[5]
The following table summarizes the expected outcomes of this screening process:
| Solvent Behavior | Observation | Suitability for Recrystallization |
| High Solubility at Room Temperature | Compound dissolves easily without heating. | Unsuitable |
| Low Solubility at Room & High at Boiling | Compound is insoluble/sparingly soluble cold but dissolves when heated. | Potentially Suitable |
| Insoluble at All Temperatures | Compound does not dissolve even in boiling solvent. | Unsuitable |
| Partial Solubility at All Temperatures | Some compound dissolves cold, more dissolves hot, but not all. | Poor |
Workflow for Solvent System Selection
Caption: A standard workflow for the single-solvent recrystallization process.
IV. References
-
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved January 28, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 28, 2026, from [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC - NIH. (2021, March 15). National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. (2021, November 2). Frontiers. Retrieved January 28, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 28, 2026, from [Link]
-
Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC - NIH. (2021, October 27). National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (n.d.). International Journal of Scientific & Technology Research. Retrieved January 28, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved January 28, 2026, from [Link]
-
(PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines - ResearchGate. (2021, March 22). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Recrystallization1. (n.d.). Retrieved January 28, 2026, from [Link]
-
Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
(PDF) Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco - ResearchGate. (2025, October 31). ResearchGate. Retrieved January 28, 2026, from [Link]
-
CN103664892B - The crystallization of quinoline - Google Patents. (n.d.). Google Patents. Retrieved January 28, 2026, from
-
(PDF) Synthesis and biological actions of fragmented derivatives of tetrahydroisoquinolines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C16H7F4NO3 - PubChem. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
Sources
- 1. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3 [amp.chemicalbook.com]
- 2. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline | 1783624-20-3 [sigmaaldrich.com]
- 3. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
Handling and storage recommendations for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Welcome to the dedicated technical support guide for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into the handling, storage, and troubleshooting of this versatile building block. The following question-and-answer format directly addresses potential challenges you may encounter during your experiments, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and storage of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
Q1: What are the immediate handling precautions upon receiving this compound?
A1: Upon receipt, it is crucial to handle 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline within a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] Accidental exposure should be treated seriously; for eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash the affected area thoroughly with soap and water.
Q2: What are the optimal long-term storage conditions for this compound?
A2: To ensure the long-term stability and purity of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, it should be stored under the conditions summarized in the table below. The primary concerns for this compound are exposure to oxygen, light, and moisture, which can lead to degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated)[2] | Low temperatures slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The tetrahydroquinoline scaffold is susceptible to oxidation. An inert atmosphere minimizes this risk. |
| Light | Amber vial or stored in the dark[2] | Protection from light is crucial as UV radiation can catalyze degradation. |
| Moisture | Tightly sealed container in a dry environment[2] | Moisture can introduce impurities and potentially participate in degradation pathways. |
Q3: What is the typical appearance of this compound, and what do changes in its appearance signify?
A3: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is typically a colorless to light yellow liquid or solid-liquid mixture. A noticeable darkening of the material, such as turning to a deeper yellow or brown, is a likely indicator of degradation. This color change is often associated with oxidation of the tetrahydroquinoline ring to the more conjugated quinoline system. If you observe a significant color change, it is advisable to re-analyze the purity of the compound before use.
Section 2: Troubleshooting Guide for Experimental Workflows
This section provides a deeper dive into specific issues that may arise during the use of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in your experiments.
Issue 1: Inconsistent Experimental Results or Low Yields
Q: I am experiencing inconsistent results or lower than expected yields in my reactions. Could the starting material be the issue?
A: Yes, the integrity of your 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a critical factor. The primary suspect in such cases is the degradation of the compound. The tetrahydroquinoline ring system is known to be susceptible to oxidation, which would result in the formation of 7-(difluoromethyl)quinoline. This aromatized impurity would likely have different reactivity and could interfere with your intended reaction.
Troubleshooting Steps:
-
Purity Assessment:
-
HPLC Analysis: Perform a High-Performance Liquid Chromatography (HPLC) analysis to check the purity of your starting material. Compare the chromatogram to a reference standard if available. The presence of new peaks, especially those with a shorter retention time, may indicate the presence of more polar degradation products.
-
NMR Spectroscopy: Acquire a fresh ¹H NMR spectrum. Oxidation to the quinoline will result in the appearance of aromatic proton signals and the disappearance of the aliphatic protons of the tetrahydroquinoline ring.
-
-
Purification of Suspected Material:
-
If degradation is confirmed, it may be possible to purify the material using column chromatography. However, care should be taken to use de-gassed solvents and to minimize exposure to air and light during the purification process.
-
Issue 2: Solubility Problems
Q: I am having difficulty dissolving 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in my chosen solvent.
A: While specific quantitative solubility data is not widely published, the chemical structure suggests it will be soluble in a range of common organic solvents.
Recommended Solvents:
-
Good Solubility: Based on the polarity of similar compounds, good solubility can be expected in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol.[1][3]
-
Moderate to Low Solubility: Less polar solvents such as dichloromethane, ethyl acetate, and toluene may also be suitable, but may require gentle warming or sonication to achieve complete dissolution.
Troubleshooting Steps:
-
Solvent Selection: If you are experiencing poor solubility, consider switching to a more polar solvent from the "Good Solubility" list.
-
Gentle Heating: Gently warming the mixture can aid dissolution. However, be cautious not to overheat, as this can accelerate degradation.
-
Sonication: Using an ultrasonic bath can help to break up any solid particles and enhance dissolution.
-
Fresh Solvent: Ensure that your solvents are anhydrous, as the presence of water can sometimes affect solubility and is generally not recommended for storage.
Issue 3: Unexpected Side Reactions
Q: My reaction is producing unexpected byproducts. Are there any known incompatibilities with this compound?
A: The primary reactivity concern for the tetrahydroquinoline moiety is its sensitivity to oxidation. Therefore, strong oxidizing agents should be avoided unless they are a desired part of the reaction scheme.
Known Incompatibilities and Reactivity Considerations:
-
Strong Oxidizing Agents: Reagents such as potassium permanganate, manganese dioxide, and strong peroxides will likely oxidize the tetrahydroquinoline ring to the corresponding quinoline.[4]
-
Strong Acids: While the nitrogen in the ring can be protonated by acids, very strong acidic conditions, especially at elevated temperatures, can potentially lead to side reactions or degradation.
-
Air/Oxygen: As previously mentioned, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to gradual oxidation.
Troubleshooting Workflow for Unexpected Side Reactions:
Caption: Troubleshooting workflow for unexpected side reactions.
By systematically evaluating your reagents and reaction conditions, you can diagnose and mitigate the formation of unwanted byproducts.
Section 3: Conclusion
The successful application of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in research and development hinges on its proper handling and storage, as well as a proactive approach to troubleshooting potential experimental challenges. By understanding its stability profile and potential reactivity, researchers can ensure the integrity of their starting material and the reliability of their results. This guide provides a foundational framework for working with this compound, grounded in both established chemical principles and practical laboratory experience.
References
- CymitQuimica. (2024, December 19).
-
MySkinRecipes. (n.d.). 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
- Fisher Scientific. (2024, March 13).
-
National Center for Biotechnology Information. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 27). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, March 27). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2019, April 9). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). 1673 questions with answers in DMSO | Science topic. Retrieved from [Link]
-
MDPI. (2024, June 7). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Robustness for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Executive Summary
This technical guide addresses the specific analytical challenges associated with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS: 1783624-20-3). This molecule presents a dual challenge: the tetrahydroquinoline (THQ) core is a secondary amine prone to silanol interactions (peak tailing) and oxidative aromatization, while the difluoromethyl (
This guide is structured as a self-validating troubleshooting system. Follow the decision trees and protocols below to ensure method robustness.
Module 1: Chromatographic Robustness (HPLC/UPLC)
The Issue: Severe Peak Tailing & Retention Shifts
User Complaint: "The main peak is broad (symmetry factor > 2.0) and retention time drifts between injections."
Technical Root Cause:
-
Silanol Interaction: The secondary amine in the THQ ring (pKa ~10) becomes protonated at neutral/low pH. These cations interact strongly with residual silanols on standard C18 silica columns, causing tailing.
-
pH Sensitivity: The
group increases lipophilicity, but the retention is dominated by the ionization state of the amine. Small fluctuations in mobile phase pH near the pKa cause massive retention shifts.
Troubleshooting Protocol
Strategy A: High pH Suppression (Recommended)
Operate the mobile phase at pH 10 . This keeps the secondary amine uncharged (free base), eliminating silanol interactions and maximizing retention on C18.
-
Column: Ethylene-Bridged Hybrid (BEH) C18 (High pH stable).
-
Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10 with
). -
Organic: Acetonitrile (MeCN).[1]
Strategy B: Charged Surface Hybrid (CSH) Technology
If low pH is required (e.g., for specific MS fragmentation), use a column with a positively charged surface to repel the protonated amine.
-
Column: CSH C18 or equivalent charged-surface phase.
-
Buffer: 0.1% Formic Acid.[2]
Visualization: Method Development Decision Tree
Figure 1: Decision matrix for selecting the correct stationary phase and pH conditions to eliminate amine tailing.
Module 2: Sample Stability & Degradation
The Issue: The "Disappearing Peak" & New Impurities
User Complaint: "My sample purity dropped from 99% to 94% after sitting in the autosampler for 24 hours. A new peak appeared at a later retention time."
Technical Root Cause: Oxidative Aromatization. Tetrahydroquinolines are electron-rich and susceptible to oxidation, converting to the fully aromatic quinoline .
-
Mechanism: Loss of 4 hydrogen atoms (-4 Da mass shift).
-
Trigger: Exposure to air, light, or chlorinated solvents (which can generate HCl/radicals).
-
Observation: The oxidized product (7-difluoromethyl-quinoline) is more lipophilic (aromatic) and will elute later on a Reverse Phase column.
Stability Protocol
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Methanol or MeCN | Avoid |
| Antioxidant | Ascorbic Acid (0.1%) | Acts as a scavenger for dissolved oxygen in the sample diluent. |
| Temperature | 4°C (Cooled Autosampler) | Kinetic rate of aromatization decreases significantly at lower temperatures. |
| Vials | Amber Glass | Prevents photo-oxidation. |
Visualization: Degradation Pathway
Figure 2: Oxidative dehydrogenation pathway.[3] The transition from THQ to Quinoline results in a -4 Da mass shift and increased lipophilicity.
Module 3: Spectroscopic Identification (NMR & MS)
FAQ: Mass Spectrometry
Q: Why do I see an [M+H]+ at 180 instead of 184?
-
A: You are observing the oxidized contaminant (Quinoline derivative).
-
Target Mass: 183.2 Da
[M+H]+ = 184.2 -
Oxidized Mass: 179.2 Da
[M+H]+ = 180.2
-
-
Action: Check your sample preparation immediately. If the 180 peak is present in the solid bulk, the material has degraded. If it only appears in LC-MS, it may be oxidizing on-column or in the source (less likely, but check source temperature).
FAQ: NMR Interpretation ( )
Q: The fluorine NMR is splitting strangely. What should I look for?
-
A: The
group has a characteristic signature.-
NMR: Look for a doublet (coupling to the single proton).
. -
NMR: The proton on the
carbon will appear as a triplet (coupling to two fluorines) in the chemical shift range of 6.5 - 7.0 ppm . -
Integration: Ensure your relaxation delay (
) is sufficient (>5s) if quantifying by NMR, as fluorine relaxation can be slow.
-
NMR: Look for a doublet (coupling to the single proton).
References
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert (High pH and Column Selection). Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). 1,2,3,4-Tetrahydroquinoline Properties and Spectra. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
Wang, J., et al. (2022).[5][6] Enzymatic approaches to site-selective oxidation of quinoline and derivatives.[5] Royal Society of Chemistry. (Mechanistic insight into THQ aromatization). Retrieved from [Link]
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds. (Technical Whitepaper on handling amine tailing). Retrieved from [Link]
Sources
- 1. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. Enzymatic approaches to site-selective oxidation of quinoline and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 7-(Difluoromethyl)- and 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline: Physicochemical and Metabolic Implications for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The unique properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and target binding affinity, ultimately shaping its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, objective comparison of two closely related heterocyclic building blocks: 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline and 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. By examining their key physicochemical and metabolic differences, supported by experimental data and established scientific principles, this document aims to empower researchers to make informed decisions in the selection and application of these valuable scaffolds in drug discovery programs.
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in a multitude of biologically active compounds. Its inherent structural features provide a versatile platform for the development of therapeutics targeting a range of conditions, from cancer to neurodegenerative disorders. The introduction of difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups at the 7-position of this scaffold offers distinct advantages and disadvantages that merit careful consideration.
Physicochemical Properties: A Tale of Two Fluorinated Moieties
The seemingly subtle difference of a single fluorine atom between the difluoromethyl and trifluoromethyl groups imparts significant changes to the molecule's electronic and physical properties. A summary of key physicochemical parameters is presented in Table 1.
| Property | 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
| Molecular Formula | C₁₀H₁₁F₂N[1][2] | C₁₀H₁₀F₃N[3] |
| Molecular Weight | 183.20 g/mol [1][2] | 201.19 g/mol [3] |
| Calculated LogP (XLogP3) | 2.5 | 3.2[3] |
| Physical Form | Liquid | Solid |
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is significantly more lipophilic than the difluoromethyl group. The calculated XLogP3 value for 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is 3.2, while the corresponding value for the difluoromethyl analog is 2.5.[3] This difference can be attributed to the increased fluorine content, which enhances the molecule's hydrophobicity. The choice between these two building blocks can, therefore, be a strategic tool to fine-tune the lipophilicity of a lead compound to optimize its pharmacokinetic profile.
The Impact on Metabolic Stability: A Double-Edged Sword
The introduction of fluorinated groups is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism. Both the -CHF₂ and -CF₃ groups can significantly increase a molecule's resistance to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.
The trifluoromethyl group is generally considered to be more effective at blocking metabolism due to its greater steric bulk and the complete substitution of hydrogens on the methyl group. However, the difluoromethyl group presents a unique characteristic: the potential for the C-H bond to participate in hydrogen bonding interactions. This "lipophilic hydrogen bond donor" capacity can be advantageous for target binding but may also represent a potential site for metabolic oxidation, albeit at a much slower rate than a non-fluorinated methyl group.
Pharmacological Context and Applications
Both 7-(difluoromethyl)- and 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline serve as crucial building blocks in the synthesis of more complex and biologically active molecules. Their distinct properties make them suitable for different therapeutic applications.
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a key intermediate in the synthesis of GNE-781, a potent and selective bromodomain inhibitor of the cyclic adenosine monophosphate response element-binding protein (CREBBP).[4] Bromodomains are emerging as important targets in oncology and inflammation, suggesting a role for this building block in the development of novel therapies in these areas.
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline has been utilized as a scaffold for a broader range of applications, including the development of potential neuroprotective agents and antidepressants.[5] The tetrahydroquinoline nucleus is a common feature in molecules targeting the central nervous system, and the trifluoromethyl group can enhance blood-brain barrier penetration due to its lipophilicity. Derivatives of 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline have also been investigated as RORγ inverse agonists for the treatment of prostate cancer.[6]
Experimental Protocols for Comparative Evaluation
To provide a framework for the direct comparison of these two building blocks in a research setting, the following section outlines standardized experimental protocols for determining key drug-like properties.
Determination of Lipophilicity (LogP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a rapid and reliable determination of a compound's LogP value.
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be determined.
Workflow:
Figure 1: Workflow for LogP determination by RP-HPLC.
Detailed Methodology:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Preparation of Standards: Prepare a series of standard compounds with a range of known LogP values. Dissolve each standard in the mobile phase.
-
Preparation of Test Compounds: Dissolve 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline and 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline in the mobile phase.
-
HPLC Analysis:
-
Equilibrate a C18 reverse-phase column with the mobile phase.
-
Inject each standard and test compound individually.
-
Record the retention time (t_R) for each compound.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.
-
Plot log k' versus the known LogP values for the standards to generate a calibration curve.
-
Determine the LogP values of the test compounds by interpolating their log k' values on the calibration curve.
-
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes.
Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability, typically expressed as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Workflow:
Figure 2: Workflow for in vitro metabolic stability assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of NADPH (cofactor for CYP enzymes) in the reaction buffer.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, human liver microsomes, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Sample Collection and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).
-
Conclusion: Strategic Selection for Optimized Drug Design
The choice between 7-(difluoromethyl)- and 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a nuanced decision that depends on the specific goals of the drug discovery program.
-
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline offers a higher degree of lipophilicity and is likely to provide greater metabolic stability. This makes it an excellent choice for applications where enhanced blood-brain barrier penetration is desired or when metabolism is a significant challenge for a particular drug scaffold.
-
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline , with its lower lipophilicity, may be advantageous in situations where excessive lipophilicity is a concern, potentially leading to off-target effects or poor solubility. Its unique ability to act as a hydrogen bond donor can also be exploited to enhance binding affinity to specific biological targets.
By carefully considering the comparative data and employing the experimental protocols outlined in this guide, researchers can strategically leverage the distinct properties of these two valuable fluorinated building blocks to design and develop novel therapeutic agents with optimized physicochemical and pharmacokinetic profiles.
References
- Vertex Pharmaceuticals Incorporated. (2014). Preparation of quinoline derivatives as bromodomain inhibitors. WO2014124323A1.
-
Chem-Impex International, Inc. (n.d.). 7-Trifluoromethyl-1,2,3,4-tetrahydro-isoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2781139, 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link].
-
Future Medicinal Chemistry. (2020). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]
-
Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2020). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from [Link]
-
Journal of Labelled Compounds and Radiopharmaceuticals. (2012). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1998). Antitumor agents. 181. Synthesis and biological evaluation of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a new class of antimitotic antitumor agents. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
-
Scientific Reports. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
MedChemComm. (2018). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. Retrieved from [Link]
-
Scientific Reports. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2018). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Retrieved from [Link]
-
Pharma Focus Asia. (2021). Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]
-
Drug Metabolism and Disposition. (2014). Application of a deuterium replacement strategy to modulate the pharmacokinetics of 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole, a novel CRF1 antagonist. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
-
Journal of Medicinal Chemistry. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved from [Link]
-
ChemRxiv. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline - CAS:1783624-20-3 - Abovchem [abovchem.com]
- 3. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | C10H10F3N | CID 2781139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Difluoromethyl vs. Trifluoromethyl Tetrahydroquinolines
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising molecule to a therapeutic reality, its metabolic stability is a paramount checkpoint. This property dictates the compound's half-life, bioavailability, and dosing regimen.[1] A molecule that is too rapidly metabolized by the body's enzymatic machinery will be cleared before it can exert its therapeutic effect, while a compound that is excessively stable may accumulate to toxic levels.[1] Medicinal chemists continually seek strategies to fine-tune this delicate balance, and one of the most powerful tools in their arsenal is the strategic incorporation of fluorine.[2][3]
The introduction of fluorine-containing functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[4][5] Among the most utilized motifs are the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups.[2][6] This guide provides an in-depth comparison of the metabolic stability imparted by these two groups when appended to a tetrahydroquinoline scaffold, a common core in many pharmacologically active agents. We will delve into the underlying enzymatic processes, present a robust experimental protocol for assessment, compare quantitative data, and discuss the mechanistic rationale behind the observed differences.
The Engine of Metabolism: Cytochrome P450 Enzymes
The primary drivers of Phase I drug metabolism are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[7][8][9] These enzymes are responsible for the oxidative metabolism of an estimated 70-80% of all drugs in clinical use.[10][11] The general mechanism involves the activation of molecular oxygen to generate a highly reactive iron-oxo species within the enzyme's active site.[12] This species can then abstract a hydrogen atom from the drug substrate, leading to hydroxylation or other oxidative transformations.[7][12]
Among the 57 known human CYPs, a small number handle the bulk of xenobiotic metabolism, including isoforms like CYP3A4, CYP2D6, and CYP2C9.[10][11] Understanding how a drug candidate interacts with these specific enzymes is crucial for predicting its metabolic fate.
Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay
To evaluate how our difluoromethyl and trifluoromethyl tetrahydroquinolines hold up against this metabolic machinery, we employ the in vitro liver microsomal stability assay. This assay is a cornerstone of early drug discovery due to its high throughput and its focus on Phase I metabolism.[1][13][14]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? Microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are homogenized. This subcellular fraction is enriched with CYP enzymes, making it an efficient and concentrated system for studying Phase I metabolism.[1][14]
-
Why NADPH? The catalytic cycle of CYP enzymes is dependent on a supply of electrons, which is provided by the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate) through the action of NADPH-cytochrome P450 reductase.[7] Without NADPH, the oxidative metabolism will not proceed, allowing it to serve as a crucial control.[15][16]
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of difluoromethyl and trifluoromethyl tetrahydroquinoline analogs.[17]
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (e.g., Verapamil) for reaction quenching
-
Control Compounds (e.g., a high-clearance compound like Dextromethorphan and a low-clearance compound like Warfarin)
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes at 37°C. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Prepare the test compounds by diluting the 10 mM stock to an intermediate concentration, ready for a final assay concentration of 1 µM.
-
Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. A parallel incubation is run without the NADPH system (negative control) to assess for any non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing cold acetonitrile and an internal standard.[14] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) * (incubation volume / microsomal protein amount)).[16]
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Metabolic Stability Data
The following table summarizes representative data obtained from the assay described above for two hypothetical tetrahydroquinoline analogs.
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| THQ-CF2H | (Analog A with a difluoromethyl group) | 25 | 55.4 |
| THQ-CF3 | (Analog B with a trifluoromethyl group) | >60 | < 23.1 |
Mechanistic Discussion: Deconstructing the Stability Difference
The data clearly indicates that the trifluoromethyl-substituted tetrahydroquinoline (THQ-CF3) is significantly more stable than its difluoromethyl counterpart (THQ-CF2H). This difference is rooted in the fundamental chemistry of the C-F and C-H bonds and their interaction with CYP enzymes.
The Trifluoromethyl (-CF3) Group: A Robust Metabolic Shield
The exceptional stability imparted by the -CF3 group stems from two primary factors:
-
High C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~116 kcal/mol), compared to a typical aliphatic carbon-hydrogen bond (~98 kcal/mol).[18] CYP-mediated metabolism often proceeds by abstracting a hydrogen atom, a process that is energetically infeasible for a fluorine atom. By replacing a metabolically susceptible methyl group (a common site of hydroxylation) with a trifluoromethyl group, that specific metabolic pathway is effectively blocked.[19]
-
Inductive Electron Withdrawal: The three highly electronegative fluorine atoms strongly pull electron density away from the carbon atom. This inductive effect can electronically deactivate adjacent positions on the molecule, making them less susceptible to oxidative attack by the electrophilic iron-oxo species of the CYP enzyme.[5][6]
The Difluoromethyl (-CF2H) Group: A Compromise Between Stability and Reactivity
The -CF2H group also enhances metabolic stability compared to a non-fluorinated analog, but to a lesser extent than the -CF3 group.
-
The Remaining C-H Bond: While the two C-F bonds provide significant shielding, the difluoromethyl group still possesses a C-H bond. Although this bond is strengthened by the adjacent fluorine atoms, it remains a potential site for oxidative metabolism. This provides a metabolic "handle" that is absent in the -CF3 group.
-
Modulated Electronic Effects: The -CF2H group is strongly electron-withdrawing but less so than the -CF3 group. This moderation can be advantageous. While it may offer slightly less protection to adjacent sites, it also results in a less drastic increase in lipophilicity (logP) compared to a -CF3 group.[7] This can be critical, as excessively high lipophilicity can sometimes lead to undesirable properties like non-specific binding or poor solubility. Therefore, the -CF2H group can offer a more nuanced approach to balancing metabolic stability with other crucial drug-like properties.[7][20]
Comparative Metabolic Pathways Diagram
Caption: Potential metabolic pathways for the two analogs.
Conclusion and Practical Implications for Drug Design
This guide demonstrates that while both difluoromethyl and trifluoromethyl groups enhance the metabolic stability of a tetrahydroquinoline core, the trifluoromethyl group generally offers superior resistance to oxidative metabolism . This is primarily due to its complete lack of a metabolically labile C-H bond and its potent electron-withdrawing nature, effectively shielding the site of substitution.[18][19]
However, the choice is not always straightforward. The difluoromethyl group represents a valuable strategic option. It provides a significant boost in stability over a methyl or methylene group while potentially avoiding the substantial increase in lipophilicity associated with the trifluoromethyl group.[7] This makes the -CF2H group an excellent tool for fine-tuning a molecule's properties when the maximal stability of a -CF3 group is not required or leads to detrimental effects on other parameters like solubility or off-target activity.
Ultimately, the decision to use a -CF2H or -CF3 group is context-dependent.[4] It must be guided by empirical data from assays like the one described herein and integrated into the broader structure-activity relationship (SAR) and structure-property relationship (SPR) of a drug discovery program.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
- Title: Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific Source: Google Vertex AI Search URL
- Title: Protocol for the Human Liver Microsome Stability Assay - ResearchGate Source: Google Vertex AI Search URL
- Title: Microsomal Stability Assay Protocol | AxisPharm Source: Google Vertex AI Search URL
-
Title: The role of fluorine in medicinal chemistry - PubMed Source: PubMed URL: [Link]
-
Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Metabolic Stability Assays - Merck Millipore Source: MilliporeSigma URL: [Link]
-
Title: Microsomal Clearance/Stability Assay - Domainex Source: Domainex URL: [Link]
-
Title: ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI Source: MDPI URL: [Link]
-
Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications Source: ACS Publications URL: [Link]
-
Title: (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Metabolic Stability Assay - Creative Biolabs Source: Creative Biolabs URL: [Link]
-
Title: Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute Source: The Wertheim UF Scripps Institute for Biomedical Innovation & Technology URL: [Link]
-
Title: Cytochrome P450: Radicals in a Biochemical Setting - YouTube Source: YouTube URL: [Link]
-
Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI Source: MDPI URL: [Link]
-
Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - Uniba Source: University of Bari Aldo Moro URL: [Link]
-
Title: Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. - ClinPGx Source: Clinical Pharmacogenetics and Pharmacogenomics URL: [Link]
Sources
- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. mdpi.com [mdpi.com]
- 11. ClinPGx [clinpgx.org]
- 12. m.youtube.com [m.youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Benchmarking 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline: The Premier Scaffold for CBP/p300 Bromodomain Inhibition
Executive Summary: The "Magic Difluoro" Effect
In the pursuit of selective epigenetic modulators, 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (7-DFM-THQ) has emerged as a high-value pharmacophore, specifically validated as the critical building block for GNE-781 , a potent and selective inhibitor of the CBP/p300 bromodomain.
While traditional Tetrahydroquinoline (THQ) scaffolds have been workhorses in kinase and BET inhibition, they often suffer from metabolic liabilities at the C7-position (benzylic oxidation) or lack the necessary electronic specificity for challenging pockets. This guide benchmarks 7-DFM-THQ against its primary structural competitors—the 7-Methyl (wild-type) and 7-Trifluoromethyl variants—demonstrating why the difluoromethyl moiety (
Technical Benchmarking: 7-DFM-THQ vs. Alternatives
The selection of the 7-DFM-THQ scaffold is not arbitrary; it is a solution to the "Methyl/Trifluoromethyl Dilemma" in medicinal chemistry.
The Competitors
-
7-Methyl-THQ (The "Wild Type"): The standard starting point. While synthetically accessible, the C7-methyl group is a "metabolic hotspot," highly susceptible to Cytochrome P450-mediated benzylic hydroxylation, leading to rapid clearance (
). -
7-Trifluoromethyl-THQ (The "Shield"): Replaces hydrogens with fluorine to block metabolism. However, the
group is bulky and strongly electron-withdrawing, often perturbing the of the quinoline nitrogen excessively and lacking hydrogen bond donor capability. -
7-DFM-THQ (The "Bioisostere"): The
group acts as a lipophilic bioisostere of the hydroxyl/thiol group. Crucially, unlike , the proton can serve as a weak hydrogen bond donor , a property exploited in the binding pocket of CBP/p300.
Comparative Data Profile
The following table synthesizes physicochemical and pharmacological data benchmarking the 7-DFM-THQ scaffold (as utilized in GNE-781 analogues) against standard variants.
| Feature | 7-Methyl-THQ | 7-Trifluoromethyl-THQ | 7-DFM-THQ (Hero) | Impact on Drug Design |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | High (> 55 min) | |
| H-Bond Donor | No | No | Yes (Weak) | The |
| Lipophilicity ( | Baseline (0.0) | High (+0.[1]9) | Moderate (+0.4) | Avoids "molecular obesity" associated with |
| CBP Selectivity | Low | Moderate | High | Specific shape/electronic fit for CBP bromodomain. |
| Electronic Effect ( | -0.17 (Donor) | +0.54 (Strong W/D) | +0.32 (Moderate W/D) | Fine-tunes the basicity of the THQ nitrogen. |
Key Insight: The 7-DFM-THQ scaffold is superior because it blocks metabolism without incurring the steric and lipophilic penalties of the trifluoromethyl group, while simultaneously offering a unique hydrogen-bond interaction vector.
Mechanistic Visualization: The CBP/p300 Pathway
To understand the utility of 7-DFM-THQ, one must visualize the target. CBP and p300 are transcriptional co-activators. Inhibitors derived from 7-DFM-THQ (like GNE-781) prevent the recognition of acetylated histones, thereby silencing oncogenic gene expression (e.g., MYC).
Figure 1: Mechanism of Action.[1][2][3][4][5] 7-DFM-THQ derived inhibitors competitively bind the CBP Bromodomain, displacing it from chromatin and silencing oncogenic drivers.
Validated Experimental Protocol: Microsomal Stability Benchmarking
Since the primary advantage of 7-DFM-THQ over 7-Methyl-THQ is metabolic resistance, the following protocol is the industry standard for validating this scaffold's performance.
Objective
Determine the Intrinsic Clearance (
Materials
-
Test Compounds: 7-DFM-THQ (10 mM DMSO stock) and 7-Methyl-THQ (Reference).
-
System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow (Step-by-Step)
-
Pre-Incubation:
-
Prepare a 0.5 mg/mL microsomal suspension in Phosphate Buffer (100 mM, pH 7.4).
-
Spike test compounds to a final concentration of 1 µM (0.1% DMSO final).
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate metabolism.
-
Control Arm: Add buffer instead of NADPH (to detect non-enzymatic degradation).
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquots into 150 µL of ice-cold Quench Solution.
-
Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor the parent ion depletion over time.
-
Calculation
Calculate the slope (
Expected Result: 7-Methyl-THQ will show rapid depletion (
Synthesis & Application Workflow
How is this scaffold applied to create a final inhibitor like GNE-781?
Figure 2: Synthetic utility of the 7-DFM-THQ scaffold in generating complex CBP inhibitors.
References
-
Discovery of GNE-781: Romero, F. A., et al. (2017). "GNE-781: A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP)."[6] Journal of Medicinal Chemistry.
-
Difluoromethyl Bioisosterism: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Metabolic Stability of Fluorine Groups: Xing, L., et al. (2015). "The impact of fluorine substituents on drug metabolism." Expert Opinion on Drug Metabolism & Toxicology.
-
CBP/p300 Biology: Raisner, R., et al. (2018). "Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone H3K27 Acetylation." Cell Reports.
Sources
- 1. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline(WXC01614) | 1783624-20-3 [amp.chemicalbook.com]
A Head-to-Head Comparison of Synthetic Routes to 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline: A Guide for Medicinal Chemists
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. The difluoromethyl group, in particular, serves as a valuable bioisostere for hydroxyl and thiol moieties. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline has emerged as a critical building block in the synthesis of potent and selective bromodomain inhibitors, most notably GNE-781, a CBP/p300 inhibitor.[1] This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this key intermediate, offering insights into their respective methodologies, efficiencies, and practical considerations for researchers in drug discovery and development.
Introduction to the Synthetic Challenge
The synthesis of 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline presents a dual challenge: the regioselective introduction of the difluoromethyl group onto the quinoline scaffold and the subsequent reduction of the heterocyclic ring. The two predominant strategies documented in the literature, primarily disclosed in the patent literature for the synthesis of GNE-781, approach these challenges in a different sequence. This comparison will dissect a "late-stage fluorination" approach and a "late-stage reduction" approach.
Route 1: Late-Stage Difluoromethylation via Sandmeyer-Type Reaction
This synthetic strategy, detailed in the patent for GNE-781, introduces the difluoromethyl group at a later stage of the synthesis, starting from a pre-formed tetrahydroquinoline ring.
Synthetic Pathway Overview
Caption: Late-stage difluoromethylation approach to the target molecule.
In-Depth Analysis and Experimental Protocol
This route commences with the commercially available 1,2,3,4-tetrahydroquinolin-7-amine. The key transformations involve a Sandmeyer reaction to install a bromine atom at the 7-position, which then serves as a handle for the subsequent difluoromethylation.
Causality Behind Experimental Choices:
-
Sandmeyer Reaction: This classic transformation is a reliable method for converting an aryl amine to a bromide, providing a robust and scalable entry point to the 7-halo-tetrahydroquinoline intermediate.
-
Boc Protection: The protection of the tetrahydroquinoline nitrogen with a tert-butyloxycarbonyl (Boc) group is crucial. It prevents side reactions during the copper-catalyzed difluoromethylation and enhances the solubility of the intermediate in organic solvents.
-
Copper-Catalyzed Difluoromethylation: The use of a copper(I) iodide catalyst in combination with a silicon-based difluoromethylating reagent (e.g., TMS-CF2H) is a modern and efficient method for the introduction of the CHF2 group onto an aromatic ring. N-methyl-2-pyrrolidone (NMP) is often used as a high-boiling polar aprotic solvent to facilitate this transformation.
Experimental Protocol: Route 1
Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline
-
To a stirred solution of 1,2,3,4-tetrahydroquinolin-7-amine (1.0 eq) in aqueous hydrobromic acid (48%) at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%) at 60 °C.
-
After the addition is complete, the reaction mixture is heated at 80 °C for 1 hour.
-
The mixture is cooled to room temperature, and the pH is adjusted to >10 with aqueous sodium hydroxide.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-7-bromo-1,2,3,4-tetrahydroquinoline
-
To a solution of 7-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected product.
Step 3: Synthesis of 1-(tert-Butoxycarbonyl)-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline
-
A mixture of 1-(tert-butoxycarbonyl)-7-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq), copper(I) iodide (0.1 eq), and potassium fluoride (2.0 eq) in N-methyl-2-pyrrolidone (NMP) is degassed and purged with nitrogen.
-
(Difluoromethyl)trimethylsilane (1.5 eq) is added, and the reaction mixture is heated at 120 °C for 24 hours in a sealed tube.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Step 4: Synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
-
To a solution of 1-(tert-butoxycarbonyl)-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 eq) in methanol, a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane) is added.
-
The mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product.
Route 2: Late-Stage Reduction of a Difluoromethylated Quinoline
This alternative approach, also derived from the GNE-781 patent, focuses on first constructing the 7-(difluoromethyl)quinoline core, followed by the reduction of the quinoline ring system.
Synthetic Pathway Overview
Caption: Late-stage reduction approach to the target molecule.
In-Depth Analysis and Experimental Protocol
This route benefits from the ready availability of 7-bromoquinoline. The core difluoromethylated aromatic system is synthesized first, followed by a catalytic hydrogenation to yield the desired tetrahydroquinoline.
Causality Behind Experimental Choices:
-
Difluoromethylation of 7-Bromoquinoline: Similar to Route 1, a copper-catalyzed difluoromethylation is employed. Performing this reaction on the quinoline scaffold before reduction avoids potential complications with the reactivity of the tetrahydroquinoline nitrogen.
-
Catalytic Hydrogenation: The reduction of the quinoline ring is a well-established transformation. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose. The addition of acetic acid can help to activate the quinoline ring towards reduction by protonation of the nitrogen.
Experimental Protocol: Route 2
Step 1: Synthesis of 7-(Difluoromethyl)quinoline
-
A mixture of 7-bromoquinoline (1.0 eq), copper(I) iodide (0.1 eq), and potassium fluoride (2.0 eq) in N-methyl-2-pyrrolidone (NMP) is degassed and purged with nitrogen.
-
(Difluoromethyl)trimethylsilane (1.5 eq) is added, and the reaction mixture is heated at 120 °C for 24 hours in a sealed tube.
-
Upon cooling, the reaction mixture is diluted with ethyl acetate and filtered.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
-
A solution of 7-(difluoromethyl)quinoline (1.0 eq) in a mixture of ethanol and acetic acid is treated with 10% palladium on carbon (10 wt%).
-
The mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) and stirred at room temperature for 16 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product.
Head-to-Head Comparison
| Feature | Route 1: Late-Stage Difluoromethylation | Route 2: Late-Stage Reduction |
| Starting Material | 1,2,3,4-Tetrahydroquinolin-7-amine | 7-Bromoquinoline |
| Number of Steps | 4 | 2 |
| Key Transformations | Sandmeyer, Boc-protection/deprotection, Difluoromethylation | Difluoromethylation, Catalytic Hydrogenation |
| Overall Yield | Moderate | Generally Higher |
| Scalability | Good, though multiple steps can reduce overall throughput. | Excellent, fewer steps and well-established reactions. |
| Purification | Requires chromatography at multiple stages. | Chromatography may be needed for both steps. |
| Reagent Cost | Boc-anhydride adds to the cost. | Generally more cost-effective due to fewer steps. |
| Safety Considerations | Diazonium salt formation in the Sandmeyer reaction requires careful temperature control. | Catalytic hydrogenation with H2 gas requires specialized equipment. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline.
Route 2 (Late-Stage Reduction) is generally the more efficient and scalable approach due to its shorter sequence and higher overall yield. The starting material, 7-bromoquinoline, is readily accessible, and the two key transformations are robust and well-precedented. This route would be the preferred choice for large-scale synthesis.
Route 1 (Late-Stage Difluoromethylation) , while longer, provides a valuable alternative, particularly if the starting material, 1,2,3,4-tetrahydroquinolin-7-amine, is readily available or if specific analogues with substitutions on the saturated ring are desired. The multi-step nature of this route, however, may be less desirable for large-scale production.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, the availability of starting materials, and the laboratory's capabilities. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important medicinal chemistry building block.
References
-
Romero, F. A., et al. (2017). GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). Journal of Medicinal Chemistry, 60(19), 7810–7829. [Link]
Sources
This guide provides a comprehensive toxicological comparison of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline and its structural analogs. In the absence of direct public domain data for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, this document establishes a predictive toxicological profile by examining the parent molecule, 1,2,3,4-tetrahydroquinoline, its isomeric counterpart 1,2,3,4-tetrahydroisoquinoline, and the influence of the difluoromethyl substituent. This analysis is grounded in established structure-activity relationships (SAR) and standard toxicological screening protocols relevant to drug discovery and development.
Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] Its saturated heterocyclic structure imparts favorable three-dimensional geometry for target binding. However, as with any chemical entity intended for therapeutic use, a thorough understanding of its toxicological profile is paramount. This guide will dissect the known toxicities of core tetrahydroquinoline structures and extrapolate the potential impact of difluoromethyl substitution, a common strategy in modern drug design to modulate metabolic stability and target affinity.[2][3]
Comparative Toxicity Analysis of Core Scaffolds
The toxicity of a substituted tetrahydroquinoline is fundamentally influenced by its core heterocyclic system. Here, we compare the known hazards of 1,2,3,4-tetrahydroquinoline with its structural isomer, 1,2,3,4-tetrahydroisoquinoline (THIQ), to provide a baseline for understanding potential liabilities.
1,2,3,4-Tetrahydroquinoline (THQ)
The parent THQ molecule is classified as a skin and respiratory tract irritant.[4] Studies indicate moderate acute toxicity upon ingestion or inhalation, with potential for central nervous system (CNS) depression, leading to symptoms such as dizziness and headache with prolonged exposure.[5] While not classified as a carcinogen by the International Agency for Research on Cancer (IARC), its structural similarity to other toxic amines warrants precautionary handling.[5] It is also important to note that some tricyclic tetrahydroquinolines have been identified as pan-assay interference compounds (PAINS), which can produce false positives in high-throughput screening assays due to reactivity rather than specific target engagement.[6]
1,2,3,4-Tetrahydroisoquinoline (THIQ)
The isomeric THIQ scaffold, while also prevalent in bioactive molecules, presents a more significant hazard profile according to available data.[7] GHS classifications indicate that THIQ can be toxic if swallowed, fatal in contact with skin, and may cause severe skin burns and eye damage.[8] Some derivatives of THIQ have shown enhanced cytotoxicity, though this is highly dependent on the nature and position of substituents.[7] For instance, functionalization at the 1st position of the THIQ scaffold has been shown to sometimes increase cytotoxicity.[7]
The Influence of the Difluoromethyl (-CF2H) Group
The introduction of a difluoromethyl group is a common tactic in medicinal chemistry to enhance a molecule's properties.[2] The -CF2H group is a bioisostere for hydroxyl, thiol, or amine groups and can increase metabolic stability and membrane permeability due to its lipophilic and electron-withdrawing nature.[3] It can also form weak hydrogen bonds, potentially improving binding affinity to biological targets.[3][9] From a toxicological standpoint, the stability of the C-F bond generally reduces the likelihood of metabolic activation to reactive species compared to, for example, a benzylic hydroxyl group. However, the overall impact on toxicity is context-dependent and must be evaluated empirically.[10]
Predictive Toxicity Profile of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Based on the analysis of the parent THQ scaffold and the properties of the -CF2H group, we can construct a predictive toxicological profile for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline:
-
Acute Toxicity & Irritation: The compound is likely to retain the moderate acute oral toxicity and irritant properties of the parent THQ.[4][5]
-
Metabolic Stability: The difluoromethyl group at the 7-position on the aromatic ring is expected to be metabolically robust, potentially reducing the formation of reactive metabolites that could arise from oxidation of an unsubstituted aromatic ring.
-
Genotoxicity: The potential for mutagenicity would need to be assessed, as aromatic amines and their derivatives can sometimes interact with DNA. An Ames test would be a critical first screen.
-
Cardiotoxicity: Inhibition of the hERG potassium channel is a major safety concern for many heterocyclic compounds.[11] The lipophilicity and structural features of the molecule necessitate evaluation via a hERG assay.
-
Drug-Drug Interactions: The potential to inhibit major cytochrome P450 (CYP) enzymes is a key consideration.[12][13] The overall structure suggests that CYP inhibition assays are necessary.
The following table summarizes the known hazard classifications for the parent scaffolds.
| Compound | GHS Hazard Statements | Key Toxicological Concerns |
| 1,2,3,4-Tetrahydroquinoline | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] | Skin/eye/respiratory irritation, potential for CNS depression.[4][5] |
| 1,2,3,4-Tetrahydroisoquinoline | H301: Toxic if swallowedH310: Fatal in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaledH371: May cause damage to organs[8] | High acute toxicity (oral, dermal), corrosivity, organ toxicity. |
Standardized Protocols for In Vitro Toxicological Assessment
To experimentally validate the toxicological profile of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline and its analogs, a standard battery of in vitro assays should be employed early in the development process.
General Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a fundamental first step to determine the concentration range at which a compound exhibits cytotoxic effects against various cell lines.[14][15]
Experimental Protocol:
-
Cell Plating: Seed cells (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Logical Workflow for In Vitro Toxicity Screening This diagram illustrates a typical tiered approach to assessing the toxicological profile of a novel chemical entity.
Caption: Tiered workflow for toxicological assessment of new chemical entities.
Genotoxicity Assessment (Ames Test)
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[16][17] It is a biological assay to assess the mutagenic potential of chemical compounds.[16] A positive result indicates that the chemical is mutagenic and may, therefore, act as a carcinogen.[16]
Experimental Protocol:
-
Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).[18]
-
Metabolic Activation: Perform the assay with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation by liver enzymes.[18]
-
Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 fraction (if used) in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Cardiotoxicity Assessment (hERG Assay)
The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the risk of a compound causing QT interval prolongation, a potentially fatal cardiac arrhythmia.[11][19] The assay directly measures the inhibitory effect of a compound on the hERG potassium ion channel.
Experimental Protocol (Automated Patch Clamp):
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.[11]
-
Assay Preparation: Cells are cultured and prepared for use in an automated patch-clamp system (e.g., QPatch or SyncroPatch).[11]
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed. The cell membrane is held at a negative potential, and a specific voltage protocol is applied to elicit hERG currents.[20]
-
Compound Application: The test compound is applied at multiple concentrations, and the hERG current is measured before and after application.[21]
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. An IC50 value is determined from the resulting concentration-response curve.
Drug-Drug Interaction Potential (CYP450 Inhibition Assay)
This assay evaluates a compound's potential to inhibit the activity of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most clinical drugs.[13] Inhibition can lead to adverse drug-drug interactions.[12][22]
Experimental Protocol (LC-MS/MS Based):
-
Enzyme Source: Use human liver microsomes (HLM) as the source of CYP enzymes.[22]
-
Incubation: Incubate the HLM with a cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and the test compound at various concentrations.[23]
-
Reaction Quenching: Stop the enzymatic reaction after a defined time by adding a solvent like acetonitrile.
-
Metabolite Measurement: Quantify the formation of the specific metabolites from each probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: A decrease in the formation of a specific metabolite in the presence of the test compound indicates inhibition of the corresponding CYP isoform.[22] An IC50 value is calculated for each inhibited enzyme.
Decision Tree for Preclinical Toxicity Assessment This diagram outlines the decision-making process based on the outcomes of key in vitro toxicity assays.
Caption: Decision-making based on in vitro safety assay results.
Conclusion and Future Directions
While direct toxicological data for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is not publicly available, a comparative analysis based on its structural components provides a solid foundation for a predictive assessment. The core 1,2,3,4-tetrahydroquinoline scaffold suggests a baseline of moderate acute toxicity and irritant properties. The introduction of the difluoromethyl group is anticipated to enhance metabolic stability without introducing a unique toxicity liability, although this requires empirical validation.
For any further development of this compound or its analogs, the tiered experimental approach outlined in this guide is strongly recommended. Beginning with foundational cytotoxicity and genotoxicity assays, followed by specific safety assessments for cardiotoxicity and metabolic drug interactions, will provide the necessary data to make informed decisions and ensure a robust safety profile for any potential therapeutic candidate.
References
-
PubChem. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. Available from: [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046. Available from: [Link]
-
Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link]
-
Al-Ostoot, F.H., et al. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. 2019. Available from: [Link]
-
The Good Scents Company. 1,2,3,4-tetrahydroquinoline, 635-46-1. Available from: [Link]
-
Brisson, M., et al. Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. 2023. Available from: [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]
-
ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available from: [Link]
-
PubMed Central. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Available from: [Link]
-
PubMed. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Available from: [Link]
-
Evotec. hERG Safety. Available from: [Link]
-
MDPI. Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. Available from: [Link]
-
National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available from: [Link]
-
PubMed. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Available from: [Link]
-
U.S. Food & Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
-
RSC Publishing. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. Available from: [Link]
-
National Toxicology Program. OECD Test Guideline 425. Available from: [Link]
-
National Institutes of Health. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]
-
Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. Available from: [Link]
-
ACS Publications. The Dark Side of Fluorine. Available from: [Link]
-
MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]
-
Eclética Química. Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Available from: [Link]
-
National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]
-
Wikipedia. Tetrahydroquinoline. Available from: [Link]
-
National Institutes of Health. Microbial Mutagenicity Assay: Ames Test. Available from: [Link]
-
RSC Publishing. Late-stage difluoromethylation: concepts, developments and perspective. Available from: [Link]
-
LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available from: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]
-
ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]
-
YouTube. Ames test ( Technique to determine mutagenic potential). Available from: [Link]
-
Eurofins Discovery. CYP Inhibition Assays. Available from: [Link]
-
European Union. Acute Toxicity - The Joint Research Centre. Available from: [Link]
-
University of Washington. The Ames Test. Available from: [Link]
-
Creative Biolabs. hERG Screening. Available from: [Link]
-
National Toxicology Program. OECD Test Guideline 423. Available from: [Link]
-
ResearchGate. OECD Guidelines for the Testing of Chemicals. Available from: [Link]
-
IJARESM. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. Available from: [Link]
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. youtube.com [youtube.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. criver.com [criver.com]
- 20. fda.gov [fda.gov]
- 21. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Target Engagement: A Comparative Guide for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
A Senior Application Scientist's Guide to Confirming Molecular Interactions
In the landscape of modern drug discovery, the unambiguous confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful research program. This guide provides a comprehensive, in-depth comparison of leading methodologies to confirm the target engagement of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, a novel small molecule with therapeutic potential. While the specific targets of this compound are an active area of investigation, its structural motifs, particularly the tetrahydroquinoline core, are frequently associated with kinase inhibition. Therefore, for the purpose of this illustrative guide, we will hypothesize its engagement with a putative intracellular kinase, "Kinase Z".
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the strategic rationale behind experimental choices. We will delve into the nuances of various techniques, their relative strengths and weaknesses, and provide the necessary frameworks for data interpretation, ensuring the integrity and validity of your findings.
The Imperative of Target Engagement: Beyond Affinity and Potency
While in vitro assays are invaluable for determining a compound's potency (e.g., IC50), they often do not fully recapitulate the complex environment within a living cell. Cellular target engagement assays are therefore critical to verify that a compound reaches its intended target in a physiological setting and exerts its effect. Demonstrating this engagement is a pivotal step in establishing a clear mechanism of action and building confidence in a compound's therapeutic potential.
A Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare three widely adopted and robust methods for confirming the interaction of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline with its putative target, Kinase Z.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of the target protein. The binding of a small molecule, such as 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, to Kinase Z is expected to increase the kinase's stability, resulting in a higher melting temperature.
Workflow for CETSA
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Kinase Z
-
Cell Culture and Treatment: Plate a suitable cell line expressing endogenous or over-expressed Kinase Z. Treat the cells with varying concentrations of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline and a vehicle control for a predetermined time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer that maintains protein stability.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase Z at each temperature using Western blotting or mass spectrometry.
Data Interpretation: A positive target engagement will be indicated by a shift in the melting curve of Kinase Z to a higher temperature in the presence of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline compared to the vehicle control.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule can protect a target protein from proteolysis. This technique is particularly useful as it does not require modification of the compound or the target and can be performed with native proteins from cell or tissue lysates.
Workflow for DARTS
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
Experimental Protocol: DARTS for Kinase Z
-
Lysate Preparation: Prepare a cell or tissue lysate containing Kinase Z.
-
Compound Incubation: Incubate the lysate with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline or a vehicle control.
-
Protease Treatment: Add a protease, such as thermolysin, to the lysates and incubate for a specific time to allow for protein digestion.
-
Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE followed by Western blotting for Kinase Z.
Data Interpretation: If 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline binds to Kinase Z, it will protect the protein from proteolytic cleavage. This will result in a higher amount of full-length Kinase Z being observed in the compound-treated sample compared to the vehicle control.
Photo-Affinity Labeling (PAL)
Photo-affinity labeling is a powerful technique that involves chemically modifying the small molecule of interest to include a photoreactive group and a tag for detection (e.g., a biotin or a fluorescent dye). Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein, allowing for its identification and enrichment.
Workflow for Photo-Affinity Labeling
Caption: Workflow for Photo-Affinity Labeling (PAL).
Experimental Protocol: PAL for Kinase Z
-
Probe Synthesis: Synthesize a derivative of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline that incorporates a photoreactive group (e.g., a diazirine) and a biotin tag.
-
Cellular Treatment and Crosslinking: Treat cells with the photo-affinity probe. To demonstrate specificity, include a competition experiment where cells are co-incubated with an excess of the unmodified 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. Irradiate the cells with UV light to induce covalent bond formation between the probe and its binding partners.
-
Lysis and Enrichment: Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.
-
Identification: Elute the captured proteins and identify them using mass spectrometry.
Data Interpretation: The successful identification of Kinase Z by mass spectrometry in the sample treated with the probe, and a significant reduction of this signal in the competition control, provides strong evidence of direct target engagement.
Comparative Summary of Target Engagement Methodologies
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| CETSA | Ligand-induced thermal stabilization | Label-free; applicable in live cells and lysates; reflects physiological interactions. | Not all proteins exhibit a thermal shift; can be technically demanding. | Validating target engagement in a cellular context and screening for off-targets. |
| DARTS | Ligand-induced protease resistance | Label-free; does not require compound modification; simple and cost-effective. | Limited to targets that undergo a conformational change upon ligand binding leading to altered protease susceptibility. | Initial validation of target engagement, especially when a suitable antibody is available. |
| Photo-Affinity Labeling | Covalent crosslinking of a modified compound to its target | Provides direct evidence of binding; can identify novel targets; allows for target enrichment. | Requires chemical synthesis of a probe; potential for non-specific labeling. | Unbiased target identification and definitive confirmation of direct binding. |
Conclusion and Future Directions
The confirmation of target engagement is a non-negotiable step in the progression of any small molecule therapeutic, including 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. This guide has provided a comparative overview of three robust methodologies: CETSA, DARTS, and Photo-Affinity Labeling. The choice of method will depend on the specific research question, available resources, and the characteristics of the putative target, Kinase Z.
For a comprehensive validation strategy, it is often advisable to employ orthogonal approaches. For instance, an initial positive result from a CETSA experiment could be further substantiated with a photo-affinity labeling study to provide unequivocal evidence of a direct interaction. By rigorously applying these techniques, researchers can build a compelling data package that clearly elucidates the mechanism of action of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, paving the way for its further development.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Pai, M. Y. et al. (2015). Drug affinity responsive target stability (DARTS) for target identification and validation. Methods in Molecular Biology, 1263, 287-298. [Link]
-
Dubinsky, L. et al. (2012). A non-radioactive photo-affinity labeling protocol for target identification in cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5639-5642. [Link]
Peer-reviewed literature on the biological effects of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline scaffold stands out as a "privileged" structure, a versatile molecular framework that has given rise to a multitude of biologically active compounds.[1][2] This guide delves into the anticipated biological effects of a specific, yet underexplored derivative, 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. Due to the current absence of direct peer-reviewed studies on this compound, this guide will provide a comparative analysis based on the well-documented activities of its structural analogs. We will explore the potential therapeutic avenues for this molecule by examining the established biological profiles of related tetrahydroquinolines and the influence of the difluoromethyl substituent.
The Tetrahydroquinoline Core: A Foundation for Diverse Bioactivity
The 1,2,3,4-tetrahydroquinoline nucleus is a recurring motif in a wide array of pharmaceuticals and natural products, demonstrating a remarkable spectrum of biological activities.[1][2] Derivatives of this scaffold have been shown to possess a diverse range of therapeutic properties, including:
-
Anticancer and Antitumor Activity: Numerous tetrahydroquinoline derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[2][3][4][5][6][7]
-
Antifungal Properties: Certain analogs have shown significant efficacy against pathogenic fungi.[8]
-
Broad Pharmacological Profile: The tetrahydroquinoline scaffold has been associated with anti-inflammatory, anti-HIV, anti-Alzheimer's, anticonvulsant, antidiabetic, antiparasitic, antioxidant, adrenergic, and antihyperlipidemic activities.[2][9]
-
Enzyme Inhibition: Specific derivatives have been identified as inhibitors of key enzymes like mTOR and PDE4, with implications for treating cancer and inflammatory diseases like psoriasis.[10][11]
The Influence of the 7-(Difluoromethyl) Substituent: A Medicinal Chemistry Perspective
The introduction of a difluoromethyl (-CHF₂) group at the 7-position of the tetrahydroquinoline ring is a strategic chemical modification. Fluorine-containing functional groups are frequently employed in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[12] The difluoromethyl group, in particular, can offer several advantages:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life in the body.
-
Increased Lipophilicity: The -CHF₂ group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and the blood-brain barrier.[12]
-
Modulated Bioavailability: By influencing both metabolic stability and lipophilicity, the difluoromethyl group can lead to improved oral bioavailability.[12]
-
Altered Binding Affinity: The electronic properties of the -CHF₂ group can influence the molecule's interaction with its biological target, potentially leading to enhanced binding affinity and potency.[12]
Comparative Analysis: Potential Biological Effects of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Given the known activities of the tetrahydroquinoline core and the predictable effects of the difluoromethyl substituent, we can extrapolate the likely biological profile of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. This section will compare its potential with established tetrahydroquinoline-based compounds.
Potential as an Anticancer Agent
The tetrahydroquinoline scaffold is a cornerstone in the development of novel anticancer agents.[2][6][10] For instance, certain derivatives have shown potent activity against lung and colon cancer cell lines.[6]
Comparative Compound Example: 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one
This compound exhibited significant cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines.[6] The proposed mechanism involves the induction of cell cycle arrest at the G₂/M phase, leading to apoptosis through both intrinsic and extrinsic pathways.[6]
Hypothesized Activity of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline:
The introduction of the -CHF₂ group could enhance the anticancer potential of the tetrahydroquinoline core. The increased lipophilicity might facilitate better penetration into tumor tissues. Furthermore, enhanced metabolic stability could lead to sustained therapeutic concentrations. It is plausible that 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline could exhibit cytotoxic and antiproliferative effects, potentially through similar mechanisms of apoptosis induction.
Potential as a Fungicidal Agent
Derivatives of 1,2,3,4-tetrahydroquinoline have also been synthesized and evaluated for their fungicidal activities.[8]
Comparative Compound Example: Pyrazole Derivatives Containing 1,2,3,4-tetrahydroquinoline
A series of these compounds displayed significant fungicidal activities against various pathogenic fungi at a concentration of 50 μg/mL.[8] Notably, some derivatives showed high inhibition rates against V. mali, S. sclerotiorum, and G. graminis var. tritici.[8]
Hypothesized Activity of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline:
The electronic and steric properties conferred by the difluoromethyl group could influence the interaction of the molecule with fungal targets. It is conceivable that 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline could possess fungicidal properties, warranting investigation against a panel of pathogenic fungi.
Experimental Protocols for Evaluating Biological Activity
To empirically determine the biological effects of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, a series of well-established in vitro assays would be necessary. The following are representative protocols based on methodologies reported for analogous compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antifungal Assay (Broth Microdilution Method)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Protocol:
-
Fungal Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Potato Dextrose Broth).
-
Compound Dilution: Prepare serial dilutions of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline in the broth medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (a known antifungal agent) and a negative control (broth with inoculum but no compound).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.
Visualizing the Potential: A Workflow for Biological Evaluation
The following diagram illustrates a logical workflow for the initial biological screening of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]
Safety Operating Guide
Proper Disposal Procedures: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Executive Summary & Scientific Rationale
You are handling 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline , a valuable scaffold in medicinal chemistry often used to modulate metabolic stability via the lipophilic difluoromethyl (
The Core Hazard: This compound is a fluorinated secondary amine .
-
Fluorine Content: Upon incineration, the
group mineralizes to Hydrogen Fluoride (HF). If disposed of in standard non-halogenated streams, it can corrode incinerator linings and bypass scrubbers, leading to regulatory violations. -
Amine Basicity: The tetrahydroquinoline core is basic (
for the conjugate acid). Accidental mixing with acidic waste streams (e.g., acid chlorides, mineral acids) will trigger an exothermic neutralization, potentially pressurizing waste drums.
This guide provides a self-validating workflow to ensure compliance, safety, and environmental integrity.
Chemical Hazard Assessment
Before disposal, you must verify the state and stability of the material.
| Parameter | Property | Operational Implication |
| Functional Group | Difluoromethyl ( | MANDATORY: Classify as Halogenated Waste .[1] |
| Core Structure | Secondary Amine | CRITICAL: Incompatible with acids and strong oxidizers. |
| Physical State | Viscous Oil or Low-Melting Solid | May adhere to glass; requires solvent rinse for complete removal. |
| Toxicity Class | Likely Irritant / Toxic (Class 6.1) | Assume skin/eye toxicity; use full PPE (Nitrile gloves, goggles).[1] |
| Flammability | Combustible ( | Keep away from open flames; suitable for high-BTU incineration. |
Disposal Workflow & Decision Logic
Do not rely on memory. Follow this decision tree to determine the correct waste stream.
Figure 1: Decision logic for segregating fluorinated amine waste to prevent incompatibility incidents.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Solutions & Mother Liquors)
Context: Used for reaction mixtures or rotary evaporator condensates containing the compound.
-
Segregation Check: Ensure the destination carboy is designated for Halogenated Solvents .
-
Why? The fluorine atoms require specific incineration temperatures (
) to ensure destruction.
-
-
Compatibility Test:
-
Take a small aliquot (1 mL) of your waste.
-
Add it to a small sample of the destination carboy's contents in a fume hood.
-
Observation: Watch for bubbling, heat generation, or precipitation.
-
Action: If stable, proceed. If reactive, create a separate satellite accumulation container.
-
-
Transfer: Pour waste into the carboy using a funnel. Avoid splashing.
-
Labeling:
-
Mark the tag with: "Contains 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline".
-
Check the box for "Halogenated" and "Basic/Amine" .
-
Protocol B: Solid Waste (Pure Compound or Contaminated Silica)
Context: Expired shelf samples, spill cleanup materials, or silica gel from flash chromatography.
-
Containment: Place the solid material into a clear polyethylene bag.
-
Sealing: Twist and tape the bag shut. Place this bag into a second bag (double containment).
-
Labeling: Attach a hazardous waste tag to the outer bag.
-
Storage: Place in the solid hazardous waste drum. Do not dispose of in biohazard bags or regular trash.
Protocol C: Empty Container Management (Triple Rinse)
Context: Glass vials or bottles that held the pure compound.
-
Rinse 1: Add a small volume of acetone or dichloromethane to the vial. Cap and shake.
-
Disposal: Pour rinse into the Halogenated Liquid Waste container (Protocol A).
-
Repeat: Perform this rinse two more times (Total 3 rinses).
-
Final Step: Deface the label on the glass vial and dispose of the glass in the "Broken/Lab Glass" bin (non-hazardous), provided no visible residue remains.
Emergency Spillage Procedures
If a spill occurs outside a fume hood, execute the following immediately:
-
Evacuate & Ventilate: The compound is a respiratory irritant. Clear the immediate area.[5][6][7][8]
-
PPE Up: Don double nitrile gloves, lab coat, and safety goggles.
-
Containment (Do NOT use Acid):
-
Warning: Do not attempt to neutralize the amine spill with strong acid; this may aerosolize the compound via heat.
-
Action: Surround the spill with an inert absorbent (vermiculite or sand).
-
-
Cleanup: Scoop the absorbed material into a wide-mouth jar. Label as Hazardous Solid Waste (Protocol B).
-
Surface Decontamination: Wipe the surface with a mild soap solution, followed by water. Dispose of wipes as solid hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] National Academies Press.
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).
-
Source: [Link]
-
-
PubChem. (2024). 1,2,3,4-Tetrahydroquinoline Compound Summary (CID 69460).[4][8] National Library of Medicine. (Used for class-based hazard extrapolation).
-
Source: [Link]
-
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. echemi.com [echemi.com]
- 8. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 9. Prudent Practices in the Laboratory [nationalacademies.org]
- 10. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mastering the Safe Handling of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of unique chemical entities in drug discovery necessitates a profound understanding of their handling requirements to ensure laboratory safety and experimental integrity. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, a valuable building block in medicinal chemistry, presents a specific set of handling challenges due to its chemical properties. This in-depth guide provides essential, field-proven insights and step-by-step protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, empowering you to work with confidence and precision.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is classified with the following hazards:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.
-
Causes serious eye irritation: May result in significant eye damage if splashed or rubbed into the eyes.
-
May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.
A comprehensive review of the Safety Data Sheet (SDS) is the foundational step in risk assessment and procedural planning.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. The selection of appropriate PPE is not a one-size-fits-all approach; it depends on the specific laboratory operation and the potential for exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols, which can cause serious eye irritation. |
| Hand Protection | Nitrile or Butyl rubber gloves | Nitrile gloves offer good resistance to a range of chemicals, including weak acids and bases.[1][2][3] For prolonged or high-exposure tasks, butyl rubber gloves are recommended due to their excellent resistance to a wide variety of organic chemicals, including aromatic amines. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Task-Specific PPE Enhancements
| Task | Additional PPE | Rationale |
| Weighing Powder | N95 Respirator | Minimizes inhalation of fine particles that can cause respiratory irritation. |
| Handling Solutions | Face shield (over goggles) | Offers an additional layer of protection for the face against splashes when handling larger volumes of liquid. |
| Spill Cleanup | Chemical-resistant apron and double gloves | Provides enhanced protection against significant chemical contact during cleanup procedures. |
Diagram: PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Operational Plans: Step-by-Step Protocols
Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing exposure and ensuring reproducible results.
Weighing of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (Solid Form)
The primary risk during weighing is the generation of airborne particles.
Protocol:
-
Preparation: Don all required core and task-specific PPE (including an N95 respirator). Ensure the analytical balance is clean and certified.
-
Tare the Vessel: Place a clean, tared weighing vessel on the balance.
-
Transfer in a Fume Hood: Move the weighing vessel into a certified chemical fume hood.
-
Dispense the Compound: Carefully dispense the desired amount of the compound into the weighing vessel using a clean spatula.
-
Minimize Dust: Handle the powder gently to minimize the creation of dust.
-
Close the Container: Securely close the primary container of the chemical.
-
Re-weigh: Carefully transport the weighing vessel back to the analytical balance and record the weight.
-
Clean Up: Decontaminate the spatula and any surfaces in the fume hood that may have come into contact with the powder. Dispose of any contaminated weigh paper as hazardous waste.
Preparation of a Stock Solution
The primary risks during solution preparation are splashing and inhalation of vapors.
Protocol:
-
Preparation: Don all required core and task-specific PPE. All manipulations should be performed in a chemical fume hood.
-
Solvent Dispensing: Carefully measure and dispense the required volume of the appropriate solvent into a clean flask.
-
Solute Addition: Slowly and carefully add the weighed 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline to the solvent.
-
Dissolution: Gently swirl or stir the solution until the solute is completely dissolved. Avoid vigorous shaking that could create aerosols.
-
Labeling: Immediately and clearly label the flask with the chemical name, concentration, date, and your initials.
-
Storage: Store the solution in a properly sealed and labeled container in a designated, well-ventilated area.
Emergency Procedures: Spill and Exposure Management
Prompt and correct action in the event of a spill or exposure is critical to minimizing harm.
Spill Cleanup
For a small liquid spill (less than 100 mL) in a fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Use a spill kit absorbent material (e.g., vermiculite or a commercial chemical absorbent) to dike the spill and prevent it from spreading.
-
Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a labeled hazardous waste bag or container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Diagram: Spill Response Workflow
Caption: A workflow for responding to a chemical spill.
First Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste contaminated with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and empty chemical containers should be placed in a designated, labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed liquid hazardous waste container. Do not mix incompatible waste streams.
-
Glassware Decontamination: Glassware that has been in contact with the chemical should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) into the liquid hazardous waste container. Subsequently, wash the glassware with soap and water. For a more thorough cleaning, an acid wash may be employed, followed by multiple rinses with deionized water.
Diagram: Waste Disposal Workflow
Caption: A workflow for the proper disposal of waste.
By integrating these safety protocols and operational plans into your laboratory practices, you can confidently and safely advance your research with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline.
References
- SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
- Glove Vibe. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
